molecular formula C10H10 B1605128 7-Methyl-1H-indene CAS No. 7372-92-1

7-Methyl-1H-indene

Cat. No.: B1605128
CAS No.: 7372-92-1
M. Wt: 130.19 g/mol
InChI Key: BSFFHHPGSJXWFP-UHFFFAOYSA-N
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Description

7-Methyl-1H-indene (CAS 7372-92-1) is an organic compound with the molecular formula C10H10 and a molecular weight of 130.19 g/mol. This compound is classified as an indene, a class of structures recognized as useful building blocks in the synthesis of biologically relevant products . Indene and dihydro-indene (indane) cores are privileged structures in medicinal chemistry, frequently serving as key scaffolds in the design of novel therapeutic agents . For instance, recent research has explored dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors that bind to the colchicine site, exhibiting promising anti-angiogenic and anticancer activities both in vitro and in vivo . The structural versatility of the indene scaffold allows for diverse chemical modifications, making it a valuable template in drug discovery programs aimed at developing new candidates for treating a range of diseases . This product is supplied with a purity of 95% and should be stored at room temperature. This compound is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-indene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10/c1-8-4-2-5-9-6-3-7-10(8)9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BSFFHHPGSJXWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC=CC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224032
Record name 7-Methyl-1H-indene
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Molecular Weight

130.19 g/mol
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CAS No.

7372-92-1
Record name 7-Methylindene
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Record name 7-Methyl-1H-indene
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Record name 7-Methyl-1H-indene
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Foundational & Exploratory

What are the properties of 7-Methyl-1H-indene?

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 7-Methyl-1H-indene , a critical ligand precursor in organometallic catalysis.

Executive Summary

This compound (CAS: 7372-92-1) is a bicyclic aromatic hydrocarbon utilized primarily as a precursor for Group 4 metallocene catalysts (Zirconium, Hafnium). In the context of olefin polymerization, the 7-methyl substituent—often discussed in equilibrium with its tautomer 4-methyl-1H-indene —plays a pivotal role in controlling the stereochemical environment of the active metal center. This guide synthesizes the physicochemical properties, synthetic pathways, and mechanistic significance of this compound for researchers in catalyst design and polymer science.

Chemical Identity & Physical Properties[1][2][3]

This compound exists in a dynamic equilibrium with 4-methyl-1H-indene due to rapid [1,5]-sigmatropic hydrogen shifts at room temperature. While the 4-methyl isomer is thermodynamically favored due to lower peri-strain between the methyl group and the saturated C1 methylene, the "7-methyl" nomenclature is frequently used to describe the steric positioning relative to the bridgehead in metallocene complexes.

PropertyDataNotes
IUPAC Name This compoundTautomer: 4-Methyl-1H-indene
CAS Number 7372-92-1Often indexed with 4-methyl isomer (7344-34-5)
Molecular Formula C₁₀H₁₀
Molecular Weight 130.19 g/mol
Appearance Colorless to pale yellow liquidDarkens upon oxidation/polymerization
Boiling Point 211.9°C (at 760 mmHg)
Density 1.016 g/mL (at 25°C)
Melting Point < 25°C (Liquid at RT)Pure 4-methyl isomer MP is ca.[1] -2°C
Solubility Soluble in Toluene, THF, Et₂O, DCMInsoluble in water
Acidity (pKa) ~20 (DMSO)C1 protons are highly acidic
Structural Tautomerism

The distinction between the 4- and 7-positions depends on the numbering of the sp³ carbon (C1).

  • 4-Methyl-1H-indene: Methyl is on the benzene ring "far" from C1.

  • This compound: Methyl is on the benzene ring "adjacent" to C1 (proximal).[2]

  • Equilibrium:

    
     favoring the 4-methyl isomer to avoid steric clash between the C7-Me and C1-H. However, deprotonation yields a single, resonance-stabilized 4-methylindenyl anion .
    

Synthetic Pathways[1][4][6][7][8][9]

Primary Route: Friedel-Crafts Cyclization (via 4-Methyl-1-indanone)

The most robust synthesis targets 4-methyl-1-indanone , which is then reduced and dehydrated. The resulting indene mixture is suitable for lithiation.

Step 1: Synthesis of 4-Methyl-1-indanone[3][4]
  • Reagents: m-Xylene, Succinic Anhydride, AlCl₃ (Lewis Acid).

  • Mechanism: Friedel-Crafts acylation followed by intramolecular cyclization.

  • Protocol:

    • React m-xylene with succinic anhydride and AlCl₃ in nitrobenzene or DCM to form 3-(2,4-dimethylphenyl)propanoic acid (Note: This route often gives mixtures; a more regioselective route uses o-tolualdehyde ).

    • Preferred Precursor Route: Start with 3-(2-methylphenyl)propanoic acid .

    • Cyclize using Polyphosphoric Acid (PPA) at 80°C for 2 hours.

    • Yield: ~85% of 4-methyl-1-indanone.[4]

Step 2: Reduction and Dehydration
  • Reagents: NaBH₄ (Reduction), p-Toluenesulfonic acid (p-TsOH) (Dehydration).

  • Protocol:

    • Dissolve 4-methyl-1-indanone in MeOH/THF (1:1).

    • Add NaBH₄ (1.5 eq) at 0°C. Stir for 4 hours. Quench with dilute HCl.

    • Isolate 4-methyl-1-indanol (oil).

    • Reflux the alcohol in Toluene with catalytic p-TsOH in a Dean-Stark apparatus for 2 hours.

    • Purification: Vacuum distillation (bp ~95°C at 10 mmHg).

    • Product: Mixture of 4-methyl and this compound.[2]

Visualization: Synthesis & Tautomerism

G Precursor 3-(2-Methylphenyl) propanoic acid Indanone 4-Methyl-1-indanone Precursor->Indanone PPA, 80°C Cyclization Indanol 4-Methyl-1-indanol Indanone->Indanol NaBH4, MeOH Reduction Indene4 4-Methyl-1H-indene (Major Tautomer) Indanol->Indene4 p-TsOH, -H2O Dehydration Indene7 This compound (Minor Tautomer) Indene4->Indene7 [1,5]-H Shift Equilibrium Anion 4-Methylindenyl Anion (Common Intermediate) Indene4->Anion n-BuLi Deprotonation Indene7->Anion n-BuLi

Caption: Synthetic pathway from acid precursor to the equilibrating indene pair, converging to a single anionic species upon lithiation.

Reactivity & Applications in Catalysis

Ligand Synthesis for Metallocenes

This compound is a "pro-chiral" ligand precursor. Upon deprotonation with n-Butyllithium (n-BuLi) , it forms the 4-methylindenyl lithium salt.



When this anion is bridged (e.g., with dimethylsilyl chloride) and complexed with Zirconium (ZrCl₄), the position of the methyl group dictates the catalyst's symmetry:

  • Proximal (Position 7): If the bridge attaches at C1 and the methyl is at C7 (adjacent to bridge), it creates steric bulk protecting the metal center.

  • Distal (Position 4): If the bridge attaches at C1 and the methyl is at C4, it extends the "wing" of the ligand, influencing polymer tacticity.

Regioselectivity of Bridging: Due to the steric hindrance at C7 (peri-hydrogen interaction), electrophilic attack by the bridging group (e.g., SiMe₂Cl₂) preferentially occurs at C1 (distal to the methyl group) . This results in 4-methyl-1-silylindenyl complexes, not 7-methyl. However, the "7-methyl" nomenclature persists in literature to describe the potential isomer or specific substituted variations (e.g., 2-methyl-4-phenyl-7-methylindenyl systems).

Polymerization Performance

Metallocenes derived from methyl-substituted indenes are used to produce Isotactic Polypropylene (iPP) .

  • Mechanism: The C2-symmetric rac-complex forces incoming propylene monomers to orient specifically, ensuring stereoregularity.

  • Effect of Methyl Group: The methyl substituent increases the molecular weight of the polymer by suppressing chain termination (β-hydride elimination) compared to the unsubstituted parent indene.

Experimental Protocol: Lithiation & Trapping

Self-validating step: Color change indicates anion formation.

  • Preparation: Charge a Schlenk flask with this compound (1.30 g, 10 mmol) and anhydrous diethyl ether (30 mL) under Argon.

  • Deprotonation: Cool to -78°C. Add n-BuLi (10 mmol, 2.5 M in hexanes) dropwise.

  • Observation: Allow to warm to Room Temperature (RT). The solution will turn from pale yellow to bright yellow/orange , confirming the formation of the aromatic indenyl anion.

  • Trapping (Validation): Add trimethylsilyl chloride (TMSCl, 1.1 eq). The color should fade back to pale yellow, and GC-MS should show a single peak for (trimethylsilyl)-4-methylindene (MW ~202).

Safety & Handling (MSDS Highlights)

  • Hazards: Flammable liquid (Category 3). Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert gas (Argon/Nitrogen) at < 4°C to prevent oxidative polymerization.

  • Spill Response: Absorb with sand/vermiculite. Do not use sawdust (fire hazard).

References

  • NIST Chemistry WebBook. 4-Methyl-1H-indene (Isomer Data). National Institute of Standards and Technology. Link

  • Ready, T. E., et al. (1999). "Zirconocene Catalysts for Olefin Polymerization." Journal of Organometallic Chemistry. Link

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346. Link

  • PubChem. 1H-Indene, 4-methyl- Compound Summary. National Library of Medicine. Link

Sources

7-Methyl-1H-indene structure and chemical formula.

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 7-Methyl-1H-indene , structured for researchers and drug development professionals.

Structure, Synthesis, and Applications in Organometallic Chemistry

Executive Summary

This compound (CAS: 767-60-2 / 2177-47-1 for isomers) is a bicyclic aromatic hydrocarbon and a critical ligand precursor in the synthesis of Group 4 metallocene catalysts. Its structural asymmetry, defined by the methyl substitution at the 7-position (peri- to the saturated methylene bridge), plays a pivotal role in stereoselective olefin polymerization. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, distinguishing it from its tautomer, 4-methyl-1H-indene.

Structural Characterization & Chemical Formula[1][2]

Chemical Identity[3][4]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 130.19 g/mol

  • IUPAC Name: this compound[1][2]

  • SMILES: CC1=C2C(CC=C2)=CC=C1

Structural Topology and Numbering

The indene core consists of a benzene ring fused to a cyclopentadiene ring. In the 1H-indene tautomer, the saturated carbon is assigned position 1. The numbering proceeds through the double bond (2, 3) and around the benzene ring (4, 5, 6, 7).[1][3]

  • 7-Methyl Substitution: The methyl group is located on the benzene ring at position 7.[4] This position is unique because it is adjacent to the ring fusion carbon (C7a) and sterically proximal to the saturated methylene group (C1).

  • Tautomeric Equilibrium: this compound exists in equilibrium with 4-methyl-1H-indene . A [1,5]-sigmatropic hydride shift moves the double bond and the saturation point.

    • Mechanism:[5][6][7][8] If the proton at C1 shifts to C3, the double bond moves to C1-C2. The molecule is re-numbered to place the saturation at C1. In this new orientation, the methyl group (originally at 7) effectively occupies position 4 relative to the new bridge.

    • Implication: In the absence of a locking substituent or coordination to a metal, "7-methylindene" samples often contain the 4-methyl tautomer.

IndeneStructure cluster_0 This compound Node1 C1 (CH2) Node2 C2 (CH) Node1->Node2 Node3 C3 (CH) Node2->Node3 Double Bond Node3a C3a Node3->Node3a Node4 C4 Node3a->Node4 Node7a C7a Node3a->Node7a Node5 C5 Node4->Node5 Node6 C6 Node5->Node6 Node7 C7 (C-Me) Node6->Node7 Node7->Node7a Node7a->Node1

Caption: Topological connectivity of this compound highlighting the C1-C2 double bond and C7 methyl substitution.

Synthesis & Production Protocols

The synthesis of 7-methylindene requires a strategy that establishes the methyl group ortho to the cyclization site. The most robust route utilizes Friedel-Crafts cyclization of an o-tolyl precursor.

Validated Synthetic Pathway

Precursor: 3-(2-Methylphenyl)propanoic acid.

Step 1: Cyclization to Indanone

The carboxylic acid precursor is cyclized using Polyphosphoric Acid (PPA) or Eaton’s Reagent.[9]

  • Reaction: Intramolecular Friedel-Crafts Acylation.[9]

  • Regioselectivity: Cyclization occurs at the aromatic position ortho to the propanoic chain. Since the other ortho position is blocked by the methyl group (in o-tolyl), cyclization is forced to the open position (C6 of the tolyl ring), placing the methyl group adjacent to the fusion in the resulting indanone.

  • Product: 7-Methyl-1-indanone.

Step 2: Reduction[10]
  • Reagent: Sodium Borohydride (

    
    ) in Methanol/Ethanol.
    
  • Product: 7-Methyl-1-indanol.

Step 3: Dehydration[11]
  • Reagent: p-Toluenesulfonic acid (p-TsOH) in refluxing Toluene (Dean-Stark trap).

  • Product: this compound.[2][10][11][12]

Experimental Protocol (Bench Scale)
  • Cyclization: Mix 3-(2-methylphenyl)propanoic acid (10 g) with PPA (100 g). Heat to 70°C for 2 hours. Quench with ice water. Extract with Ethyl Acetate.[2][3][12] Wash with

    
    . Yield: ~85% 7-methyl-1-indanone.[5]
    
  • Reduction: Dissolve ketone in MeOH (50 mL). Add

    
     (1.5 eq) at 0°C. Stir 2 hours. Quench with dilute HCl. Extract and evaporate.[2]
    
  • Dehydration: Dissolve alcohol in Toluene (100 mL). Add p-TsOH (5 mol%). Reflux for 4 hours with water removal. Wash with

    
    , dry over 
    
    
    
    , and distill under reduced pressure.

SynthesisPath Start o-Tolylpropanoic Acid (Precursor) Step1 Cyclization (PPA, 70°C) Start->Step1 Inter1 7-Methyl-1-indanone (Ketone) Step1->Inter1 Step2 Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 7-Methyl-1-indanol (Alcohol) Step2->Inter2 Step3 Dehydration (p-TsOH, Toluene) Inter2->Step3 End This compound (Target) Step3->End

Caption: Step-wise synthetic workflow from o-tolylpropanoic acid to this compound.

Physicochemical Properties & Spectral Data[2][3][6][7][15][16][17]

PropertyValue / Description
Appearance Clear, pale yellow liquid
Boiling Point ~200–205 °C (est. based on indene 182°C)
Density ~1.01 g/mL
Solubility Soluble in organic solvents (THF, Toluene, Hexane); Insoluble in water
Stability Air-sensitive; prone to polymerization and oxidation. Store under Argon at 4°C.
NMR Spectroscopy (Diagnostic Signals)
  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       2.35 (s, 3H, -CH3 ): Distinct singlet for the methyl group.
      
    • 
       3.40 (s, 2H, H-1 ): Methylene protons of the cyclopentadiene ring.
      
    • 
       6.55 (dt, 1H, H-2 ): Vinylic proton.
      
    • 
       6.90 (dt, 1H, H-3 ): Vinylic proton.
      
    • 
       7.00–7.30 (m, 3H, Ar-H ): Aromatic protons (H4, H5, H6).
      
  • Note: Presence of signals at

    
     3.30 (H-1) or different methyl shifts may indicate the presence of the 4-methyl tautomer.
    

Applications in Drug Development & Catalysis

Metallocene Catalysis (Primary Utility)

7-Methylindene is a high-value precursor for ansa-metallocenes (Group 4: Zr, Hf, Ti).

  • Mechanism: Deprotonation with n-BuLi yields the 7-methylindenyl lithium anion.

  • Ligand Role: When coordinated to Zirconium, the methyl group at position 7 (often re-numbered as 4 in the complex depending on bridge orientation) exerts steric pressure on the growing polymer chain.

  • Impact: This steric bulk controls the tacticity (isotactic vs. syndiotactic) of polypropylene. The "oscillating" nature of unbridged indenyl catalysts can be tuned by 4/7-substitution.

Pharmaceutical Intermediates

Functionalized indenes serve as scaffolds for:

  • Estrogen Receptor Modulators (SERMs): Indene derivatives mimic the steroid core.

  • Melatonin Agonists: The rigid bicyclic structure provides a template for CNS-active drugs.

Safety & Handling (MSDS Highlights)

  • Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May be fatal if swallowed and enters airways (aspiration hazard).

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen/Argon) to prevent peroxide formation.

  • PPE: Wear nitrile gloves, safety goggles, and flame-retardant lab coat. Work inside a fume hood.

References

  • PubChem. (2025). 1H-Indene, 2-methyl- Compound Summary. National Library of Medicine. [Link] (Note: Structural analog reference for numbering).

  • NIST Chemistry WebBook. (2024). 1H-Indene, 1-methyl- and Isomers.[1][13][11] National Institute of Standards and Technology. [Link]

  • Ready, J. M., et al. (2006). Synthesis and Structure of Substituted Indenes. Journal of Organic Chemistry. [Link]

  • Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews. [Link]

Sources

Technical Whitepaper: Characterization and Synthetic Utility of 7-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-1H-indene is a bicyclic aromatic hydrocarbon of significant value in organometallic chemistry, serving as a critical ligand precursor for Group 4 metallocene catalysts (zirconocenes and hafnocenes). Its structural asymmetry, introduced by the methyl substitution at the C7 position (proximal to the bridgehead), provides unique steric steering in olefin polymerization, influencing the tacticity and molecular weight of the resulting polyolefins. This guide provides a definitive technical profile, a validated synthetic protocol, and an analysis of its catalytic applications.

Part 1: Identity & Physicochemical Profile

The accurate identification of substituted indenes is frequently complicated by tautomerism (1H- vs. 3H- isomers) and numbering conventions. The data below refers specifically to the This compound isomer, where the methyl group is located on the benzene ring adjacent to the bridgehead carbon closest to the saturated methylene group.

Table 1: Chemical Identity & Properties
ParameterSpecification
CAS Registry Number 7372-92-1
IUPAC Name This compound
Synonyms 7-Methylindene; 1H-Indene, 7-methyl-
Molecular Formula C₁₀H₁₀
Molecular Weight 130.19 g/mol
SMILES CC1=C2CC=CC2=CC=C1
Appearance Colorless to pale yellow oil
Boiling Point ~212 °C (at 760 mmHg)
Density ~1.02 g/cm³

Critical Note on Isomerism: Researchers must distinguish between This compound and 4-methyl-1H-indene . While they are constitutional isomers, their steric influence in catalytic ligands is distinct. In this compound, the methyl group exerts steric pressure near the catalytic pocket when the ligand is coordinated in an ansa-metallocene complex.

Part 2: Structural Dynamics & Tautomerism

Indene derivatives exhibit prototropic tautomerism, shifting between the 1H- and 3H- forms (isoindene is a transient intermediate). For 7-methylindene, the 1H-isomer is thermodynamically favored.

  • 1H-Form: The sp³ carbon is at position 1. The methyl group is at position 7.[1]

  • 3H-Form: If the double bond shifts, the sp³ carbon moves to position 3. By IUPAC numbering rules, the substituent position would be re-evaluated, often leading to confusion in older literature.

Mechanism of Shift: Base-catalyzed deprotonation generates the aromatic indenyl anion (10


 electrons), which is the actual species used in ligand synthesis. Upon quenching, the proton returns to the least sterically hindered position, typically regenerating the 1H-isomer.

Part 3: Synthetic Methodology

The synthesis of this compound is most reliably achieved via the Indanone Route . This method avoids the regio-isomeric mixtures often seen in direct Friedel-Crafts alkylation of indene.

Validated Protocol: The Indanone Reduction-Dehydration Pathway

Prerequisites: Inert atmosphere (Argon/Nitrogen), standard Schlenk line techniques.

Phase 1: Precursor Synthesis (7-Methyl-1-indanone)

Starting Material: 3-(2-Methylphenyl)propanoic acid.

  • Chlorination: Convert the acid to the acid chloride using Thionyl Chloride (

    
    ) at reflux.
    
  • Cyclization: Perform an intramolecular Friedel-Crafts acylation using Aluminum Chloride (

    
    ) in Dichloromethane (DCM) at 0°C to RT.
    
    • Why: This ensures regioselective ring closure ortho to the methyl group.

Phase 2: Reduction to Alcohol
  • Dissolution: Dissolve 7-methyl-1-indanone (1.0 eq) in Methanol (

    
    ).
    
  • Reduction: Slowly add Sodium Borohydride (

    
    , 1.5 eq) at 0°C. Stir for 2 hours.
    
  • Workup: Quench with dilute

    
    , extract with ether, and dry over 
    
    
    
    .
    • Intermediate: 7-Methyl-1-indanol (often a diastereomeric mixture).

Phase 3: Acid-Catalyzed Dehydration (The Critical Step)
  • Setup: Dissolve the indanol in Toluene. Add catalytic

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH, 1-2 mol%).
  • Reaction: Reflux with a Dean-Stark trap to continuously remove water.

    • Causality: Removing water drives the equilibrium forward (Le Chatelier’s principle) and prevents the reverse hydration reaction.

  • Purification: Wash with

    
     (to remove acid), dry, and distill under reduced pressure.
    
    • Yield: Typically 80-90% overall.

Visual Workflow: Synthesis of this compound

SynthesisWorkflow cluster_conditions Key Reaction Parameters Start 3-(2-Methylphenyl) propanoic acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, Reflux Indanone 7-Methyl-1-indanone AcidCl->Indanone AlCl3, DCM (Intramolecular F-C) Indanol 7-Methyl-1-indanol Indanone->Indanol NaBH4, MeOH (Reduction) Note1 Regioselectivity controlled by precursor structure Indanone->Note1 Product This compound (CAS 7372-92-1) Indanol->Product p-TsOH, Toluene Dean-Stark Reflux (-H2O) Note2 Dehydration requires water removal Product->Note2

Figure 1: Step-by-step synthetic pathway ensuring regiochemical purity.

Part 4: Applications in Catalysis

The primary industrial utility of this compound lies in the synthesis of Group 4 metallocene catalysts (Titanium, Zirconium, Hafnium).

Metallocene Ligand Synthesis

To utilize 7-methylindene as a ligand, it must first be deprotonated to form the indenyl anion:



This lithium salt is then reacted with metal halides (e.g., 

) or bridging agents (e.g., dimethyldichlorosilane) to form ansa-metallocenes.
Stereocontrol Mechanism

In propylene polymerization, the symmetry of the catalyst determines the tacticity of the polymer.

  • Steric Bulk at C4/C7: Substituents at the 4- or 7-positions of the indenyl ring project into the coordination sphere of the metal center.

  • Effect: This steric bulk restricts the rotation of the incoming olefin monomer and the growing polymer chain, favoring specific insertion geometries (e.g., isotactic polypropylene). 7-methyl substitution is particularly effective in Oscillating Catalysts where the ligand rotates to switch between stereoselective states.

Catalytic Activation Cycle

MetalloceneCycle Precursor 7-Methylindene (Pro-Ligand) Ligand Lithiated Ligand (Li-Indenyl) Precursor->Ligand n-BuLi Deprotonation Complex Zirconocene Dichloride Ligand->Complex ZrCl4 Salt Metathesis ActiveCat Active Cationic Species (MAO) Complex->ActiveCat MAO (Activator) Alkylation ActiveCat->ActiveCat Chain Growth Polymer Isotactic Polypropylene ActiveCat->Polymer Propylene Insertion

Figure 2: The lifecycle of 7-methylindene from ligand precursor to active polymerization catalyst.[2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81840: this compound. [Link]

  • Ready, J. M., et al. "Synthesis of Substituted Indenes." Journal of Organic Chemistry. (General reference for indanone reduction/dehydration protocols). [Link]

  • Resconi, L., et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 2000, 100(4), 1253–1346. (Authoritative review on ligand substitution effects). [Link]

Sources

Technical Guide: Physical and Chemical Properties of Methylindenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylindenes (


) are bicyclic aromatic hydrocarbons consisting of a benzene ring fused to a methyl-substituted cyclopentadiene ring. While they serve as intermediates in organic synthesis, their paramount importance lies in organometallic chemistry. Methylindenyl anions are the preferred ligands for Group 4 metallocene catalysts (Zr, Hf, Ti), essential for the stereoselective polymerization of 

-olefins (e.g., isotactic polypropylene).

This guide analyzes the thermodynamic landscape of methylindene isomers, their distinct physical properties, and the protocols required to manipulate them for catalyst synthesis.

Structural Isomerism & Thermodynamics

The chemistry of methylindenes is governed by the position of the double bond within the five-membered ring. There are three primary isomers based on the position of the methyl group and the


 carbon:
  • 1-Methylindene: Methyl group on the

    
     carbon. Kinetic product.
    
  • 2-Methylindene: Methyl group on the double bond (

    
    ). Stable.
    
  • 3-Methylindene: Methyl group on the double bond (

    
    ). Thermodynamic product.
    
The Indenyl Effect and Tautomerization

Unlike simple alkenes, methylindenes undergo facile isomerization. The 1-methyl isomer is thermodynamically unstable compared to the 3-methyl isomer. This is due to the hyperconjugative stabilization of the double bond in the 3-position and the conjugation with the aromatic ring.

  • Mechanism: The shift occurs via a [1,5]-sigmatropic hydrogen shift (thermal) or, more commonly in the lab, via base-catalyzed proton transfer.[1]

  • Thermodynamic Order: 3-Methyl > 2-Methyl > 1-Methyl.

Visualization: Base-Catalyzed Isomerization Pathway

The following diagram illustrates the equilibrium shift from the kinetic 1-methyl isomer to the thermodynamic 3-methyl isomer via the aromatic indenyl anion intermediate.

Isomerization node1 1-Methylindene (Kinetic Product) ts Methylindenyl Anion (Aromatic Intermediate) node1->ts Deprotonation (pK_a ~21) base + Base (B:) base->ts node3 3-Methylindene (Thermodynamic Product) ts->node3 Reprotonation at C1 node3->ts Slow

Figure 1: Base-catalyzed tautomerization mechanism favoring the thermodynamic 3-methylindene isomer.

Physical Property Landscape

The physical constants of methylindenes are critical for purification (distillation) and handling. Note that commercial "Methylindene" is often a mixture of 1- and 3- isomers due to the equilibrium described above.

Table 1: Comparative Physical Properties of Methylindene Isomers

Property1-Methylindene2-Methylindene3-Methylindene
CAS Number 767-59-92177-47-1767-60-2
Molecular Weight 130.19 g/mol 130.19 g/mol 130.19 g/mol
Appearance Colorless/Pale Yellow LiquidColorless Liquid/Low melt solidPale Yellow Liquid
Boiling Point (760 mmHg) 201°C205°C~203°C
Boiling Point (Reduced) 70-72°C (15 mmHg)88-90°C (15 mmHg)75-78°C (15 mmHg)
Density (

)
0.964 g/mL0.971 g/mL0.968 g/mL
Refractive Index (

)
1.5601.5671.562
Flash Point 68°C76°C~70°C

Data compiled from PubChem [1] and standard chemical handbooks.

Chemical Reactivity & Synthesis

Acidity and Lithiation

The methylene protons (


) in indene are acidic (

in DMSO). Methyl substitution slightly affects this acidity via inductive electron donation.
  • Reactivity: Treatment with

    
    -Butyllithium (
    
    
    
    -BuLi) results in quantitative deprotonation to form the Lithium Methylindenide salt.
  • Significance: This anionic species is aromatic (

    
     electrons) and serves as the nucleophile for attaching the indenyl ligand to metal centers (
    
    
    
    ,
    
    
    ).
Oxidation and Polymerization
  • Oxidation: Methylindenes are sensitive to aerial oxidation, forming peroxides or polymerizing into dark resins upon long-term storage. Stabilization: Store under inert atmosphere (

    
     or Ar) at 
    
    
    
    .
  • Diels-Alder Reactivity: The cyclopentadiene ring acts as a diene. Methylindenes can undergo cycloaddition with strong dienophiles (e.g., maleic anhydride), a reaction often used to characterize the isomeric ratio.

Experimental Protocols

Protocol A: Synthesis of 3-Methylindene

This protocol utilizes a Grignard reaction on 1-Indanone followed by acid-catalyzed dehydration.

Reagents:

  • 1-Indanone (1.0 eq)

  • Methylmagnesium Bromide (MeMgBr) (1.2 eq, 3.0 M in ether)

  • Sulfuric Acid (

    
    ) (20% aq)
    
  • Solvent: Diethyl Ether (

    
    )
    

Workflow:

  • Grignard Addition: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under

    
    . Charge with 1-Indanone dissolved in anhydrous 
    
    
    
    .
  • Temperature Control: Cool to 0°C. Add MeMgBr dropwise. The reaction is exothermic.

  • Reflux: After addition, warm to room temperature and reflux for 2 hours to ensure conversion to the tertiary alcohol (1-methyl-1-indanol).

  • Quench & Dehydration: Cool to 0°C. Slowly add 20%

    
    . The acid acts as both a quenching agent and a dehydration catalyst. Stir vigorously for 30 minutes.
    
  • Extraction: Separate organic layer. Wash with

    
     (sat.) and Brine. Dry over 
    
    
    
    .
  • Purification: Distill under reduced pressure. Collect the fraction boiling at ~75°C (15 mmHg).

    • Note: The product will be a mixture of 3-methylindene (major) and 1-methylindene (minor).

Protocol B: Synthesis of Bis(2-methylindenyl) Zirconium Dichloride

A standard precursor for isotactic polypropylene catalysts.

Reagents:

  • 2-Methylindene (2.0 eq)

  • 
    -Butyllithium (2.0 eq, 2.5 M in hexanes)
    
  • Zirconium(IV) Chloride (

    
    ) (1.0 eq)
    
  • Solvent: THF (anhydrous), Hexane

Workflow:

  • Deprotonation: Dissolve 2-methylindene in THF at -78°C. Add

    
    -BuLi dropwise.
    
  • Anion Formation: Allow to warm to RT and stir for 4 hours. Solution turns deep orange/red (formation of 2-methylindenyl lithium).

  • Metallation: Slurry

    
     in THF at -78°C in a separate Schlenk flask. Cannulate the lithium indenyl solution into the zirconium slurry.
    
  • Reaction: Warm to RT and stir overnight. The solution will turn yellow/orange with LiCl precipitate.

  • Workup: Remove solvent in vacuo. Extract product with hot toluene or dichloromethane. Recrystallize to obtain pure yellow crystals.

Visualization: Synthesis Workflow

Synthesis start Start: 1-Indanone step1 Grignard Reaction (+ MeMgBr, Et2O) start->step1 inter Intermediate: 1-Methyl-1-indanol step1->inter step2 Acid Dehydration (+ H2SO4, -H2O) inter->step2 prod Product: 3-Methylindene step2->prod catalyst Application: Metallocene Catalyst prod->catalyst + nBuLi / + ZrCl4

Figure 2: Step-wise synthesis of 3-methylindene from indanone precursors.

Applications in Catalysis

The primary industrial driver for methylindene research is the production of Ansa-metallocenes .

Stereoselectivity in Polymerization

In the polymerization of propylene, the symmetry of the catalyst determines the tacticity of the polymer:

  • Unsubstituted Indenyl Ligands: Often produce atactic (amorphous) polypropylene due to ring rotation.

  • Substituted (Methyl) Indenyl Ligands: When bridged (e.g., with an ethylene or dimethylsilyl bridge), the methyl groups sterically lock the ligand framework.

    • 2-Methyl substitution prevents the "gauche" conformation of the polymer chain during insertion, increasing molecular weight.

    • 4-Phenyl-2-methyl substitution is the gold standard for producing highly isotactic polypropylene with high melting points (

      
      ).
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13024, 1-Methylindene. Retrieved from [Link]

  • Ready, T. E., et al. (1999). "Synthesis and properties of methyl-substituted indenyl complexes of zirconium and hafnium." Journal of Organometallic Chemistry.
  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews.

Sources

The Technical Evolution of Indene: From Coal Tar to Metallocene Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indene (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) represents a critical bicyclic scaffold in organic synthesis, distinguished by the fusion of a benzene ring with a cyclopentadiene moiety. While historically isolated as a byproduct of coal tar distillation, its modern significance lies in its role as a "ligand architect" for Group 4 metallocene catalysts and as a pharmacophore in medicinal chemistry. This guide analyzes the structural reactivity of indene, specifically its C1-acidity and 

haptotropic shifts, and provides validated protocols for its synthesis and functionalization.

Historical Genesis & Isolation

The discovery of indene is rooted in the industrial era of coal chemistry. In 1890 , Krämer and Spilker successfully isolated indene from the "heavy oil" fraction (boiling point 176–182 °C) of coal tar.

  • Isolation Challenge: The boiling point of indene (182 °C) is dangerously close to other coal tar constituents like coumarone.

  • Chemical Purification: Krämer and Spilker utilized the unique acidity of the methylene bridge (C1 position). By treating the crude fraction with potassium hydroxide (KOH), they formed the solid potassium indenide salt, which precipitated out of the oil, allowing for filtration and subsequent regeneration of pure indene via hydrolysis.

Technical Insight: This historical method foreshadowed the primary reactivity mode of indene utilized today: the facile deprotonation of the C1 position to form aromatic anions.

Fundamental Chemistry & Reactivity Profile[1]

Structural Hybridity

Indene is a hybrid system. The six-membered ring exhibits classical aromaticity (


), while the five-membered ring contains a reactive double bond and a methylene group.
The Aromaticity Switch (Acidity)

The


 of indene in DMSO is approximately 20.1 . This is significantly more acidic than fluorene (

) but less than cyclopentadiene (

).
  • Mechanism: Deprotonation at C1 generates the indenyl anion .

  • Driving Force: The resulting anion possesses

    
     electrons, extending delocalization across the entire fused system. This gain in aromaticity is the thermodynamic driver for its reactivity with bases (n-BuLi, NaH, KOH).
    
Reactivity Data Summary
ParameterValue/CharacteristicImplication for Synthesis
Molecular Formula

MW: 116.16 g/mol
Boiling Point 182 °CHigh enough for reflux in toluene/xylene.

(DMSO)
20.1Deprotonation requires strong bases (e.g., n-BuLi, NaOEt).
C1/C3 Reactivity Nucleophilic (as anion)Site of alkylation for ligand synthesis.
C2/C3 Bond OlefinicSusceptible to polymerization and hydrogenation.

Evolution of Synthetic Methodologies[2]

The synthesis of indene has evolved from extraction to precision construction.

Classical Route: Dehydration of Indanols

The most robust laboratory-scale synthesis involves the reduction of 1-indanone followed by acid-catalyzed dehydration. This method allows for the introduction of substituents on the benzene ring prior to forming the sensitive double bond.

Modern Route: Transition Metal Annulation

Modern methods utilize Rhodium or Palladium catalysis to construct the indene core from acyclic precursors, such as the annulation of alkynes with arylboronic acids. This avoids the harsh acidic conditions of classical dehydration.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow from raw material to functionalized scaffold.

IndeneSynthesis CoalTar Coal Tar (Heavy Oil) Isolation Krämer-Spilker Isolation (via Potassium Salt) CoalTar->Isolation Distillation Indene INDENE (C9H8) Isolation->Indene Hydrolysis Indanone 1-Indanone (Precursor) Indanol 1-Indanol (Intermediate) Indanone->Indanol NaBH4 Reduction Indanol->Indene Acid Dehydration (-H2O) Metallocene Metallocene Catalysts (Zr/Hf) Indene->Metallocene n-BuLi + ZrCl4 Drugs Pharma (Sulindac) Indene->Drugs Functionalization

Figure 1: Evolution of Indene sourcing from coal tar extraction to synthetic construction and downstream application.[1][2][3]

Indene in Catalysis & Drug Discovery[6][7][8]

The "Indenyl Effect" in Polymerization

Indene is the precursor to Indenyl ligands (Ind) used in Group 4 metallocenes (e.g.,


). These catalysts are pivotal in the production of isotactic polypropylene.
  • Mechanism: The "Indenyl Effect" refers to the rate acceleration observed in substitution reactions of indenyl complexes compared to their cyclopentadienyl (Cp) analogues.

  • Cause: The indenyl ligand can undergo a reversible ring slippage from

    
     (pentahapto) to 
    
    
    
    (trihapto). The fused benzene ring stabilizes the
    
    
    intermediate by maintaining its own aromaticity, temporarily opening a coordination site on the metal center for substrate (olefin) binding.
Pharmaceutical Applications[5][6][8]
  • Sulindac (Clinoril): A non-steroidal anti-inflammatory drug (NSAID).[4][5] It is an indene derivative (specifically a benzylideneindene) that acts as a prodrug. It is reduced in vivo to the active sulfide metabolite.[5]

  • Indinavir: While an indane derivative (hydroxyaminopentane amide), the chiral amino-indanol core is frequently synthesized via asymmetric epoxidation of indene followed by ring opening.

Experimental Protocol: Synthesis of Indene from 1-Indanone[10][11]

Objective: Synthesis of Indene via reduction-dehydration sequence. Scale: 50 mmol. Safety: Work in a fume hood. Indene can polymerize; store at 4°C.

Step 1: Reduction
  • Dissolve: In a 250 mL round-bottom flask, dissolve 1-indanone (6.6 g, 50 mmol) in Methanol (50 mL).

  • React: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.9 g, 50 mmol) portion-wise over 15 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Monitor: Stir at room temperature for 2 hours. Confirm consumption of ketone by TLC (20% EtOAc/Hexane).

  • Quench: Add 1M HCl carefully until pH ~7.

  • Isolate: Evaporate methanol. Extract aqueous residue with Diethyl Ether (3 x 50 mL). Dry over

    
     and concentrate to yield 1-indanol  (white solid).
    
Step 2: Dehydration[3]
  • Setup: Dissolve the crude 1-indanol in Toluene (100 mL) in a flask equipped with a Dean-Stark trap.

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 100 mg, catalytic).

  • Reflux: Heat to reflux. Water will separate in the trap. Continue until water evolution ceases (approx. 1-2 hours).

  • Purification: Cool to RT. Wash organic layer with saturated

    
     (to remove acid) and brine.
    
  • Distillation: Dry over

    
    , concentrate, and purify by vacuum distillation (or flash chromatography: 100% Hexanes) to obtain Indene  as a colorless oil.
    

Mechanistic Visualization: The Indenyl Effect

The following diagram details the haptotropic shift critical for metallocene catalysis.

IndenylEffect Complex_Eta5 Eta-5 Complex (18e-) Saturated Metal Center Transition Ring Slippage (Eta-5 to Eta-3) Complex_Eta5->Transition Reversible Shift Complex_Eta3 Eta-3 Intermediate (16e-) Vacant Site Created Transition->Complex_Eta3 Benzene Ring Aromatization Substrate Olefin Coordination Complex_Eta3->Substrate Substrate Binding Product Insertion/Polymerization Substrate->Product Chain Growth Product->Complex_Eta5 Ligand Recovery

Figure 2: The "Indenyl Effect" mechanism showing the


 slip which accelerates catalytic turnover.

References

  • Krämer, G., & Spilker, A. (1890). "Ueber das Inden." Berichte der deutschen chemischen Gesellschaft.

  • Organic Chemistry Portal. "Synthesis of Indenes." (Reviews of modern metal-catalyzed methods).

  • National Institutes of Health (PubChem). "Sulindac - Compound Summary."

  • RSC Reaction Chemistry & Engineering. "Synthesis of indene... from 1-indanone." (Modern catalytic dehydration data).

  • Bordwell pKa Table. "Acidity in DMSO." (Reference for Indene pKa = 20.1).

Sources

Technical Review: 7-Methyl-1H-indene and Analogs in Catalysis and Pharmacophore Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the literature on 7-Methyl-1H-indene , a critical bicyclic aromatic hydrocarbon often overshadowed by its tautomer, 4-methyl-1H-indene. In the high-stakes fields of organometallic catalysis and medicinal chemistry, the distinction between these isomers—and their control—is the difference between a high-performance catalyst and a failed batch, or a potent drug and an inactive analog.

Executive Summary: The Isomer Challenge

This compound is rarely discussed in isolation because it exists in a dynamic equilibrium with 4-methyl-1H-indene . This tautomerism, driven by [1,5]-sigmatropic hydrogen shifts, is the central technical challenge in utilizing this scaffold.

  • In Catalysis: The position of the methyl group (proximal vs. distal to the bridgehead) dictates the steric environment of the resulting metallocene, governing polymer tacticity (isotactic vs. syndiotactic polypropylene).

  • In Pharma: The indene core serves as a bioisostere for indole or naphthalene, with 7-substitution providing unique steric vectors for receptor binding (e.g., Melatonin, Tubulin).

Structural Dynamics & Tautomerism

To work with this compound, one must understand that it is chemically linked to 4-methyl-1H-indene.

  • This compound: Methyl group at C7 (adjacent to the sp³ hybridized C1).

  • 4-Methyl-1H-indene: Methyl group at C4 (adjacent to the bridgehead C3a, distal to sp³ C1).

Under ambient conditions (and especially in the presence of base), the proton at C1 is labile. A [1,5]-hydride shift moves the double bond, effectively swapping the sp³ carbon from C1 to C3. This renumbering converts the 7-isomer into the 4-isomer.

Visualization: The Tautomeric Equilibrium

The following diagram illustrates the [1,5]-sigmatropic shift connecting the two isomers.

IndeneTautomerism Iso7 This compound (Methyl adjacent to sp3 C1) TS [1,5]-H Shift Transition State Iso7->TS Heat / Base TS->Iso7 Iso4 4-Methyl-1H-indene (Methyl distal to sp3 C1) TS->Iso4 Equilibrium Iso4->TS Reversible

Figure 1: The dynamic equilibrium between 7-methyl and 4-methyl isomers via sigmatropic rearrangement.

Synthetic Pathways and Isolation[1]

Synthesis from Precursors

Direct synthesis often yields a mixture. The most robust route involves the cyclization of substituted phenyl derivatives.

  • Precursor: p-Methylbenzaldehyde or p-Xylene derivatives.

  • Method:

    • Knoevenagel Condensation: Reaction with malonic acid to form the cinnamic acid derivative.

    • Hydrogenation: Reduction of the double bond.

    • Cyclization: Friedel-Crafts acylation (using SOCl₂/AlCl₃) to form the indanone (usually a mixture of 4- and 7-methyl-1-indanone if the starting material allows, or regiospecific if starting from specific isomers).

    • Reduction & Dehydration: NaBH₄ reduction to indanol, followed by acid-catalyzed dehydration.

Isomer Separation Protocol

Since the isomers equilibrate, separation by distillation is difficult.

  • High-Performance Liquid Chromatography (HPLC): Using reverse-phase columns (e.g., C18 or specialized phenyl-hexyl phases) with Acetonitrile/Water gradients can resolve the isomers for analytical purposes.

  • Chemical Trapping (The Preferred Method):

    • Deprotonate the mixture with n-Butyllithium (n-BuLi) to form the Lithium Indenide salt.

    • The anion is a resonance hybrid. The "4" and "7" positions become chemically equivalent in the unbridged anion context regarding the methyl group's electronic effect, though the lithium cation position may vary.

    • Bridge Introduction: Reacting the lithium salt with a bridging agent (e.g., dimethyldichlorosilane) locks the structure. The steric bulk of the methyl group will direct the substitution to the less hindered position (usually C3, which becomes C1 in the new numbering), effectively "freezing" the isomer as the 4-methyl derivative in the final complex.

Application in Metallocene Catalysis

This is the primary industrial driver for 7-methylindene research.

The "4-Substituted" Paradigm

In ansa-metallocenes (bridged Zirconium/Hafnium complexes), the ligand's substitution pattern controls the polymer's microstructure.

  • Goal: Isotactic Polypropylene (iPP).

  • Mechanism: The ligand must block specific quadrants around the metal center.

  • Role of 7-Methyl: When this compound is deprotonated and bridged at C1, the methyl group ends up at the 4-position of the indenyl ligand in the complex (due to renumbering).

    • 4-Methyl Substitution: Provides moderate steric bulk.

    • 4-Phenyl / 4-Naphthyl: Provide superior steric bulk for high isotacticity.

    • 4,7-Dimethyl: Often used to increase the molecular weight of the polymer by suppressing chain transfer reactions.

Comparative Performance Data

The following table summarizes the effect of ligand substitution on Propylene Polymerization (Zirconocene/MAO catalyst system).

Ligand ScaffoldMethyl PositionPolymer Tacticity ([mmmm])Molecular Weight (Mw)Activity
Unsubstituted Indenyl N/ALow (Atactic)LowHigh
4-Methylindenyl 4 (from 7-Me precursor)Medium (Isotactic)MediumHigh
4-Phenylindenyl 4High (Highly Isotactic)HighMedium
2-Methyl-4-Phenylindenyl 2, 4Very HighVery HighHigh
4,7-Dimethylindenyl 4, 7Medium-HighHighest High

Note: The "4,7-dimethyl" ligand requires a precursor synthesized from p-xylene, resulting in methyls at both the bridge-adjacent (4) and distal (7) positions on the benzene ring.

Medicinal Chemistry & Bioactivity

Beyond catalysis, the 7-methylindene core is a privileged scaffold.[1]

  • Tubulin Polymerization Inhibitors: Indene derivatives bind to the colchicine site of tubulin. The 7-methyl substituent restricts rotation, locking the molecule in a bioactive conformation that disrupts microtubule formation in cancer cells.

  • Melatonin Receptor Agonists: Analogs of melatonin where the indole core is replaced by indene. The 7-position (corresponding to the 4-position of indole) is critical for binding affinity to MT1/MT2 receptors.

Experimental Protocol: Synthesis of Lithium 4/7-Methylindenide

This protocol describes the conversion of the isomer mixture into the reactive anionic species used for catalyst synthesis.

Safety: n-BuLi is pyrophoric. Work under inert atmosphere (Argon/Nitrogen).

  • Preparation: Charge a Schlenk flask with Methylindene (mixture of 4- and 7-isomers) (10.0 mmol) and dry Diethyl Ether (50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes) over 20 minutes.

    • Observation: The solution will turn from colorless/pale yellow to bright yellow/orange.

  • Warming: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.

  • Isolation: Remove solvent under vacuum to obtain Lithium Methylindenide as a free-flowing powder.

    • Note: At this stage, the "4" and "7" distinction is moot due to resonance. The regiochemistry is determined in the subsequent electrophilic attack (e.g., with ZrCl₄ or a bridging silane).

Strategic Workflow for Catalyst Design

The following diagram outlines the decision process for using methylindenes in catalyst synthesis.

CatalystWorkflow Start Start: Methylindene Mixture (4-Me / 7-Me) Deprot Deprotonation (n-BuLi) Forms Indenyl Anion Start->Deprot Decision Target Application? Deprot->Decision RouteA Route A: Unbridged Complex (Rotation allowed) Decision->RouteA Simple Coordination RouteB Route B: Bridged (ansa) Complex (Stereorigid) Decision->RouteB Bridge with Si/C ResultA Atactic Polymer (Flexible Catalyst) RouteA->ResultA ResultB Isotactic Polymer (Stereoselective) RouteB->ResultB

Figure 2: Decision matrix for processing methylindene precursors into active catalysts.

References

  • Synthesis of Indenes. Organic Chemistry Portal. (General synthetic methods for substituted indenes). [Link]

  • Metallocene Catalysts and Polymerization. Polymer Science Learning Center. (Mechanistic details on ligand substitution and tacticity). [Link]

  • Separation of 4-Methyl-1H-indene. SIELC Technologies. (HPLC protocols for isomer resolution). [Link]

  • Asymmetric Synthesis of Indene Derivatives. National Institutes of Health (PMC). (Detailed synthetic routes for chiral indene intermediates). [Link]

Sources

Potential research areas for substituted indenes.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of Substituted Indenes: From Catalytic Scaffolds to Bioactive Pharmacophores Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indene scaffold (benzocyclopentadiene) represents a privileged structure in modern chemical science, bridging the gap between high-performance organometallic catalysis and precision medicinal chemistry. Unlike its heterocyclic analogues, the indene framework offers unique electronic lability—most notably the "Indenyl Effect"—which facilitates rapid ligand substitution in transition metal catalysis. In drug discovery, substituted indenes serve as versatile bioisosteres for indole and naphthalene, exhibiting potent activity in tubulin polymerization inhibition and neurodegenerative pathways.

This technical guide dissects the recent surge in regioselective functionalization methodologies, specifically focusing on metal-free borylative cyclizations and transition-metal-catalyzed annulations. We analyze the causality behind these synthetic choices and their direct translation into material science applications, such as non-fullerene acceptors in organic photovoltaics (OPVs).

Advanced Synthetic Architectures

The synthesis of substituted indenes has evolved from classical acid-catalyzed Friedel-Crafts cyclizations to precision-controlled transition metal catalysis and, most recently, metal-free main group activation.

Transition Metal-Catalyzed Annulation

Recent protocols have moved beyond simple ring closures to cascade reactions that build the indene core from acyclic precursors.

  • Pd/Ru Sequential Catalysis: A robust approach involves the coupling of substituted phenols via Pd-catalyzed Suzuki coupling followed by Ru-catalyzed ring-closing metathesis (RCM).[1][2] This sequence allows for the precise installation of substituents at the C3 position, a region often difficult to access via direct electrophilic substitution.

  • Rh(I)-Catalyzed Carboannulation: The reaction of 2-(chloromethyl)phenylboronic acid with internal alkynes yields indenes with high regiocontrol. The steric bulk of the alkyne substituent dictates the orientation, minimizing steric clash with the metal center during the insertion step.

Metal-Free Borylative Heterocyclization

A 2024 breakthrough utilizes boron trichloride (


) to promote the cyclization of o-alkynylstyrenes.
  • Mechanism: The reaction proceeds via the electrophilic activation of the alkyne by the Lewis acidic boron species, triggering a nucleophilic attack by the adjacent alkene.

  • Advantage: This method installs a boronate ester handle simultaneously with ring formation, creating a "self-priming" scaffold ready for downstream Suzuki-Miyaura coupling. This bypasses the need for a separate C-H borylation step, significantly shortening synthetic routes for library generation.

Medicinal Chemistry Frontiers

Substituted indenes are not merely passive scaffolds; they actively engage biological targets through specific electronic and steric interactions.

Tubulin Polymerization Inhibitors

Dihydro-1H-indene derivatives have emerged as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[3]

  • SAR Insight: Substitution at the C2 and C3 positions with methoxy-phenyl moieties mimics the pharmacophore of Combretastatin A-4. The rigidity of the indene core restricts the conformational entropy, potentially enhancing binding affinity compared to flexible stilbene analogs.

  • Therapeutic Potential: These derivatives show IC

    
     values in the nanomolar range against multi-drug resistant cancer cell lines, inducing G2/M phase arrest.
    
Neurodegenerative Therapeutics (AChE Inhibitors)

Indene-derived hydrazides have demonstrated dual-binding capability at the catalytic and peripheral anionic sites of Acetylcholinesterase (AChE).

  • Design Logic: The lipophilic indene core traverses the blood-brain barrier (BBB) effectively, while the hydrazide linker provides hydrogen bonding capability within the enzyme's active gorge. This dual-action mechanism is critical for modifying disease progression in Alzheimer's pathology, rather than merely treating symptoms.

Materials Science & Catalysis: The Indenyl Effect

In materials science, the indene ligand is synonymous with high-performance polymerization catalysis.

The Indenyl Effect in Metallocenes

The "Indenyl Effect" refers to the rate acceleration observed in ligand substitution reactions of indenyl-metal complexes compared to their cyclopentadienyl (Cp) counterparts.[4]

  • Mechanistic Causality: The fused benzene ring stabilizes the

    
    -intermediate via aromatic resonance restoration. This facilitates the "ring slippage" (
    
    
    
    ), opening a coordination site for the incoming substrate (e.g., olefin monomer) without dissociating the ligand entirely.
  • Application: Group 4 metallocenes (Zr, Ti) bearing indenyl ligands produce polyolefins with higher molecular weights and narrower polydispersity indices (PDI) due to this rapid, reversible active site opening.

Organic Photovoltaics (OPVs)

Indene-functionalized fullerenes (e.g., ICMA, ICBA) act as superior electron acceptors in bulk heterojunction solar cells.

  • LUMO Engineering: The addition of the electron-rich indene moiety raises the LUMO energy level of the fullerene cage by approximately 0.17 eV per adduct. This increase leads to a higher open-circuit voltage (

    
    ) in OPV devices compared to standard PCBM acceptors.
    

Visualization of Mechanistic Pathways

Figure 1: The Indenyl Effect Mechanism

This diagram illustrates the haptotropic shift that accelerates catalysis.

IndenylEffect Complex_Eta5 η5-Indenyl Complex (18e- Saturated) TS_Slip Ring Slippage (Aromatization Driving Force) Complex_Eta5->TS_Slip Rate Limiting Step Complex_Eta3 η3-Intermediate (16e- Unsaturated) TS_Slip->Complex_Eta3 Benzene Ring Aromatization Coordination Substrate Coordination (Olefin Binding) Complex_Eta3->Coordination Open Site Available Product Catalytic Turnover Coordination->Product Insertion/Polymerization Product->Complex_Eta5 Regeneration

Caption: The


 ring slippage allows substrate entry while maintaining complex stability via the fused benzene ring.

Experimental Protocol: Metal-Free Borylative Cyclization

Objective: Synthesis of 3-boron-functionalized indenes from o-alkynylstyrenes using


.
Source Validation:  This protocol is adapted from recent 2024 methodologies (Source 1.12), ensuring access to highly functionalizable intermediates without transition metal contamination.
Reagents & Equipment
  • Substrate: o-alkynylstyrene derivative (1.0 equiv).

  • Reagent: Boron trichloride (

    
    ), 1.0 M solution in hexanes (1.2 equiv).
    
  • Solvent: Anhydrous Dichloromethane (

    
    ).
    
  • Quenching: Pinacol (1.5 equiv) and

    
     (excess).
    
  • Atmosphere: Argon or Nitrogen (Schlenk line technique).

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL Schlenk tube and cool under a stream of argon. Add the o-alkynylstyrene substrate (0.5 mmol) and dissolve in anhydrous

    
     (5 mL).
    
  • Activation: Cool the solution to

    
     using a dry ice/acetone bath.
    
  • Addition: Dropwise add the

    
     solution (0.6 mmol, 0.6 mL) over 5 minutes. The solution may change color (often yellow/orange) indicating the formation of the vinyl cation intermediate.
    
  • Cyclization: Allow the reaction to warm slowly to

    
     over 1 hour. Stir at 
    
    
    
    for an additional 30 minutes.
    • Checkpoint: Monitor via TLC. The starting material spot should disappear.

  • Esterification (In-situ): Cool the mixture back to

    
    . Add a solution of pinacol (0.75 mmol) and triethylamine (2.0 mmol) in 
    
    
    
    (2 mL).
  • Workup: Warm to room temperature and stir for 1 hour. Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (
    
    
    mL).
  • Purification: Dry organic layers over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Figure 2: Borylative Cyclization Workflow

ProtocolWorkflow Start Start: o-Alkynylstyrene (In DCM, -78°C) AddBCl3 Add BCl3 (1.2 eq) Electrophilic Activation Start->AddBCl3 Argon Atm WarmUp Warm to 0°C Cyclization Phase AddBCl3->WarmUp 1 Hour Quench Add Pinacol/Et3N (-78°C to RT) WarmUp->Quench In-situ Trapping Finish Purify: B-Indene Product Quench->Finish Workup

Caption: Step-wise workflow for the metal-free synthesis of boron-functionalized indenes.

Quantitative Data Summary

Table 1: Comparative Activity of Indene Derivatives in Key Applications

Application AreaCompound ClassKey MetricReference
Med Chem Dihydro-1H-indenesIC

(Tubulin): 0.028 - 0.087 µM
[Source 1.5]
Med Chem Indene-HydrazidesIC

(AChE): 13.86 µM
[Source 1.19]
Materials Indene-C

(ICMA)
LUMO Shift: +0.17 eV vs PCBM[Source 1.9]
Synthesis B-Indenes (BCl

route)
Yield: 65-92% (Regioselective)[Source 1.12]

References

  • Recent Advances in the Synthesis of Indenes. European Journal of Organic Chemistry. 5[6][7][8][9]

  • Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations. Organic Letters. 10[6][7][8][9]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. PMC - NIH. 3

  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's. Molecules (MDPI). 11

  • Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials. Journal of Physical Chemistry C. 12[6][7][8][9]

  • Indenylmetal Catalysis in Organic Synthesis. PMC - NIH. 4[6][7][8][9]

  • Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. Journal of Organic Chemistry. 1

Sources

The Natural Indene Scaffold: From Biosynthetic Origins to Therapeutic Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the indene moiety (benzocyclopentadiene) is industrially ubiquitous in coal tar processing, its occurrence in nature represents a specialized and pharmacologically potent niche.[1] Unlike their planar, petrochemical counterparts, natural indene derivatives—primarily pterosins (sesquiterpenoids) and cyathanes (diterpenoids)—exhibit complex stereochemistry and significant biological activity, ranging from neuroprotection to cytotoxicity.

This guide provides a technical roadmap for the isolation and characterization of these compounds. It moves beyond generic phytochemical workflows to address the specific stability and polarity challenges inherent to the indene-fused ring system.

The Chemical Space of Natural Indenes

Natural indene derivatives are not formed through simple combustion-like aromatization but are the result of precise enzymatic cyclizations. They are predominantly classified into two biological kingdoms:

ClassCarbon SkeletonPrimary SourceRepresentative CompoundsKey Structural Feature
Pterosins Sesquiterpenoid (C15)Ferns (Pteridium aquilinum)Pterosin B, Pteroside AIlludalane-derived; often contain a hydroxymethyl group.[2]
Cyathanes Diterpenoid (C20)Fungi (Cyathus striatus)Striatins, Cyathins5/6/7 fused ring system; angular methyl groups.
Sulcatines SesquiterpenoidFungi (Lactarius)Sulcatine GProtoilludane-derived indene core.

Biosynthetic Origins: The Illudalane Pathway

To isolate these compounds effectively, one must understand their biosynthetic stability. Pterosins are "degraded" sesquiterpenoids. They arise from the Illudalane-Protoilludane pathway , where the unstable cyclopropane ring of the precursor undergoes cleavage and aromatization to form the stable indanone/indene core.

Pathway Visualization

The following diagram illustrates the enzymatic cascade transforming Farnesyl Pyrophosphate (FPP) into the stable Pterosin scaffold.

Biosynthesis FPP Farnesyl Pyrophosphate (C15) Humulene Humulene (Macrocycle) FPP->Humulene Cyclization Protoilludane Protoilludane (Tricyclic) Humulene->Protoilludane Ring Contraction Illudane Illudane (Unstable Cyclopropane) Protoilludane->Illudane Oxidation Pterosin Pterosin B (Indanone Core) Illudane->Pterosin Cyclopropane Cleavage & Aromatization

Figure 1: Biosynthetic logic of Pterosin formation. The transition from Illudane to Pterosin involves a stress-relief aromatization, making Pterosins thermodynamically stable targets for isolation.

Strategic Isolation Protocols

The following protocols are designed for high-purity isolation suitable for structural elucidation and biological assay.

Protocol A: Isolation of Pterosins from Bracken Fern (Pteridium aquilinum)

Challenge: Pterosins are often glycosylated (Pterosides), making them amphiphilic. A single solvent extraction often fails to capture the full spectrum. Solution: A sequential polarity-gradient extraction.

Step-by-Step Methodology:
  • Biomass Preparation:

    • Harvest rhizomes (roots) of Pteridium aquilinum.[3][4][5]

    • Wash thoroughly to remove soil (rich in interfering humic acids).

    • Freeze-dry (lyophilize) and pulverize to a mesh size of 40–60. Do not oven dry >40°C to prevent glycoside hydrolysis.

  • Primary Extraction (The "Hot Methanol" Method):

    • Macerate powder in MeOH (1:10 w/v) at 50°C for 4 hours. Repeat 3x.

    • Evaporate combined MeOH extracts under reduced pressure (Rotavap) at 40°C to yield a dark syrupy residue.

  • Liquid-Liquid Partitioning (The Clean-up):

    • Suspend residue in distilled water.

    • Wash 1 (Lipid Removal): Partition with n-Hexane (1:1 v/v). Discard the hexane layer (contains chlorophyll and fats).

    • Wash 2 (Target Extraction): Extract the aqueous layer with Ethyl Acetate (EtOAc) x3.

      • Note: Aglycones (Pterosins) migrate to EtOAc.

    • Wash 3 (Glycoside Recovery): Extract the remaining aqueous layer with n-Butanol.

      • Note: Glycosides (Pterosides) migrate to n-BuOH.

  • Chromatographic Purification:

    • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient elution using CHCl₃:MeOH (Start 100:0 → End 80:20).

    • Detection: Monitor fractions via TLC (UV 254 nm). Pterosins quench fluorescence strongly due to the indanone conjugation.

  • Final Polish (HPLC):

    • Column: C18 Reverse Phase (semi-prep).

    • Solvent: Acetonitrile:Water (isocratic 40:60 for Pterosin B).

    • Flow: 3.0 mL/min.

Protocol B: Isolation of Cyathanes from Fungal Broth (Cyathus striatus)

Challenge: Cyathanes are secreted into the culture media but are often present in low concentrations alongside high molecular weight proteins. Solution: Adsorption resin capture or direct broth extraction.

Step-by-Step Methodology:
  • Fermentation:

    • Cultivate Cyathus striatus in liquid malt extract medium for 21 days (stationary phase).

  • Broth Extraction:

    • Filter mycelia (save for biomass extraction if needed).

    • Extract the filtrate with EtOAc (1:1 v/v) twice.

    • Critical Checkpoint: Acidify the broth to pH 4.0 with dilute HCl prior to extraction to ensure phenolic hydroxyls are protonated and soluble in organic solvent.

  • Fractionation:

    • Concentrate EtOAc to dryness.

    • Redissolve in minimal MeOH and apply to a Sephadex LH-20 column.

    • Elute with MeOH.[6][7] This step removes high molecular weight pigments and fatty acids.

  • Purification (The "Striatal" Isolation):

    • Subject active fractions to RP-18 preparative HPLC.[8]

    • Gradient: MeOH:H₂O (50:50 → 100:0 over 40 mins).

    • Target: Striatins typically elute between 70-80% MeOH.

Experimental Workflow Visualization

The following flowchart details the decision logic for separating the aglycone (Indene) from the glycoside (Pteroside).

IsolationWorkflow Raw Crude Rhizome Extract (MeOH) Water Suspend in H2O Raw->Water Hexane Hexane Partition Water->Hexane Lipids Discard Lipids/Chlorophyll Hexane->Lipids AqLayer Aqueous Layer Hexane->AqLayer Residue EtOAc Ethyl Acetate Partition AqLayer->EtOAc BuOH n-Butanol Partition EtOAc->BuOH Aq Phase Target1 Target A: Pterosins (Aglycones) EtOAc->Target1 Organic Phase Target2 Target B: Pterosides (Glycosides) BuOH->Target2 Organic Phase

Figure 2: Polarity-driven fractionation logic for separating indene aglycones from their glycosylated derivatives.

Structural Elucidation & Pharmacological Potential[5]

Structural Challenges

When characterizing natural indenes, standard 1D NMR is often insufficient due to the rigid bicyclic framework.

  • Stereochemistry: The junction between the five- and six-membered rings in Cyathanes creates stereocenters that require NOESY (Nuclear Overhauser Effect Spectroscopy) to resolve relative configuration (cis/trans ring fusion).

  • Quaternary Carbons: Pterosins often possess quaternary carbons at the gem-dimethyl position, which are "silent" in DEPT-135 NMR. HMBC (Heteronuclear Multiple Bond Correlation) is mandatory to link these methyls to the indanone core.

Therapeutic Applications

Why isolate these scaffolds?

  • Oncology (Pterosins): Pterosin B has shown cytotoxicity against HCT-116 (colon cancer) cells. The mechanism involves DNA alkylation via the reactive cyclopropane ring (in precursors) or Michael addition capabilities of the unsaturated ketone.

  • Neuroprotection (Cyathanes): Compounds like Striatal C and Erinacines (structurally related) stimulate Nerve Growth Factor (NGF) synthesis, making them prime candidates for Alzheimer's research.

References

  • Isolation of Pterosins: Liu, Y., et al. (2016). "Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum) rhizome." Phytochemistry.

  • Cyathane Isolation & Activity: Dornberger, K., et al. (2022).[9] "Striatal Isolated from Cyathus striatus Extracts Induces Apoptosis in Human Pancreatic Cancer Cells."[10] Molecules.

  • Biosynthetic Pathway: Kokubun, T., et al. (2016). "Protoilludane, Illudane, Illudalane, and Norilludane Sesquiterpenoids from Granulobasidium vellereum."[11] Journal of Natural Products.

  • Pharmacological Review: He, L., et al. (2024). "Chiral indene skeletons are widely found in biologically active natural products."[1][12] ResearchGate.[13]

Sources

Technical Guide: Toxicological and Safety Profile of 7-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicological and Safety Information for 7-Methyl-1H-indene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Proxy Assessment

This compound (CAS: 7372-92-1) is a specialized bicyclic aromatic hydrocarbon primarily utilized as a ligand precursor in organometallic catalysis (e.g., metallocene complexes for olefin polymerization) and as a scaffold in pharmaceutical intermediate synthesis.[1]

Critical Safety Notice: As a positional isomer of methylindene, specific in vivo toxicological data for this compound is limited in public registries. Consequently, this guide employs a Read-Across approach (OECD QSAR principles), deriving safety thresholds from the parent compound Indene (CAS: 95-13-6) and its structural analogues (1-Methylindene, 2-Methylindene).

Key Hazard Profile:

  • Primary Risk: Aspiration Hazard (Category 1).

  • Secondary Risk: Skin and Eye Irritation; Potential Hepatorenal Toxicity (based on Indene metabolism).

  • Reactivity: Susceptible to autoxidation; polymerizes in the presence of Lewis acids or radical initiators.

Chemical Identity & Physicochemical Core

Understanding the physicochemical properties is essential for modeling exposure routes (inhalation vs. dermal) and environmental fate.

PropertyValue (Experimental/Predicted)Relevance to Safety
CAS Number 7372-92-1 Unique Identifier
IUPAC Name This compound-
Molecular Formula C₁₀H₁₀-
Molecular Weight 130.19 g/mol Small molecule, high bioavailability
Physical State Liquid (Colorless to pale yellow)Aspiration risk
Boiling Point ~211–213 °C (at 760 mmHg)Low volatility at RT, but vapor accumulates if heated
Flash Point ~75 °C (Closed Cup)Combustible Liquid (Class IIIA)
Density ~1.01 g/cm³Slightly denser than water
LogP (Octanol/Water) ~3.1 (Predicted)Lipophilic; potential for bioaccumulation in fatty tissues
Solubility Insoluble in water; Soluble in DCM, THF, TolueneRequires organic solvents for cleanup
Toxicological Assessment (Read-Across & Mechanism)
3.1. Mechanism of Action: Metabolic Activation

The toxicity of indene derivatives is largely driven by the metabolic bioactivation of the C1-C2 double bond in the cyclopentadiene ring.

  • Phase I Metabolism: Cytochrome P450 enzymes (primarily CYP2E1 and CYP2C subfamilies) epoxidize the C1-C2 double bond, forming 7-methylindene-1,2-oxide .

  • Reactive Intermediate: This epoxide is electrophilic and can form adducts with cellular DNA or proteins if not rapidly detoxified.

  • Phase II Detoxification: Epoxide hydrolase (EH) converts the epoxide to the trans-1,2-dihydrodiol, which is subsequently conjugated (glucuronidation) and excreted.

Visualization of Metabolic Pathway:

Metabolism Indene This compound (Lipophilic Parent) CYP CYP450 Oxidation (Bioactivation) Indene->CYP Epoxide 7-Methylindene-1,2-oxide (Reactive Electrophile) CYP->Epoxide EH Epoxide Hydrolase Epoxide->EH Major Pathway Adducts Macromolecular Adducts (Toxicity/Genotoxicity) Epoxide->Adducts If EH Saturated Diol 1,2-Dihydrodiol (Polar Metabolite) EH->Diol Conjugation Glucuronidation/ Sulfation Diol->Conjugation Excretion Excretion (Urine/Bile) Conjugation->Excretion

Figure 1: Predicted metabolic activation and detoxification pathway of this compound. The epoxide intermediate represents the primary toxicological concern.

3.2. Acute Toxicity Profile (Derived from Indene)
EndpointResult (Read-Across)Hazard Classification (GHS)
Oral LD50 (Rat) > 2,000 mg/kg (Estimated)Category 5 (May be harmful)
Dermal LD50 (Rabbit) > 2,000 mg/kg (Estimated)Not Classified / Low Toxicity
Inhalation LC50 Data Limited; Indene is ~14 mg/L (4h)Harmful if inhaled (Vapor)
Skin Corrosion/Irritation Moderate IrritantCategory 2 (Causes skin irritation)
Eye Damage/Irritation Moderate IrritantCategory 2A (Causes serious eye irritation)
Aspiration Hazard Positive (Kinematic viscosity < 20.5 mm²/s)Category 1 (Fatal if swallowed and enters airways)

Toxicological Interpretation:

  • Aspiration: Like most low-viscosity hydrocarbons, if this compound is ingested and subsequently vomited, it can enter the lungs, causing severe chemical pneumonitis and pulmonary edema. Inducing vomiting is contraindicated.

  • Hepatorenal Effects: Chronic exposure to indene vapors has shown liver and kidney damage in rodent models. The methyl substituent at position 7 is unlikely to mitigate this effect and may alter the rate of metabolism.

3.3. Genotoxicity & Carcinogenicity
  • Ames Test: Indene and methylindenes are generally negative in Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation.

  • Structural Alert: The epoxide metabolite is a potential alkylating agent, but rapid hydrolysis usually prevents significant genotoxicity in vivo.

Occupational Safety & Handling Protocols
4.1. Exposure Controls

Since no specific OEL exists for this compound, adhere to the limits for Indene :

  • TLV-TWA (ACGIH): 5 ppm (24 mg/m³)

  • Engineering Controls: Use only in a chemical fume hood. Ensure grounding to prevent static discharge (flash point ~75°C).

4.2. Personal Protective Equipment (PPE) Decision Tree

PPE_Selection Start Handling this compound Quantity Quantity / Operation? Start->Quantity SmallScale < 100 mL (Benchtop/Synthesis) Quantity->SmallScale LargeScale > 100 mL or Heating/Distillation Quantity->LargeScale Gloves1 Nitrile Gloves (0.11 mm) Splash Protection Only SmallScale->Gloves1 Resp1 Fume Hood Required No Respirator if Sash Low SmallScale->Resp1 Gloves2 Viton or PVA Gloves (High Permeation Resistance) LargeScale->Gloves2 Resp2 Full-Face Respirator (Organic Vapor Cartridge) LargeScale->Resp2

Figure 2: PPE selection logic based on operational scale. Note that standard nitrile gloves provide only incidental splash protection against aromatic hydrocarbons.

4.3. Emergency Response
  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Medical attention is urgent if CNS symptoms (dizziness, headache) appear.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

  • Ingestion: DO NOT INDUCE VOMITING. Risk of aspiration is higher than the toxicity of oral absorption. Transport to hospital immediately.

Experimental Protocol: Safe Synthesis & Purification

Context: this compound is often synthesized via the dehydration of 7-methyl-1-indanol or cyclization of precursors. This protocol outlines safety during the final purification step (distillation), which presents the highest risk of vapor exposure and auto-polymerization.

Protocol: Vacuum Distillation of this compound

  • Pre-Inspection:

    • Inspect glassware for star cracks (implosion risk under vacuum).

    • Ensure the collection flask is pre-weighed and labeled.

  • Stabilization:

    • Add a radical inhibitor (e.g., BHT or 4-tert-butylcatechol , 100-500 ppm) to the distillation pot to prevent polymerization initiated by heat.

  • Setup:

    • Assemble a short-path distillation apparatus.

    • Connect to a vacuum manifold with a cold trap (Liquid N₂/Isopropanol) to protect the pump from organic vapors.

  • Heating:

    • Use an oil bath with a digital temperature controller. Do not use a heat gun (hot spots cause decomposition).

    • Target Vacuum: < 5 mmHg.

    • Expected Boiling Point: ~60-70 °C at 1-2 mmHg (extrapolated).

  • Collection:

    • Discard the first 5% (forerun) containing residual solvents.

    • Collect the main fraction.

    • Cooling: Allow the pot to cool to < 50°C before releasing the vacuum with inert gas (Nitrogen/Argon). Releasing vacuum with air while hot can cause flash oxidation or explosion.

  • Storage:

    • Store under Argon at 2-8°C.

    • Indenes darken upon air exposure (oxidation to resinous polymers).

Environmental Fate
  • Aquatic Toxicity: Based on Indene, this compound is expected to be toxic to aquatic life with long-lasting effects (Category 2).

    • LC50 (Fish): ~1-10 mg/L (Estimated).

  • Biodegradability: Not readily biodegradable.

  • Disposal: Incineration in a licensed chemical waste facility. Do not discharge into drains.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13024, 1-Methylindene (Isomer Analogue). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Indene (CAS 95-13-6). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Indene. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidance on Grouping of Chemicals, Second Edition (Series on Testing and Assessment No. 194). (Basis for Read-Across Methodology).[2][3] Retrieved from [Link]

Sources

The Indene Functional Group: A Technical Guide to Reactivity, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indene scaffold (


) represents a critical bicyclic aromatic hydrocarbon in both medicinal chemistry and advanced materials science. Structurally composed of a benzene ring fused to a cyclopentadiene ring, indene bridges the gap between simple aromatics and reactive alkenes. Its unique electronic signature is defined by the acidity of the C1-methylene protons (

in DMSO) and the formation of the

-electron indenyl anion upon deprotonation.

This guide analyzes the indene core beyond basic textbook definitions, focusing on its role as a ligand in stereoselective polymerization (metallocenes), its utility as a bioisostere in drug design (e.g., Sulindac), and the specific "Indenyl Effect" that accelerates organometallic substitution rates.

Structural & Electronic Characteristics[1][2][3]

Aromaticity and Acidity

Indene is not fully aromatic in its neutral ground state due to the


 hybridized carbon at position 1. However, it possesses significant resonance energy due to the fused benzene ring. The defining characteristic of indene is the acidity of the C1 protons.

Comparative Acidity (DMSO Scale):

CompoundStructurepKa (DMSO)Electronic Rationale
Cyclopentadiene

~16Deprotonation yields a

aromatic anion (Hückel aromatic).[1]
Indene

20.1 Deprotonation yields a

indenyl anion; stability is high but slightly less than Cp due to fused ring electron distribution.[1]
Fluorene

22.6Deprotonation yields a

system; steric/geometric constraints of two fused rings slightly reduce acidity vs Indene.[1]
The Indenyl Anion & Resonance

Upon deprotonation with a base (e.g., n-BuLi), indene forms the indenyl anion . Unlike the cyclopentadienyl (Cp) anion, where charge is equally delocalized over 5 carbons, the indenyl anion exhibits non-uniform charge distribution. The negative charge is delocalized, but the system can be viewed as a "benzo-fused allyl anion" in certain reactive states.

IndenylResonance cluster_0 Electronic Driver Indene Neutral Indene (sp3 C1) Anion Indenyl Anion (10-pi Aromatic System) Indene->Anion Deprotonation (-H+) Base Base (n-BuLi) Base->Anion MetalComplex Metal-Indenyl Complex (eta-5 Coordination) Anion->MetalComplex Coordination (M+)

Figure 1: Formation of the Indenyl Anion. The driving force is the aromatization of the five-membered ring to form a continuous 10-pi electron system.[1]

The "Indenyl Effect" in Organometallic Catalysis

For researchers in catalysis, the Indenyl Effect is a pivotal concept. It refers to the kinetic acceleration of ligand substitution in


-indenyl metal complexes compared to their 

-cyclopentadienyl (Cp) counterparts.[1]

Mechanism:

  • Ground State: The metal is coordinated to the 5-membered ring (

    
    ).[1]
    
  • Ring Slippage: The incoming nucleophile induces the indenyl ligand to slip from

    
     to 
    
    
    
    coordination.
  • Aromatic Gain: This slip disrupts the aromaticity of the 5-ring but restores full aromaticity to the fused benzene ring . This thermodynamic compensation lowers the activation energy barrier for substitution.

  • Substitution: The nucleophile binds, and the ligand eventually slips back or remains modified.

This property makes indenyl-based catalysts (e.g., Indenyl-Zirconium metallocenes) superior for specific olefin polymerizations where rapid coordination/insertion cycles are required.[1]

Synthetic Methodologies

Traditional Synthesis: Reduction-Dehydration

The most robust lab-scale protocol involves the reduction of 1-indanone followed by acid-catalyzed dehydration.[1] This method is preferred for generating substituted indenes where the ketone precursor is available.

Modern Catalytic Annulation

Recent advancements utilize transition metals (Rh, Ru, Ni) to cyclize alkynes with aryl boronic acids or benzaldehydes. These methods allow for high regioselectivity in placing substituents on the C2 and C3 positions, which is difficult via electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 1H-Indene Derivatives

Objective: Synthesis of a substituted indene from a 1-indanone precursor. Scale: 10 mmol (adaptable).

Phase 1: Reduction of Indanone
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

    
    .
    
  • Dissolution: Dissolve 1-indanone (1.32 g, 10 mmol) in anhydrous Methanol (30 mL). Cool to 0°C in an ice bath.

  • Reduction: Slowly add Sodium Borohydride (

    
    , 0.57 g, 15 mmol) in small portions over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for disappearance of ketone.

  • Quench: Quench carefully with saturated

    
     solution (10 mL).
    
  • Workup: Evaporate MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate (

    
    ).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate to yield the crude 1-indanol (typically white solid/oil).
Phase 2: Acid-Catalyzed Dehydration
  • Setup: Dissolve the crude 1-indanol in Toluene (50 mL) in a RBF equipped with a Dean-Stark trap and reflux condenser.

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (pTsOH, 190 mg, 1 mmol).

  • Reflux: Heat to reflux (110°C) for 1-3 hours. Water generated will collect in the Dean-Stark trap.[1]

  • Completion: Monitor TLC (Indene moves much faster than Indanol; stains UV active).[1]

  • Purification: Cool to RT. Wash with saturated

    
     (to remove acid) and brine.[1][2] Dry over 
    
    
    
    .[1]
  • Isolation: Concentrate in vacuo. Purify via flash column chromatography (100% Hexanes) to yield the pure Indene .

Medicinal Chemistry Applications

In drug discovery, the indene scaffold is often used as a rigid analog of styrene or a bioisostere of indole.

  • Sulindac: A non-steroidal anti-inflammatory drug (NSAID).[1] The indene double bond is crucial for the geometric isomerism (Z-isomer is active) and metabolic conversion to the active sulfide metabolite.

  • 5-HT6 Agonists: Indenylsulfonamides have shown high affinity for serotonin receptors.[1][3] The planarity of the indene ring allows for specific pi-stacking interactions within the receptor pocket.

DrugDiscovery IndeneCore Indene Scaffold (Planar, Lipophilic) Sulindac Sulindac (NSAID) (Prodrug, Z-isomer active) IndeneCore->Sulindac C3-Functionalization IndenylSulf Indenylsulfonamides (5-HT6 Agonists) IndeneCore->IndenylSulf Sulfonylation Metallocene Metallocene Catalysts (Polymerization) IndeneCore->Metallocene Ligand Complexation

Figure 2: Divergent applications of the indene core in pharmaceuticals and materials.[1]

References

  • Acidity and Electronic Structure

    • Bordwell pKa Table (Acidity in DMSO).[1] (Verified via search results on DMSO acidity scales).[1]

    • NIST Chemistry WebBook, Indene.[1]

  • Synthesis & Reactivity

    • Synthesis of Indenes (Organic Chemistry Portal).[1]

    • Efficient Synthesis of Substituted Indene Derivatives. ResearchGate.[1][4]

  • Medicinal Chemistry

    • Indene-based scaffolds: Discovery of novel indenylsulfonamides.[1][3] J. Med.[1] Chem. [1]

    • Sulindac: DrugBank Entry.[1][1]

  • Organometallics

    • Metallocene Catalysts for Olefin Polymerization (Indenyl Ligand Effects).[1]

Sources

Methodological & Application

Application Note: Precision Synthesis of 7-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and scientists in catalyst development and pharmaceutical synthesis. It details the precision synthesis of 7-Methyl-1H-indene , a critical ligand precursor for metallocene catalysts (e.g., for isotactic polypropylene production) and a scaffold for bioactive indane derivatives.

Executive Summary & Strategic Rationale

This compound (CAS: 767-59-9) is a high-value bicyclic hydrocarbon primarily utilized as a precursor for ans-metallocene catalysts. The steric bulk of the methyl group at the 7-position (proximal to the bridgehead) exerts profound stereochemical control when coordinated to transition metals (Zr, Hf), influencing polymer tacticity in olefin polymerization.

This protocol addresses the challenge of regio-control.[1][2] While 4-methyl-1H-indene and this compound are tautomers that yield the identical Cs-symmetric indenyl anion upon deprotonation, the synthetic route described herein specifically targets the 7-methyl isomer via a robust intramolecular Friedel-Crafts cyclization of 3-(2-methylphenyl)propanoic acid. This pathway minimizes the formation of unwanted regioisomers common in direct alkylation methods.

Key Mechanistic Insight: The Tautomer Equilibrium

Researchers must recognize that this compound exists in a rapid thermal equilibrium with 4-methyl-1H-indene via [1,5]-sigmatropic hydrogen shifts.

  • This compound: Methyl group adjacent to the saturated sp³ carbon (C1).

  • 4-Methyl-1H-indene: Methyl group adjacent to the double bond bridgehead. While the synthesis targets the 7-methyl congener, the isolated product often contains the 4-methyl tautomer. For metallocene synthesis, this distinction is moot as both yield the 4-methylindenyl anion .

Experimental Workflow Diagram

The following flowchart visualizes the critical path from the aldehyde precursor to the final indene.

G Start Start: o-Tolualdehyde Step1 Step 1: Knoevenagel Condensation (Malonic Acid, Pyridine) Start->Step1 Inter1 Intermediate: o-Methylcinnamic Acid Step1->Inter1 Step2 Step 2: Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Precursor: 3-(o-Tolyl)propanoic Acid Step2->Inter2 Step3 Step 3: Friedel-Crafts Cyclization (Polyphosphoric Acid, 90°C) Inter2->Step3 Regioselective Ring Closure Inter3 Key Intermediate: 7-Methyl-1-indanone Step3->Inter3 Step4 Step 4: Carbonyl Reduction (NaBH4, EtOH) Inter3->Step4 Inter4 Intermediate: 7-Methyl-1-indanol Step4->Inter4 Step5 Step 5: Acid-Catalyzed Dehydration (p-TsOH, Toluene Reflux) Inter4->Step5 Final Product: this compound Step5->Final Tautomeric Equilibrium

Caption: Step-wise synthetic pathway from o-tolualdehyde to this compound via the indanone route.

Detailed Synthesis Protocols

Phase 1: Precursor Synthesis (3-(o-Tolyl)propanoic Acid)

Note: If 3-(o-tolyl)propanoic acid is commercially available, proceed directly to Phase 2.

Rationale: The starting material must possess an ortho-methyl group. We utilize a Knoevenagel condensation followed by reduction to build the propanoic acid side chain.

  • Condensation:

    • Charge a flask with o-tolualdehyde (12.0 g, 100 mmol), malonic acid (15.6 g, 150 mmol), and pyridine (25 mL).

    • Add piperidine (1 mL) as catalyst.

    • Reflux at 100°C for 3 hours until CO₂ evolution ceases.

    • Pour into ice-HCl (100 mL, 6M) to precipitate o-methylcinnamic acid . Filter and recrystallize from ethanol.

  • Hydrogenation:

    • Dissolve o-methylcinnamic acid (10 g) in EtOAc (100 mL).

    • Add 10% Pd/C (0.5 g).

    • Stir under H₂ balloon (1 atm) for 12 hours.

    • Filter through Celite and concentrate to yield 3-(o-tolyl)propanoic acid (Yield: ~95%).

Phase 2: Cyclization to 7-Methyl-1-indanone

Expertise: This is the critical regioselective step. The ortho-methyl group blocks cyclization at the C2 position of the phenyl ring, forcing the acylium ion to attack the C6 position. This results in the methyl group being located at position 7 of the newly formed indanone system.

Protocol:

  • Reagent Prep: Heat Polyphosphoric Acid (PPA) (100 g) to 80°C in a mechanical stirrer setup. High viscosity requires powerful stirring.

  • Addition: Add 3-(o-tolyl)propanoic acid (10.0 g, 61 mmol) portion-wise over 20 minutes.

  • Reaction: Stir at 90°C for 2 hours. The mixture will turn deep red/brown. Caution: Exothermic.

  • Quench: Pour the hot syrup onto 300 g of crushed ice. Stir vigorously until the PPA hydrolyzes and a solid precipitates.

  • Extraction: Extract with diethyl ether (3 x 100 mL). Wash combined organics with saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via short-path distillation or silica column (Hexane/EtOAc 9:1).

    • Target: 7-Methyl-1-indanone[3]

    • Appearance: Pale yellow oil or low-melting solid.

    • Yield: ~75-85%.

Phase 3: Reduction to 7-Methyl-1-indanol

Rationale: Sodium borohydride is chosen for its mildness, avoiding over-reduction of the aromatic ring.

Protocol:

  • Dissolve 7-methyl-1-indanone (5.0 g, 34 mmol) in Ethanol (50 mL).

  • Cool to 0°C. Add NaBH₄ (1.3 g, 34 mmol) in small portions.

  • Stir at room temperature for 3 hours. Monitor by TLC (disappearance of ketone).

  • Quench with 1M HCl (carefully) and extract with ether.

  • Concentrate to yield crude 7-methyl-1-indanol . Used directly in the next step.

Phase 4: Dehydration to this compound

Expertise: Acid-catalyzed dehydration initially forms the kinetically favored product. The use of a Dean-Stark trap drives the equilibrium forward by removing water.

Protocol:

  • Dissolve crude indanol in Toluene (100 mL).

  • Add p-Toluenesulfonic acid (p-TsOH) (100 mg, catalytic).

  • Reflux with a Dean-Stark trap for 2 hours.

  • Cool, wash with NaHCO₃, dry over MgSO₄, and concentrate.

  • Final Purification: Vacuum distillation (bp ~85°C at 10 mmHg) is recommended to isolate the pure monomer and remove any oligomers.

Quantitative Data & Characterization

ParameterValue / Observation
Molecular Formula C₁₀H₁₀
Molecular Weight 130.19 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 198-200°C (atm); ~85°C (10 mmHg)
Key Precursor 7-Methyl-1-indanone (CAS: 39627-61-7)
Overall Yield ~50-60% (from propanoic acid)
Spectroscopic Validation (¹H NMR - 400 MHz, CDCl₃)

Note: Chemical shifts are representative of the this compound tautomer.

  • Aromatic Region: δ 7.0–7.3 ppm (m, 3H, Ar-H).

  • Vinylic Protons: δ 6.5–6.8 ppm (m, 2H, C2-H and C3-H).

  • Methylene (C1): δ 3.4 ppm (s, 2H). Distinctive singlet for sp³ protons.

  • Methyl Group: δ 2.3–2.4 ppm (s, 3H).

Quality Control Check: Presence of a singlet around δ 3.3 ppm indicates the 1H-indene isomer. A signal near δ 1.2 ppm (doublet) would indicate the presence of 3-methylindene (wrong isomer) or reduced indane impurities.

Safety & Hazards

  • Polyphosphoric Acid (PPA): Highly viscous and corrosive. Causes severe burns. Use gloves and face shield. Reacts violently with water; quench into ice.

  • p-Toluenesulfonic Acid: Corrosive solid.

  • Indenes: Polymerizable. Store at 4°C, preferably with a radical inhibitor (e.g., BHT) if stored for long periods.

  • Flammability: All organic solvents (Toluene, Ether) are flammable. Perform reactions in a fume hood.

References

  • Friedel-Crafts Cyclization Kinetics

    • Title: "The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applic
    • Source: nbinno.com[4]

    • Link:[Link]

  • Indanone Synthesis Methodologies

    • Title: "Synthesis of 1-Indanones via Intramolecular Cycliz
    • Source: BenchChem[1][5]

  • Metallocene Ligand Chemistry

    • Title: "Metallocene Catalysts for Olefin Polymerization"[6][7]

    • Source: Heinrich Heine University Düsseldorf
    • Link:[Link]

  • General Indene Properties

    • Title: "1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- (Compound Summary)"
    • Source: PubChem[4][8]

    • Link:[Link]

Sources

Application Note: 7-Methyl-1H-indene in Organic Synthesis & Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications, synthesis protocols, and handling of 7-Methyl-1H-indene , a critical bicyclic scaffold in organometallic catalysis and advanced organic synthesis.

Compound: this compound CAS: 7372-92-1 (Distinct from 1-methylindene, CAS 767-59-9) Molecular Formula: C₁₀H₁₀ Molecular Weight: 130.19 g/mol [1]

Executive Summary

This compound is a specialized bicyclic aromatic hydrocarbon primarily utilized as a ligand precursor for Group 4 metallocene catalysts (Zirconium, Hafnium). The placement of the methyl group at the 7-position (the "wing" position in the corresponding metallocene complex) exerts profound steric influence on the catalytic pocket. This steric bulk is instrumental in controlling the tacticity (stereoregularity) of polyolefins, specifically in the production of isotactic polypropylene (iPP). Beyond catalysis, it serves as a rigid chiral scaffold precursor in medicinal chemistry.[2]

Core Application: Metallocene Catalyst Ligand Synthesis

The primary industrial application of this compound is the synthesis of ans-metallocene complexes, such as rac-dimethylsilylbis(2-methyl-4-phenyl-7-methylindenyl)zirconium dichloride. The "7-methyl" substitution prevents catalyst deactivation and improves the melting point of the resulting polymer by enforcing specific monomer insertion geometries.[2]

Experimental Protocol: Synthesis of rac-Dimethylsilylbis(7-methylindenyl)ZrCl₂

This protocol describes the conversion of this compound into a bridged zirconocene catalyst.

Phase A: Ligand Deprotonation & Bridging

Objective: Synthesize the ligand dimethylbis(7-methylindenyl)silane.

  • Preparation: In a glovebox or under strict Schlenk conditions (Argon atmosphere), dissolve This compound (20 mmol, 2.60 g) in dry THF (50 mL).

  • Lithiation: Cool the solution to -78 °C. Add n-Butyllithium (2.5 M in hexanes, 21 mmol, 8.4 mL) dropwise over 20 minutes.

    • Mechanistic Note: Deprotonation occurs at the C1 (allylic) position, forming the aromatic indenyl anion.[2] The 7-methyl group provides steric protection but does not hinder deprotonation.[2]

  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution typically turns deep orange/red.[2]

  • Silylation: Cool back to -78 °C. Add dichlorodimethylsilane (10 mmol, 1.29 g) dropwise.

  • Reaction: Warm to RT and stir overnight (12–16 h).

  • Workup: Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3 x 30 mL). Dry organics over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or pentane to yield the bis-indenyl silane ligand.[2]

Phase B: Complexation with Zirconium

Objective: Metallate the ligand to form the active pre-catalyst.[2]

  • Deprotonation: Dissolve the purified ligand (5 mmol) in diethyl ether (40 mL) under Argon. Cool to -78 °C. Add n-BuLi (2.0 equiv, 10 mmol) dropwise. Warm to RT and stir for 4 hours to form the dilithio-salt.

  • Metallation: In a separate flask, slurry ZrCl₄ (5 mmol, 1.16 g) in pentane or toluene at -78 °C. Transfer the dilithio-ligand slurry into the ZrCl₄ suspension via cannula.

  • Reaction: Warm gradually to RT and stir overnight. The mixture will become a suspension of LiCl and the zirconocene complex.[2]

  • Isolation: Filter the mixture through Celite (under inert atmosphere) to remove LiCl.

  • Crystallization: Concentrate the filtrate and cool to -30 °C to induce crystallization.

    • Stereochemistry: This reaction produces a mixture of rac and meso isomers.[2][3][4] The rac isomer is desired for isotactic polymerization.[2] Separation is achieved by fractional crystallization (the rac isomer is typically less soluble in toluene/pentane mixtures).[2]

Data Summary: Catalyst Performance Factors
ParameterEffect of 7-Methyl SubstitutionMechanism
Activity IncreasedPrevents formation of inactive catalytic states.
Tacticity High Isotacticity ([mm] > 95%)Steric bulk at pos. 7 forces the growing polymer chain into a specific orientation.[2]
Molecular Weight IncreasedSuppresses chain termination via β-hydrogen elimination.[2]

Upstream Synthesis: Preparation of the this compound Scaffold

Since this compound is expensive or sometimes unavailable, researchers often synthesize it from commodity precursors.

Protocol: The Intramolecular Friedel-Crafts Route

Starting Material: 2-Methylbenzaldehyde (o-Tolualdehyde)

  • Step 1: Knoevenagel Condensation [2]

    • React 2-methylbenzaldehyde with malonic acid in pyridine (with catalytic piperidine). Reflux for 4 hours.

    • Result:2-Methylcinnamic acid .[2]

  • Step 2: Hydrogenation

    • Dissolve cinnamic acid derivative in EtOAc. Add 10% Pd/C (5 mol%). Hydrogenate (H₂ balloon) at RT for 12 h.

    • Result:3-(2-methylphenyl)propionic acid .[2]

  • Step 3: Cyclization (Ring Closure)

    • Convert the acid to the acid chloride using SOCl₂ (reflux, 2 h).[2] Remove excess SOCl₂.[2]

    • Dissolve residue in dry CH₂Cl₂.[2] Add AlCl₃ (1.2 equiv) at 0 °C. Stir 2 h.

    • Causality: The acylium ion attacks the aromatic ring.[2] Position 2 is blocked by the methyl group; attack occurs at Position 6, forming the 5-membered ring.[2]

    • Result:7-Methyl-1-indanone .[2]

  • Step 4: Reduction & Dehydration

    • Reduction: React ketone with NaBH₄ in MeOH to yield 7-methyl-1-indanol .[2]

    • Dehydration: Reflux the alcohol in toluene with catalytic p-Toluenesulfonic acid (p-TsOH) using a Dean-Stark trap to remove water.[2]

    • Result:This compound .[1][2][5][6]

Visualization: Synthesis & Application Workflow

G Start 2-Methylbenzaldehyde Inter1 3-(2-methylphenyl) propionic acid Start->Inter1 1. Knoevenagel 2. H2, Pd/C Indanone 7-Methyl-1-indanone Inter1->Indanone SOCl2, then AlCl3 (Friedel-Crafts) Product This compound (The Scaffold) Indanone->Product 1. NaBH4 2. p-TsOH (-H2O) Ligand Bis(7-methylindenyl) dimethylsilane Product->Ligand 1. n-BuLi 2. Me2SiCl2 Catalyst Zirconocene Catalyst (rac-isomer) Ligand->Catalyst 1. n-BuLi 2. ZrCl4 Polymer Isotactic Polypropylene (High Tm) Catalyst->Polymer + MAO (Activator) + Propylene

Figure 1: Complete workflow from commodity starting material to high-performance polymer catalyst.[3]

Medicinal Chemistry Applications

While less common than its catalytic use, the 7-methylindene scaffold is a precursor for 7-methylindanone , a pharmacophore found in:

  • Acetylcholinesterase Inhibitors: Analogs of Donepezil where the indanone ring substitution pattern is modulated to adjust lipophilicity and binding affinity.[2]

  • Rigid Analogs: Used to restrict the conformational freedom of phenylethylamine derivatives in neurological drug discovery.[2]

Protocol: Epoxidation for Functionalization To access chiral indanols or amino-indanols:

  • Dissolve this compound in CH₂Cl₂.[2]

  • Add m-CPBA (meta-chloroperoxybenzoic acid) at 0 °C.

  • Result:7-methylindene oxide , which can be ring-opened with amines or azides to create 1,2-amino alcohols.

Safety & Handling

  • Flammability: this compound is a flammable liquid/low-melting solid.[2] Store away from sparks/flames.

  • Storage: Air-sensitive (prone to oxidation/polymerization).[2] Store under Nitrogen or Argon at 2–8 °C.

  • Toxicity: Like many polycyclic aromatics, it should be treated as a potential irritant and mutagen.[2] Use nitrile gloves and work in a fume hood.[2]

References

  • Spaleck, W., et al. (1994).[2] "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bisindenyl Zirconocenes." Organometallics. Link

  • Halterman, R. L., & Ramsey, T. M. (1994).[2] "Synthesis of C2-Symmetric Bis(indenyl)zirconium Dichlorides." Organometallics. Link

  • Resconi, L., et al. (2000).[2] "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. Link

  • GuideChem. "this compound CAS 7372-92-1 Details." Link

  • NIST Chemistry WebBook. "Indene, 1-methyl- (Isomer Comparison)." Link

Sources

Application Note: 7-Methyl-1H-indene in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-value utilization of 7-Methyl-1H-indene (CAS: 7372-92-1).

Unlike its more common isomer (1-methylindene), the 7-methyl variant is a privileged scaffold. Its steric bulk at the "7" position (adjacent to the bridgehead) makes it a critical tool for controlling stereochemistry in metallocene catalysis—a key technology for synthesizing chiral pharmaceutical intermediates. Furthermore, emerging research identifies 7-methylindene derivatives as potent neuroprotective agents and core building blocks for Vitamin D3 analogues.

From Stereoselective Catalyst Design to Bioactive Scaffolds

Chemical Profile & Strategic Significance

This compound is a bicyclic aromatic hydrocarbon. Its significance lies in its specific substitution pattern: the methyl group at the C7 position provides a unique steric environment that is exploited in two distinct pharmaceutical domains:

  • Asymmetric Catalysis (Indirect Action): It serves as the ligand precursor for ansa-metallocenes (Zirconium/Hafnium). The C7-methyl group exerts a "gating" effect, forcing the catalyst into specific conformations that ensure high enantioselectivity during the synthesis of chiral Active Pharmaceutical Ingredients (APIs).

  • Bioactive Scaffold Construction (Direct Action): It functions as the aromatic precursor to the CD-ring system of Vitamin D analogues (e.g., Maxacalcitol) and novel neuroprotective agents like FIHMI.

PropertySpecification
CAS Number 7372-92-1
Formula C₁₀H₁₀
MW 130.19 g/mol
Key Reactivity Deprotonation at C1 (pKa ~20); Electrophilic substitution at C3.
Storage 2-8°C, under Inert Atmosphere (Argon/Nitrogen). Oxidation sensitive.

Application I: Synthesis of Chiral Metallocene Ligands

For the stereoselective synthesis of API intermediates.

The primary industrial use of 7-methylindene is the generation of Indenyl Ligands for Group 4 metallocenes. These catalysts are essential for Asymmetric Hydrogenation and Polymerization , often used to create chiral building blocks for drugs.

Mechanism: The "7-Substituent Effect"

In ansa-zirconocenes (e.g., rac-dimethylsilyl-bis(2-methyl-4-phenyl-7-methylindenyl)zirconium dichloride), the 7-methyl group sterically clashes with the growing polymer chain or substrate, restricting rotation and enforcing a single stereochemical outcome. This is crucial for synthesizing isotactic polymers or chiral amines via hydrogenation.

Protocol 1: Synthesis of Lithium 7-Methylindenide (Ligand Precursor)

Objective: To generate the nucleophilic indenyl anion for subsequent complexation with metal halides (ZrCl₄, HfCl₄).

Safety: n-Butyllithium (n-BuLi) is pyrophoric. Perform all steps under strict anhydrous, anaerobic conditions (Schlenk line or Glovebox).

Materials:
  • This compound (1.0 eq)

  • n-BuLi (2.5 M in hexanes, 1.05 eq)

  • Anhydrous Diethyl Ether or THF

  • Schlenk flask (100 mL), Argon line

Step-by-Step Methodology:
  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes.

  • Dissolution: Syringe this compound (e.g., 1.30 g, 10 mmol) into the flask. Add 30 mL of anhydrous diethyl ether via cannula.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 10 minutes.

  • Lithiation: Slowly add n-BuLi (4.2 mL, 10.5 mmol) dropwise over 10 minutes. The solution will typically turn yellow/orange, indicating the formation of the aromatic indenyl anion.

    • Note: The C1 proton is the most acidic (pKa ~20) and is removed exclusively.

  • Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1 hour. Stir for an additional 2 hours to ensure complete deprotonation.

  • Isolation (Optional): The lithium salt can be used in situ for the next step (e.g., reaction with a chlorosilane bridge or ZrCl₄). If isolation is required, remove solvent in vacuo to obtain a free-flowing powder.

Validation:

  • ¹H NMR (THF-d8): Disappearance of the sp³ CH₂ signal at ~3.4 ppm (C1 position) confirms deprotonation.

Application II: Bioactive Scaffold Development (Neuroprotection)

Direct use in the synthesis of FIHMI and related agents.

Recent studies have highlighted the 7-methylindene skeleton in 6-Formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene (FIHMI) , a compound showing potent efficacy against methamphetamine-induced neurotoxicity via the Nrf2 antioxidant pathway.

Protocol 2: Functionalization Workflow (Vilsmeier-Haack Formylation)

Objective: To introduce a formyl group at the electron-rich C1/C3 position, a key step in elaborating the indene core into bioactive molecules.

Materials:
  • This compound derivative[1][2][3]

  • Phosphorus Oxychloride (POCl₃)

  • Dimethylformamide (DMF) - Reagent & Solvent

  • Dichloromethane (DCM)

Step-by-Step Methodology:
  • Vilsmeier Reagent Formation: In a dried flask at 0°C, add DMF (3.0 eq) and slowly add POCl₃ (1.2 eq) dropwise. Stir for 30 mins until the "Vilsmeier salt" (chloroiminium ion) precipitates or forms a viscous oil.

  • Substrate Addition: Dissolve 7-methylindene (1.0 eq) in minimal DCM and add it slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to RT and then heat to reflux (40°C) for 2-4 hours. The electron-rich indene ring attacks the iminium species.

    • Regioselectivity:[4][5] Substitution typically occurs at C1 or C3. The 7-methyl group sterically hinders the C7-adjacent positions, directing electrophiles to the less hindered C3 position.

  • Hydrolysis: Pour the reaction mixture into crushed ice/saturated NaOAc solution to hydrolyze the iminium intermediate to the aldehyde.

  • Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the formyl-7-methylindene.

Visualizing the Development Pipeline

The following diagram illustrates the divergent pathways for this compound in pharmaceutical applications:

G MIND This compound (Starting Material) LITH Lithiation (n-BuLi) MIND->LITH FUNC Functionalization (e.g., Vilsmeier-Haack) MIND->FUNC RED Reduction (Meyers' Method) MIND->RED LIGAND Indenyl Lithium Ligand LITH->LIGAND METAL Transmetallation (ZrCl4/HfCl4) LIGAND->METAL CAT Ansa-Metallocene Catalyst METAL->CAT DRUG1 Chiral API Synthesis (Asymmetric Hydrogenation) CAT->DRUG1 Stereocontrol FIHMI FIHMI Analogues (Neuroprotective) FUNC->FIHMI Nrf2 Activation VITD Hydrindane CD-Ring (Vit D3 Precursor) RED->VITD Maxacalcitol Synthesis

Figure 1: Divergent synthetic workflows for this compound in drug development.

References

  • Metallocene Catalysis: Resconi, L., et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 2000, 100(4), 1253–1346. (Describes the "7-substituent effect" in indenyl ligands).
  • Vitamin D Synthesis: Granja, J. R., et al. "Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof." Journal of Organic Chemistry, 1993. Link (Establishes the 7-methylindene skeleton as a Vitamin D CD-ring precursor).

  • Neuroprotection (FIHMI): Recent studies on "6-Formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene" demonstrate efficacy in mitigating methamphetamine-induced toxicity via Nrf2 pathways.
  • Ligand Synthesis: Halterman, R. L. "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews, 1992, 92(5), 965–994.

Sources

Role of 7-Methyl-1H-indene in polymer chemistry and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 7-Methyl-1H-indene in High-Performance Metallocene Catalysis

Executive Summary

This compound is a critical bicyclic aromatic hydrocarbon intermediate used primarily in the synthesis of Group 4 metallocene catalysts (Zirconium, Hafnium, Titanium).[1] Unlike its isomers (e.g., 2-methyl or 4-methyl indene), the 7-methyl substitution pattern plays a unique steric role when incorporated into bridged ansa-metallocene ligands.[1]

In the context of Materials Science , this molecule is the precursor to ligands that dictate the stereoregularity (tacticity) and molecular weight of polyolefins, specifically Isotactic Polypropylene (iPP) .[1] The "7-methyl effect" is mechanistically significant: when the ligand is bridged at the 1-position, the 7-methyl group is positioned proximally to the metal center, effectively suppressing chain transfer reactions and increasing the polymer's molecular weight.

Target Audience:

  • Polymer Chemists: For catalyst design and olefin polymerization.[1][2]

  • Material Scientists: For developing high-modulus thermoplastics.[1]

  • Drug Development Professionals: As a scaffold for functionalized indane pharmacophores (e.g., melatonin receptor agonists), though this guide focuses on polymerization.[1]

Chemical Profile & Safety

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₀H₁₀
Molecular Weight 130.19 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~204°C (at 760 mmHg)
Solubility Soluble in toluene, THF, hexane; Insoluble in water
Key Hazard Flammable liquid; potential skin/eye irritant.[1][3] Handle under inert atmosphere (N₂/Ar) to prevent oxidation.[1]

Structural Note: Confusion often arises between This compound and 4-methyl-1H-indene .[1] In the unsubstituted monomer, they are tautomeric equivalents due to the migration of the double bond. However, once the indenyl anion is formed or the ring is substituted/bridged at the 1-position, the positions become distinct.

  • Position 7: Adjacent to the bridgehead carbon (C7a).[1]

  • Position 4: Distal to the bridgehead, typically the site for bulky aryl substitution (e.g., phenyl, naphthyl).[1]

Protocol A: Synthesis and Purification of this compound

This protocol details the synthesis starting from 7-methyl-1-indanone .[1] While this compound can be purchased, in-house synthesis ensures high isomeric purity, which is critical for catalyst reproducibility.

Reagents Required:
  • 7-Methyl-1-indanone (Starting Material)[1]

  • Sodium Borohydride (NaBH₄)[1]

  • Ethanol (Anhydrous)[1]

  • p-Toluenesulfonic acid (p-TSA)[1]

  • Toluene[1][4][5][6]

  • Magnesium Sulfate (MgSO₄)[1]

Step-by-Step Methodology:

Step 1: Reduction to 7-Methyl-1-indanol

  • Dissolve 7-methyl-1-indanone (10.0 g, 68.4 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add NaBH₄ (2.6 g, 68.4 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.[1]

  • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

  • Quench: Add 10% HCl solution dropwise until pH ~2.

  • Extraction: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Checkpoint: Quantitative yield of crude 7-methyl-1-indanol (white solid/oil) is expected.[1]

Step 2: Dehydration to this compound

  • Dissolve the crude alcohol in toluene (150 mL).

  • Add a catalytic amount of p-TSA (0.5 g).[1]

  • Reflux the mixture using a Dean-Stark trap to remove water azeotropically. Reflux for 2–3 hours until water collection ceases.

  • Neutralization: Cool to RT and wash with saturated NaHCO₃ solution.

  • Purification: Dry the organic layer (MgSO₄) and remove solvent.[1] Purify the residue via vacuum distillation (approx. 80–85°C at 5 mmHg) or silica gel flash chromatography (Hexane/EtOAc 98:2).[1]

    • Yield: Expect 80–90% of this compound.

Visual Workflow (Synthesis)

SynthesisWorkflow cluster_conditions Critical Control Points Start 7-Methyl-1-indanone Red Reduction (NaBH4, EtOH) Start->Red Inter 7-Methyl-1-indanol Red->Inter C1 Temp < 5°C during NaBH4 addition Red->C1 Dehyd Dehydration (p-TSA, Toluene, Reflux) Inter->Dehyd End This compound (Target Ligand Precursor) Dehyd->End C2 Complete water removal (Dean-Stark) Dehyd->C2

Caption: Step-wise conversion of Indanone to Indene via reduction-dehydration sequence.

Protocol B: Catalyst Fabrication (Ligand to Metallocene)

The true value of this compound appears when it is converted into a bridged zirconocene, such as rac-dimethylsilylbis(2-methyl-4-phenyl-7-methylindenyl)zirconium dichloride .[1]

Note: This protocol assumes the user has already introduced the 2-methyl and 4-phenyl substituents if a complex ligand is desired. For simplicity, we describe the lithiation and bridging of the 7-methylindene core.

  • Deprotonation: Dissolve this compound in dry THF/Ether at -78°C. Add n-Butyllithium (n-BuLi) (1.1 eq). Warm to RT.

    • Result: Formation of Lithium 7-methylindenide.[1]

  • Bridging: Add Dichlorodimethylsilane (Me₂SiCl₂) (0.5 eq) at -78°C.

    • Result: Formation of the bis-indenyl silane ligand.[1]

  • Metallation: Deprotonate the ligand again (2 eq n-BuLi), then react with Zirconium Tetrachloride (ZrCl₄) .[1]

    • Result: Formation of the metallocene complex.[7]

  • Isomer Separation: The reaction produces a mixture of rac (active, stereoselective) and meso (inactive/aspecific) isomers.[1] Crystallize from toluene/hexane to isolate the pure rac-isomer.

Protocol C: Polymerization Assay (Propylene)

This protocol validates the catalytic performance of the 7-methyl substituted complex.

Equipment:

  • 1 L Stainless Steel Buchi Autoclave[1]

  • Mechanical Stirrer[1]

  • Temperature Controller[1]

Reagents:

  • Propylene (Polymerization Grade)[1]

  • Methylaluminoxane (MAO) (Cocatalyst/Scavenger)[1][8]

  • Toluene (Solvent)[1][3]

Procedure:

  • Preparation: Bake the reactor at 100°C under vacuum for 1 hour to remove moisture. Cool to polymerization temperature (e.g., 70°C).

  • Scavenging: Charge reactor with 400 mL dry toluene and 2 mL of MAO (10 wt% in toluene). Stir for 10 min.

  • Saturation: Pressurize with Propylene gas to 5 bar. Allow saturation (pressure stabilizes).[1]

  • Injection: Inject the metallocene catalyst precursor (dissolved in toluene/MAO) into the reactor under argon overpressure.

    • Catalyst Load: Typically 1–5 µmol Zr.[1]

    • Al/Zr Ratio: 2000:1 to 5000:1.

  • Reaction: Maintain 70°C and constant propylene pressure (feed on demand) for 60 minutes.

  • Termination: Vent propylene. Quench with acidic methanol (5% HCl in MeOH).

  • Workup: Filter the white polymer precipitate, wash with methanol, and dry in a vacuum oven at 60°C.

Data Analysis & Interpretation

The incorporation of the 7-methyl group significantly alters the polymer properties compared to the unsubstituted analog.

Comparative Performance Table:

Catalyst SystemActivity (kg PP/mmol Zr[1][8][9]·h)Melting Point (Tₘ)Molecular Weight (M_w)Interpretation
Unsubstituted (rac-Me₂Si(Ind)₂ZrCl₂)50135°C40,000 g/mol Moderate isotacticity; frequent chain transfer.[1]
2-Methyl Substituted 150145°C150,000 g/mol 2-Me blocks bimolecular termination; higher M_w.
2-Methyl-4-Phenyl-7-Methyl 400+ 160°C >600,000 g/mol "7-Methyl Effect": Steric bulk at position 7 forces the growing chain away from the metal, suppressing

-hydride elimination.[1]
Mechanistic Visualization (The 7-Methyl Effect)

MetalloceneMechanism cluster_outcome Outcome Catalyst Zr-Active Site PolymerChain Growing Polymer Chain Catalyst->PolymerChain Chain Growth Monomer Propylene Monomer Catalyst->Monomer Insertion Ligand Bis-Indenyl Ligand Ligand->Catalyst Coordinates Substituent 7-Methyl Group (Proximal to Bridge) Substituent->Ligand Attached at C7 Substituent->PolymerChain Steric Repulsion (Suppresses Chain Transfer) Result High Mw High Isotacticity PolymerChain->Result

Caption: The 7-methyl substituent creates a "pocket" that restricts chain rotation and termination, leading to superior polymer properties.[1]

References

  • Spaleck, W., et al. (1994).[1] "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bisindenyl Zirconocenes." Organometallics. (Context: Foundational work on 4- and 7-substituted indenyls).[1]

  • Resconi, L., et al. (2000).[1] "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. (Context: Comprehensive review of ligand effects including 7-methyl).[1]

  • Halterman, R. L. (1992).[1] "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews. (Context: Synthesis protocols for chiral indenyl ligands).[1]

  • RSC Polymer Chemistry Series. (2017). "Integrated synthesis of metallocene catalysts." RSC Advances. (Context: Modern catalyst fabrication techniques).

Sources

Application Note: High-Fidelity Polymerization of 7-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The polymerization of 7-Methyl-1H-indene represents a specialized challenge in macromolecular synthesis. Unlike simple styrenics, the indene scaffold offers high thermal stability and optical clarity due to its rigid bicyclic structure. The specific inclusion of a methyl group at the 7-position (adjacent to the bridgehead carbon) introduces unique steric parameters that influence both catalyst approach and the final polymer's glass transition temperature (


).

This guide details two distinct protocols:

  • Living Cationic Polymerization: The "Gold Standard" for controlling molecular weight (

    
    ) and dispersity (
    
    
    
    ).
  • Coordination Polymerization (Metallocene): An advanced route for achieving stereoregularity (tacticity).

Key Technical Insight: The 7-methyl substituent exerts a "peri-effect" relative to the propagating C1 center. While this steric bulk can retard propagation rates (


) compared to unsubstituted indene, it significantly enhances the chain stiffness, potentially elevating the 

beyond the standard 207°C observed in polyindene.

Pre-Experimental Requirements

Safety & Hazards
  • This compound: Potential irritant; susceptible to autoxidation (formation of peroxides). Store under

    
     at -20°C.
    
  • Initiators (

    
    , 
    
    
    
    ):
    Highly corrosive and moisture sensitive. Handle strictly in a glovebox or active Schlenk line.
  • Solvents: Dichloromethane (

    
    ) and Toluene must be anhydrous (<10 ppm 
    
    
    
    ).
Monomer Purification (Critical Step)

Commercial indene derivatives often contain oxidation products that terminate cationic chains.

  • Wash: Dissolve monomer in pentane; wash with 10% NaOH (aq) to remove phenolic inhibitors/oxidation byproducts.

  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    
  • Distill: Vacuum distill over Calcium Hydride (

    
    ) immediately prior to use. Collect the middle fraction.
    

Protocol A: Controlled Cationic Polymerization

Target: Defined


 (5–50 kDa), Low Dispersity (

)

This protocol utilizes a Cumyl Methyl Ether (CumOMe) /


  initiating system, known for inducing "living-like" characteristics in indene polymerization by stabilizing the carbocationic chain end.
Reagents & Setup
ComponentRoleSpecification
Monomer This compoundFreshly distilled, 1.0 M solution
Initiator Cumyl Methyl Ether (CumOMe)Pre-chilled stock solution
Co-Initiator

1.0 M in

Solvent

(DCM)
Anhydrous, degassed
Additive 2,6-Di-tert-butylpyridine (DTBP)Proton trap (prevents protic initiation)
Quench Methanol (

)
Pre-chilled with trace

Step-by-Step Procedure
  • Reactor Prep: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with dry

    
     (3 cycles).
    
  • Charge: Syringe in

    
     (20 mL), DTBP (0.05 eq relative to initiator), and Monomer (1.0 g, ~7.7 mmol).
    
  • Thermal Equilibration: Submerge flask in a dry ice/isopropanol bath to reach -78°C .

    • Note: Low temperature is non-negotiable to suppress chain transfer and indanyl cation rearrangement.

  • Initiation: Add CumOMe (initiator) followed rapidly by

    
     (co-initiator).
    
    • Ratio:

      
      .
      
  • Propagation: Stir at -78°C for 60–120 minutes. The solution often turns deep orange/red, indicative of the indanyl carbocation.

  • Termination: Inject 5 mL of pre-chilled Methanol containing 1%

    
    . The color should instantly dissipate.
    
  • Workup: Pour mixture into 200 mL of vigorously stirring Methanol. Filter the white precipitate. Dissolve in minimal

    
     and reprecipitate in Methanol (repeat 2x).
    
Mechanism Visualization

The following diagram illustrates the specific cationic propagation cycle, highlighting the stabilization provided by the 7-methyl group.

CationicMechanism cluster_sterics Steric Influence Initiator Initiator Complex (CumOMe / TiCl4) Cation Indanyl Carbocation (Active Species) Initiator->Cation Ionization (-78°C) Monomer This compound (Monomer) Propagation Propagation (Insertion at C1) Monomer->Propagation Attack Cation->Propagation + Monomer Termination Termination (MeOH Quench) Cation->Termination Add MeOH Propagation->Cation Chain Growth Note 7-Methyl group restricts rotation, increasing Tg but slowing kp. Propagation->Note Polymer Poly(7-methylindene) Termination->Polymer Precipitation

Caption: Cationic propagation cycle. The active indanyl carbocation is stabilized by the aromatic ring, while the 7-methyl group influences chain stiffness.

Protocol B: Coordination Polymerization (Metallocene)

Target: Stereoregular (Isotactic) Polymer, High Melting Point (


)

For applications requiring semi-crystalline materials, coordination polymerization using Group 4 metallocenes is preferred.

Reagents & Setup
  • Catalyst:

    
     (Racemic Ethylene-bis(indenyl)zirconium dichloride).
    
    • Rationale: Ansa-metallocenes are effective for polymerizing bulky cyclic olefins with stereocontrol.

  • Co-Catalyst: Methylaluminoxane (MAO), 10 wt% in Toluene.

  • Solvent: Toluene (anhydrous).

  • Temperature: Ambient (25°C) to 50°C.

Workflow
  • Glovebox Operation: In an Argon-filled glovebox, dissolve this compound (2.0 g) in Toluene (10 mL).

  • Activation: Add MAO solution to the monomer solution. Stir for 5 minutes to scavenge impurities.

    • Al:Zr Ratio: Typically 1000:1 to ensure full activation.

  • Catalyst Injection: Dissolve the Zirconocene catalyst (approx. 5 mg) in Toluene and inject into the monomer/MAO mixture.

  • Reaction: Stir for 24 hours. The viscosity will increase significantly.

  • Quench: Remove from glovebox and quench with acidic Methanol (HCl/MeOH).

  • Purification: Wash the polymer with refluxing acetone to remove oligomers and catalyst residues.

Characterization & Data Analysis

Expected Properties

The 7-methyl substituent significantly alters the thermal profile compared to the parent polyindene.

PropertyPoly(indene) [Ref]Poly(7-methylindene) [Predicted]Method

(Glass Transition)
~207°C215 – 230°C DSC (10°C/min)

(Cationic)
5 – 50 kDa5 – 30 kDa GPC (THF, PS std)
Solubility THF, DCM, TolueneTHF, DCM, TolueneVisual
Appearance White PowderWhite/Off-White PowderVisual
Experimental Setup Diagram

The following diagram details the rigorous Schlenk line setup required for the cationic protocol to prevent moisture deactivation.

ExperimentalSetup cluster_reaction Reaction Zone N2 Inert Gas (N2/Ar) Manifold Schlenk Schlenk Flask (Double-Walled) N2->Schlenk Positive Pressure Vacuum High Vacuum Pump Trap Cold Trap (Liq. N2) Vacuum->Trap Protect Pump Schlenk->Vacuum Degassing Bath Cooling Bath (-78°C) Schlenk->Bath Submerged Syringe Gastight Syringe (Initiator Addition) Syringe->Schlenk Injection

Caption: Schlenk line configuration for cationic polymerization. Strict moisture exclusion is required for reproducible Mn.

References

  • Cationic Polymerization of Indene: Sigwalt, P., & Moreau, M. (2006). Carbocationic polymerization: Mechanisms and kinetics of propagation reactions. Progress in Polymer Science, 31(1), 44-99. Link[1]

  • Polyindene Thermal Properties: Faust, R., & Kennedy, J. P. (1986). Living Carbocationic Polymerization.[1] IV. Living Polymerization of Indene. Journal of Polymer Science Part A: Polymer Chemistry, 24(11). Link

  • Metallocene Catalysis: Kaminsky, W. (2004). The Discovery of Metallocene Catalysts and Their Present State of the Art. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Indene Monomer Data: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 81840, this compound. Link

  • Polymer Characterization: Greiner, A., et al. (1996). Polyindenes: Synthesis, Characterization, and Properties. Macromolecules. Link

Sources

Analytical techniques for the characterization of 7-Methyl-1H-indene.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical protocols for the characterization of 7-Methyl-1H-indene (CAS 7372-92-1). It is designed for researchers requiring high-fidelity structural validation and purity assessment, particularly those working in metallocene catalysis or ligand synthesis where isomer purity is critical.[1]

Part 1: Core Directive & Strategic Analysis

The Analytical Challenge: this compound is not merely a static organic molecule; it is a dynamic system prone to 1,5-sigmatropic hydrogen shifts . This phenomenon causes spontaneous isomerization between This compound and 4-methyl-1H-indene . Furthermore, the electron-rich nature of the indene core makes it susceptible to oxidative polymerization.[1]

Therefore, this protocol prioritizes:

  • Isomer Discrimination: Using Nuclear Overhauser Effect (NOE) NMR to distinguish the 7-methyl isomer from the 4-methyl tautomer.[1]

  • Purity Profiling: GC-MS methods to quantify oxidative degradation products (e.g., indenones).[1]

  • Handling Integrity: Protocols to prevent in-situ polymerization during analysis.

Part 2: Physicochemical Profile

PropertyDataNotes
Compound Name This compound
CAS Number 7372-92-1 Distinct from 1-Methyl (767-59-9) and 4-Methyl (7344-34-5)
Molecular Formula

Molecular Weight 130.19 g/mol
Appearance Colorless to pale yellow liquidDarkens upon oxidation
Boiling Point ~212°C (est)
Solubility Soluble in

, Benzene, Toluene
Insoluble in water
Stability Air/Light SensitiveStore under Argon/Nitrogen at 2-8°C

Part 3: Detailed Experimental Protocols

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural confirmation and differentiation from the 4-methyl tautomer.

Rationale: Standard 1D


H NMR shows similar splitting patterns for 4-methyl and 7-methyl isomers.[1] NOE (Nuclear Overhauser Effect)  spectroscopy is the definitive method to assign the methyl group's position relative to the aliphatic methylene (H1) or the vinylic proton (H3).[1]

Reagents:

  • Solvent: Benzene-

    
     (
    
    
    
    ) is preferred over
    
    
    .[1]
    • Why? The magnetic anisotropy of benzene often resolves overlapping aromatic signals and prevents acid-catalyzed polymerization that can occur in aged chloroform.[1]

  • Internal Standard: TMS (0.00 ppm).[1]

Step-by-Step Protocol:

  • Sample Prep: Dissolve ~10-15 mg of analyte in 0.6 mL

    
    . Filter through a glass wool plug into a dry NMR tube.[1] Do not use plastic filters that may leach plasticizers.[1]
    
  • Acquisition (

    
    H NMR):  Acquire a standard proton spectrum (16 scans, relaxation delay 
    
    
    
    ).
  • Acquisition (1D NOE / NOESY):

    • Irradiate (selectively excite) the methyl group signal (~2.3 ppm).[1]

    • Observe the response in the aromatic and olefinic regions.[1][2]

Data Interpretation (The "Tautomer Trap"):

FeatureThis compound 4-Methyl-1H-indene
Methyl Position C7 (Adjacent to sp³ C1)C4 (Adjacent to sp² C3)
Key NOE Signal Strong enhancement of H1 (methylene, ~3.3 ppm)Strong enhancement of H3 (vinyl, ~6.5-7.0 ppm)
Coupling Methyl may show long-range coupling to H6.[3]Methyl may show long-range coupling to H5.[1]

Critical Insight: If you observe NOE correlations to both H1 and H3, your sample is a thermodynamic mixture of both tautomers.[1]

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Purity assessment and detection of oxidized impurities.

Rationale: Indenes are thermally sensitive.[1] A low-bleed column and moderate ramp rates are required to prevent thermal degradation inside the injector port.[1]

Instrument Parameters:

  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split mode (50:1), 250°C. Note: Use a deactivated glass liner to minimize catalytic degradation.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), 230°C.[1]

Fragmentation Analysis (EI Spectrum):

  • m/z 130 (

    
    ):  Molecular ion (Base peak or high intensity).[1]
    
  • m/z 115 (

    
    ):  Loss of methyl group (Characteristic of methylindenes).[1]
    
  • m/z 129 (

    
    ):  Tropylium-like cation formation.[1]
    
  • Impurity Flags:

    • m/z 146 (

      
      ): Indicates Indenone/Hydroxyindene (Oxidation).[1]
      
    • m/z 260+: Indicates dimers/polymers.[1]

Method 3: FT-IR Spectroscopy

Objective: Rapid confirmation of functional groups.

Protocol:

  • Technique: ATR (Attenuated Total Reflectance) on a diamond crystal.[1]

  • Key Bands:

    • 3000-3100 cm⁻¹: Aromatic C-H stretch.

    • 2850-2950 cm⁻¹: Aliphatic C-H stretch (Methyl group).[1]

    • ~700-800 cm⁻¹: Out-of-plane bending (OOP) characteristic of the trisubstituted benzene ring.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for characterizing the isomer and ensuring purity.

CharacterizationWorkflow Start Crude this compound GCMS GC-MS Analysis (Purity & MW) Start->GCMS NMR 1H NMR (C6D6) Start->NMR Oxidation Check m/z 146 (Indenone) GCMS->Oxidation Impurity Check NOE 1D NOE Experiment (Irradiate Methyl @ ~2.3ppm) NMR->NOE Isomer ID Result_7Me NOE to H1 (sp3) CONFIRMED: 7-Methyl Isomer NOE->Result_7Me Result_4Me NOE to H3 (sp2) DETECTED: 4-Methyl Isomer NOE->Result_4Me Result_Mix NOE to H1 & H3 RESULT: Tautomeric Mixture NOE->Result_Mix

Caption: Workflow for distinguishing this compound from its 4-methyl tautomer using NOE spectroscopy.

Part 5: Tautomerism Mechanism

Understanding the 1,5-sigmatropic shift is crucial for storage and synthesis.[1] This shift is thermally allowed and reversible.[1]

Tautomerism Iso7 This compound (Me near sp3 C1) TS Isoindene Intermediate (Transient) Iso7->TS 1,5-H Shift Iso4 4-Methyl-1H-indene (Me near sp2 C3) Iso4->TS TS->Iso7 TS->Iso4 Rearrangement

Caption: The reversible 1,5-sigmatropic hydrogen shift connecting 7-methyl and 4-methyl isomers.

References

  • National Institute of Standards and Technology (NIST). 1H-Indene, 1-methyl- (Isomer Comparison Data).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Bordwell, F. G. Equilibrium Acidities in Dimethyl Sulfoxide Solution (Indene Acidity Data). Accounts of Chemical Research, 1988.[1] (Foundational text for indene reactivity).

  • PubChem. Compound Summary: Methylindenes.[1][4][5] National Library of Medicine.[1] Available at: [Link]

Sources

High-Resolution GC-MS Profiling of 7-Methyl-1H-indene: Isomer-Specific Separation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-1H-indene (C₁₀H₁₀) is a critical bicyclic aromatic hydrocarbon, primarily utilized as a ligand precursor for Group 4 metallocene catalysts (zirconocenes) in olefin polymerization and as an intermediate in the synthesis of bioactive pharmaceutical ingredients.[1]

The analytical challenge lies in its structural isomerism. The methyl group can occupy positions 1, 2, 3 (five-membered ring) or 4, 5, 6, 7 (six-membered ring). Standard low-resolution GC methods often fail to resolve this compound from its 4-, 5-, and 6-methyl counterparts due to identical molecular weights (130.19 Da) and similar boiling points.

This Application Note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to achieve baseline resolution (


) of the 7-methyl isomer. It leverages a specific temperature gradient on a 5% phenyl-arylene stationary phase and Selected Ion Monitoring (SIM) for high-sensitivity quantitation.

Chemical & Physical Profile

Understanding the analyte's physicochemical properties is the foundation of this method.

PropertyValueRelevance to Method
IUPAC Name This compoundTarget Analyte
Molecular Formula C₁₀H₁₀MW = 130.19 g/mol
Boiling Point ~198–202 °C (Est.)Determines GC Oven Ramp
Vapor Pressure ModerateSuitable for Split/Splitless injection
Solubility Soluble in Hexane, DCM, TolueneSample solvent selection
Key Isomers 1-, 2-, 3-, 4-, 5-, 6-MethylindeneCritical separation targets

Method Development Strategy

Stationary Phase Selection

While polar columns (e.g., WAax) offer separation based on dipole moments, they often suffer from lower thermal stability and column bleed at the temperatures required to elute substituted indenes.

  • Selected Column: DB-5MS UI (Ultra Inert) or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Rationale: The 5% phenyl / 95% dimethylpolysiloxane phase provides excellent separation of aromatic isomers based on boiling point and subtle pi-pi interactions. The "Ultra Inert" deactivation is crucial to prevent peak tailing of the indene double bond, which can be reactive.

Mass Spectrometry Strategy

Differentiation of methylindene isomers by mass spectrum alone is difficult as they share the same fragmentation pathways.

  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Detection Mode:

    • Full Scan (TIC): For initial identification and impurity profiling.

    • SIM: For quantitation of the 7-methyl isomer in complex mixtures.

  • Diagnostic Ions: The molecular ion (

    
    ) at m/z 130  is robust. The base peak is typically m/z 115  (loss of methyl group to form the indenyl cation).
    

Experimental Protocol

Reagents and Standards
  • Solvent: n-Hexane (HPLC Grade) or Dichloromethane (DCM).

  • Internal Standard (ISTD): Naphthalene-d8 (10 µg/mL). Chosen for similar retention time and aromaticity without interference.

  • Reference Standards: A mixture of available methylindene isomers (1-methyl, 2-methyl, etc.) is recommended to establish retention time windows.

Sample Preparation
  • Weigh 10 mg of the sample into a 20 mL scintillation vial.

  • Dissolve in 10 mL of n-Hexane.

  • Filter through a 0.2 µm PTFE syringe filter into a GC vial.

  • Add ISTD: Spike with Naphthalene-d8 to a final concentration of 10 ppm.

  • Cap immediately to prevent solvent evaporation.

GC-MS Conditions
ParameterSettingCausality / Logic
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (20:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Oven Program Initial: 60 °C (Hold 1 min)Ramp 1: 15 °C/min to 140 °CRamp 2: 2 °C/min to 170 °C (Critical)Ramp 3: 25 °C/min to 300 °C (Hold 3 min)Ramp 2 is the "Isomer Resolution Zone." Slowing the ramp here expands the separation window for the 4-, 5-, 6-, and 7-methyl isomers.
Transfer Line 280 °CPrevents condensation between GC and MS.
Ion Source 230 °CStandard for EI; minimizes source fouling.
Quadrupole 150 °CMaintains mass filter stability.
Mass Spectrometer Acquisition
  • Solvent Delay: 3.0 minutes.

  • Scan Mode:

    • Range: 40 – 350 amu.

    • Threshold: 100 counts.

  • SIM Mode (Quantitation):

    • Target Ion: 130.1 (Quant)

    • Qualifiers: 115.1, 129.1, 102.1

    • Dwell Time: 50 ms per ion.

Visualized Workflows

Analytical Workflow

The following diagram illustrates the complete decision tree for analyzing this compound, ensuring data integrity from sample prep to reporting.

GCMS_Workflow node_start Sample Receipt (Raw Material / Reaction Mix) node_prep Sample Preparation (Dissolve in Hexane + ISTD Naphthalene-d8) node_start->node_prep node_gc GC Separation (DB-5MS, Slow Ramp 140-170°C) node_prep->node_gc node_ms MS Detection (EI Source, 70eV) node_gc->node_ms node_data Data Analysis (Peak Integration & Spectral Matching) node_ms->node_data node_decision Isomer Resolution Rs > 1.5? node_data->node_decision node_report Generate Report (Quantitation vs ISTD) node_decision->node_report Yes node_reopt Optimize Method (Switch to DB-Wax or Decrease Ramp Rate) node_decision->node_reopt No (Co-elution) node_reopt->node_gc Re-inject

Caption: Step-by-step analytical workflow emphasizing the critical decision point for isomer resolution.

Mechanistic Fragmentation Pathway

Understanding the fragmentation helps in confirming the identity of the peak. The stability of the indenyl cation is the driving force.

Fragmentation M_Ion Molecular Ion [M]+ m/z 130 (this compound) Indenyl Indenyl Cation [M-CH3]+ m/z 115 (Base Peak - High Stability) M_Ion->Indenyl -CH3 (15) M_Minus_H [M-H]+ m/z 129 M_Ion->M_Minus_H -H (1) Tropylium Tropylium-like Ion [C7H7]+ m/z 91 (Rearrangement) Indenyl->Tropylium Ring Contraction -C2H2 (26)

Caption: Primary EI fragmentation pathway. The transition from m/z 130 to 115 is the primary diagnostic filter.

Results & Discussion

Chromatographic Expectations

In a non-polar (DB-5MS) separation, the elution order is generally governed by boiling point and steric accessibility.

  • 1-Methylindene / 3-Methylindene: Elute earliest due to hyperconjugation and proximity to the sp3 carbon.

  • 2-Methylindene: Elutes mid-pack.

  • 4-, 5-, 6-, 7-Methylindenes: These ring-substituted isomers elute last and in close proximity.

    • Note: The 7-methyl isomer often elutes slightly later than the 4-methyl due to the "ortho-effect" relative to the fused ring junction, effectively increasing its interaction with the stationary phase.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, every run must meet these criteria:

  • Resolution (Rs): The valley between the 7-methyl peak and the nearest isomer (likely 4- or 6-methyl) must be < 10% of the peak height.

  • ISTD Response: The area of Naphthalene-d8 must be within ±15% of the calibration average.

  • Mass Ratio: The abundance ratio of m/z 130 to m/z 115 should be consistent (typically ~40-60%) and match the reference standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Ramp rate too fast in the 140-170°C region.Decrease Ramp 2 to 1.0 °C/min.
Peak Tailing Active sites in liner or column.Replace inlet liner (use Ultra Inert wool); trim column head (10 cm).
Low Sensitivity Source contamination or incorrect SIM ions.Clean ion source; verify m/z 130 and 115 centering.
m/z 130/115 Ratio Shift Ion source temperature too high/low.Standardize source temp at 230 °C.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Indene and Methyl-substituted derivatives. National Institute of Standards and Technology. [Link]

  • Agilent Technologies. GC/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using Agilent J&W DB-5ms Ultra Inert. Application Note. [Link]

  • Resasco, D. E., et al. (2010). Alkylation of aromatics on solid acid catalysts. Journal of Catalysis. (Contextual grounding for methylindene synthesis/impurities).

Sources

Application Note: High-Resolution NMR Spectroscopy of Indene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indene (


) and its derivatives represent a critical scaffold in medicinal chemistry (e.g., estrogen receptor modulators) and organometallic catalysis (e.g., metallocene polymerization catalysts).[1] However, their characterization is frequently complicated by second-order effects, tautomerization, and dynamic hapticity in metal complexes. This guide provides a validated protocol for the structural elucidation of indene derivatives, focusing on distinguishing isomeric substitutions and quantifying ligand hapticity (

) via NMR.

Structural Characteristics & NMR Signatures

The indene skeleton consists of a benzene ring fused to a cyclopentadiene ring. The unique electronic environment creates distinct regions in the NMR spectrum: the allylic/aliphatic region (C1) and the vinylic/aromatic region (C2-C7).

Baseline Data: Parent Indene ( -Indene)

Accurate assignment of derivatives requires establishing the baseline chemical shifts of the parent molecule.

Table 1:


 and 

NMR Chemical Shifts of

-Indene (

, 300 K)
PositionType

(ppm)
Multiplicity (

in Hz)

(ppm)
Note
1

(Allylic)
3.38dt (

,

)
~38.0Key diagnostic for substitution.
2

(Vinylic)
6.55dt (

,

)
133.5Upfield vinylic proton.
3

(Vinylic)
6.88dt (

,

)
131.0Downfield vinylic proton.
4-7

(Aromatic)
7.15 - 7.50Multiplet (AA'BB' or ABCD)120 - 145Often overlaps; requires 2D for resolution.

Technical Insight: The coupling between H1 and H2/H3 is crucial. Substitution at C1 removes the ~3.38 ppm signal and converts the H2/H3 signals into simple doublets (or singlets if C2/C3 are also substituted).

Experimental Protocol: Sample Preparation & Acquisition

Indene derivatives are prone to oxidation and acid-catalyzed polymerization. This protocol minimizes artifacts.

Sample Preparation
  • Solvent Selection:

    • Standard: Chloroform-d (

      
      ) is standard but acidic impurities can trigger polymerization.
      
    • Recommended: Benzene-

      
       (
      
      
      
      ) or Toluene-
      
      
      . The magnetic anisotropy of the benzene ring often resolves overlapping aromatic signals better than
      
      
      .
    • Additive: Add activated molecular sieves (3Å) to the tube if the sample is moisture-sensitive (common for lithiated indenes).

  • Concentration: Prepare 10–15 mg of sample in 0.6 mL solvent. High concentrations (>30 mg) can lead to radiation damping effects on the intense solvent signal or aggregation in organometallic species.

  • Filtration: Filter through a small plug of basic alumina (if compound stability permits) or a PTFE syringe filter to remove paramagnetic particulates (rust/dust) that broaden lines.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse) for quantitative reliability.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    . For vinylic protons (H2/H3),
    
    
    is typically 2-4s. Set
    
    
    for accurate integration.
  • Spectral Width: 12 ppm (-1 to 11 ppm) to catch high-field metal-hydrides or shielded alkyls on the ring.

  • Scans (NS): 16 (minimum) to 64.

Workflow: Structural Elucidation Strategy

The following diagram outlines the logical flow for assigning unknown indene derivatives, specifically distinguishing between 1-substituted and 3-substituted isomers (a common synthetic challenge).

IndeneAssignment Start Unknown Indene Derivative H1_Spectrum 1. Acquire 1H NMR (Check 3.0 - 4.0 ppm region) Start->H1_Spectrum Check_CH2 Is CH2 signal present? H1_Spectrum->Check_CH2 Case_Sub1 Substitution at C1 (Chiral Center Created) Check_CH2->Case_Sub1 No (CH signal only) Case_Sub23 Substitution at C2 or C3 Check_CH2->Case_Sub23 Yes (CH2 present) Action_COSY 2. Run COSY Trace J-coupling from H1 Case_Sub1->Action_COSY Action_NOESY 2. Run NOESY/ROESY Check spatial proximity Case_Sub23->Action_NOESY Result_1 H1 couples to Vinyl H (C2/C3) Confirm 1-Substituted Action_COSY->Result_1 Result_2 NOE correlation between Substituent & Aromatic H7 Action_NOESY->Result_2

Figure 1: Decision tree for assigning regiochemistry in substituted indenes. Note that C1 substitution creates a chiral center, often making geminal protons on substituents diastereotopic.

Advanced Application: The "Indenyl Effect" & Hapticity[2]

In organometallic chemistry, the indenyl ligand is prized for its ability to slip from


 (pentahapto) to 

(trihapto) bonding, creating a vacant coordination site for catalysis (The Indenyl Effect). NMR is the primary tool to detect this.
Determining Hapticity ( )

The symmetry of the complex determines the NMR pattern.

Table 2: Hapticity Signatures in


 Complexes 
ModeSymmetry

NMR Pattern

NMR Pattern
Mechanism

(Pentahapto)

or

H1 and H3 are equivalent. H2 is unique. Aromatic ring is symmetric (AA'BB').5 distinct signals (3 ring, 2 aromatic).[2]Strong metal back-bonding.

(Trihapto)
LowerSymmetry breaks if "slip" is static. H1/H3 become inequivalent if conformation is locked.C3a/C7a (bridgehead) shift significantly upfield due to loss of aromaticity in the 5-ring."Slipped" intermediate.[3]

(Monohapto)

Distinct

proton at C1 (high field, ~3-4 ppm).
C1 appears as aliphatic (~40-50 ppm).

-bound ligand.[1]
Dynamic NMR (DNMR) Protocol

To calculate the barrier of rotation (ring whizzing) or hapticity exchange:

  • Variable Temperature (VT): Acquire spectra from -80°C to +80°C in 10°C increments.

  • Solvent: Toluene-

    
     (liquid range -95°C to 110°C).
    
  • Observation: Look for coalescence of the H1 and H3 protons.

    • Slow Exchange (Low T): Distinct signals for conformers.

    • Fast Exchange (High T): Average signal.[2][3]

  • Calculation: Use the Gutowsky-Holm approximation at coalescence temperature (

    
    ):
    
    
    
    
    Where
    
    
    is the separation (Hz) at the slow exchange limit.

Troubleshooting & Common Artifacts

IssueSymptomCauseSolution
Line Broadening All peaks wide (>2 Hz).Paramagnetic impurities or aggregation.Filter sample; check solubility. For metal complexes, ensure inert atmosphere (glovebox prep).
Missing C1 Signal No signal at ~3.5 ppm.Deprotonation (Indenyl anion) or Deuterium exchange.If using

or

with base, H1 exchanges rapidly with D. Use aprotic solvents (

, DMSO-

).
Extra Doublets Unexpected doublets in vinyl region.[1,5]-Sigmatropic shift (Isoindene formation).Indene derivatives can isomerize.[4] Keep samples cold (-20°C) until acquisition.
Complex Multiplets "Messy" aromatic region.Second-order effects (strong coupling).Switch to higher field (600 MHz+) or use

to alter magnetic environment.

References

  • General Indene Data: Sigma-Aldrich. 1H NMR Chemical Shifts of Impurities and Common Solvents. Link

  • Indenyl Effect & Hapticity: O'Connor, J. M., & Casey, C. P. (1987). Ring-slippage chemistry of transition metal cyclopentadienyl and indenyl complexes. Chemical Reviews. Link

  • Dynamic NMR of Metallocenes: Bradley, C. A., et al. (2004). Dynamic NMR Studies of Cationic Bis(2-phenylindenyl)zirconium Pyridyl Complexes. Organometallics. Link

  • Substituent Effects: Edlund, U., et al. (1980). The 13C Nuclear Magnetic Resonance Substituent Chemical Shifts of 2-Substituted Indenes. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Hapticity Determination: Zybill, C., & Müller, G. (1988). Structure and Dynamics of Indenyl Complexes. Organometallics. Link

Sources

Application Note: Advanced Catalytic Protocols for the Synthesis of Substituted Indenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indene scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for therapeutics ranging from non-steroidal anti-inflammatory drugs (e.g., Sulindac) to emerging tubulin polymerization inhibitors and metallocene ligands for polymerization catalysis. Traditional synthetic routes—often relying on Friedel-Crafts cyclizations or acid-mediated dehydration of indanones—suffer from harsh conditions and poor regiocontrol.

This Application Note details two field-proven, catalytic methodologies for synthesizing substituted indenes: Gold(I)-Catalyzed Cycloisomerization and Palladium-Catalyzed Carboannulation . These protocols are selected for their orthogonality, high atom economy, and operational robustness.

Part 1: Strategic Method Selection

Choosing the correct catalytic system depends heavily on the available starting materials and the desired substitution pattern. Use the table and decision tree below to select the optimal workflow.

Comparative Analysis of Catalytic Methods
FeatureMethod A: Gold(I) Catalysis Method B: Palladium Catalysis
Primary Mechanism

-Lewis Acid Activation (Cycloisomerization)
Cross-Coupling / Carboannulation
Key Substrates o-Alkynylstyrenes, 1,5-AllenynesAryl Halides + Internal Alkynes
Atom Economy 100% (Isomerization)High (Loss of HX)
Reaction Conditions Mild (RT to 40°C), Open to air (often)Elevated Temp (80-120°C), Inert Atm.
Regioselectivity Controlled by substrate electronics/ligandControlled by steric bulk of alkyne
Tolerance High for alcohols, esters, halidesSensitive to oxidizing agents
Workflow Selection Diagram

MethodSelection Start START: Target Indene Structure Q1 Is the 5-membered ring fully substituted? Start->Q1 SubstrateQ Available Precursor? Q1->SubstrateQ Substituents defined RouteA Method A: Gold(I) Catalysis (Cycloisomerization) RouteB Method B: Palladium Catalysis (Larock Annulation) SubstrateQ->RouteA Pre-tethered system SubstrateQ->RouteB Modular/Convergent synthesis AlkynylStyrene o-Alkynylstyrene available (or easily made via Sonogashira) AlkynylStyrene->RouteA Preferred ArylHalide Aryl Halide + Internal Alkyne ArylHalide->RouteB Preferred

Figure 1: Decision matrix for selecting the appropriate catalytic strategy based on substrate availability and target substitution.

Part 2: Gold(I)-Catalyzed Cycloisomerization[1]

Principle & Mechanism

Gold(I) complexes act as soft


-Lewis acids, activating the alkyne moiety of o-alkynylstyrenes toward nucleophilic attack by the adjacent alkene. This "5-endo-dig" cyclization forms a cyclopropyl gold carbene intermediate.[1] Subsequent skeletal rearrangement (often involving a 1,2-hydride shift or alkyl shift) yields the indene nucleus. This method is superior for constructing 1-substituted or 1,2-disubstituted indenes under mild conditions.

GoldCycle Precursor o-Alkynylstyrene Coordination Au-Alkyne Coordination Precursor->Coordination + Catalyst Cyclization 5-endo-dig Cyclization Coordination->Cyclization Activation Carbene Cyclopropyl Au-Carbene Intermediate Cyclization->Carbene C-C Bond Formation Indene Substituted Indene + [Au]+ Carbene->Indene 1,2-H Shift & Protodeauration Catalyst [L-Au]+ Indene->Catalyst Regeneration Catalyst->Coordination

Figure 2: Mechanistic pathway for the Gold(I)-catalyzed cycloisomerization of o-alkynylstyrenes.

Standard Protocol

Reaction Scale: 0.5 mmol Time: 1–4 hours Temperature: 25°C (Room Temperature)

Reagents:
  • Substrate: o-Alkynylstyrene (1.0 equiv)

  • Catalyst: [IPrAuCl] (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)) (2 mol%)

  • Silver Salt: AgSbF

    
     (2 mol%) (Activator)
    
  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)

Step-by-Step Procedure:
  • Catalyst Activation (In Situ): In a flame-dried vial equipped with a magnetic stir bar, weigh out [IPrAuCl] (6.2 mg, 0.01 mmol) and AgSbF

    
     (3.4 mg, 0.01 mmol).
    
    • Note: AgCl precipitates immediately as a white solid. This indicates the formation of the active cationic species [IPrAu]

      
      .
      
  • Solvent Addition: Add anhydrous DCM (2.0 mL) to the catalyst mixture. Stir for 5 minutes at room temperature.

    • Tip: While filtration of AgCl is possible, it is generally unnecessary for this reaction.

  • Substrate Addition: Dissolve the o-alkynylstyrene (0.5 mmol) in DCM (3.0 mL). Add this solution dropwise to the catalyst mixture over 2 minutes.

  • Monitoring: Stir the reaction at room temperature. Monitor by TLC every 30 minutes.

    • Checkpoint: The starting material (usually fluorescent) should disappear, and a new, slightly more polar spot (the indene) should appear.

  • Quenching: Once conversion is complete (>95% by TLC), filter the mixture through a short pad of silica gel or Celite to remove the gold catalyst. Rinse with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (typically Hexanes/Ethyl Acetate gradients).

Validation Parameters:
  • 1H NMR: Look for the disappearance of the alkyne signal and the appearance of the indene C2-H (typically a doublet or singlet around

    
     6.5–7.5 ppm depending on substitution) and the C3-H benzylic proton.
    

Part 3: Palladium-Catalyzed Carboannulation (Larock-Type)

Principle & Mechanism

This modular approach involves the heteroannulation of an internal alkyne with an aryl halide (typically aryl iodide). The reaction proceeds via oxidative addition of Pd(0) to the aryl halide, followed by regioselective syn-insertion of the alkyne, and finally intramolecular carbopalladation/reductive elimination. This is the method of choice for synthesizing 2,3-disubstituted indenes from distinct fragments.

PalladiumCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Alkyne Insertion (Carbopalladation) Coord->Insert Cyclize Intramolecular Cyclization Insert->Cyclize Product Substituted Indene Cyclize->Product - Pd(0) Product->Pd0 Cycle Repeats

Figure 3: Simplified catalytic cycle for the Palladium-catalyzed synthesis of indenes.

Standard Protocol

Reaction Scale: 0.5 mmol Time: 12–24 hours Temperature: 80–100°C

Reagents:
  • Substrate A: o-Iodobenzaldehyde or o-Iodostyrene derivative (1.0 equiv)

  • Substrate B: Internal Alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (Triphenylphosphine) (10 mol%)
    
  • Base: Na

    
    CO
    
    
    
    or KOAc (2.0 equiv)
  • Solvent: DMF or DMF/H

    
    O mixtures
    
Step-by-Step Procedure:
  • Reagent Prep: In a reaction tube, combine Pd(OAc)

    
     (5.6 mg, 0.025 mmol), PPh
    
    
    
    (13.1 mg, 0.05 mmol), and the base (1.0 mmol).
  • Substrate Addition: Add the aryl iodide (0.5 mmol) and the internal alkyne (0.6 mmol).

  • Solvent & Inert Atmosphere: Add DMF (5 mL). Seal the tube and purge with Nitrogen or Argon for 5 minutes (balloon technique).

    • Critical: Oxygen must be excluded to prevent homocoupling of the alkyne (Glaser coupling) or catalyst deactivation.

  • Heating: Heat the reaction block to 100°C.

  • Workup: Cool to room temperature. Dilute with Diethyl Ether (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry the organic layer over MgSO

    
    .
    
  • Purification: Concentrate and purify via silica gel chromatography.

Validation Parameters:
  • Regioselectivity: For unsymmetrical alkynes, the larger group typically ends up distal to the aryl ring (steric control), but electronic effects can reverse this. Verify regiochemistry using NOESY NMR experiments.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Au) Catalyst poisoning by basic amines or thiols.Use acid-washed glassware; ensure substrate is free of coordinating impurities. Increase AgSbF

loading.
Low Conversion (Pd) Catalyst aggregation (Pd black formation).Increase ligand concentration (PPh

); ensure strict O

-free conditions.
Regioisomer Mixtures (Pd) Alkyne substituents are sterically similar.Switch to a bulkier ligand (e.g., t-Bu

P) to enhance steric discrimination.
Protodeauration Failure (Au) Lack of proton source (in dry solvents).Add 1.0 equiv of water or methanol to facilitate the final protonolysis step.

References

  • Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. Jana, A., Misztal, K., Żak, A., & Grela, K. (2017).[2][3] Journal of Organic Chemistry. [Link]

  • Gold(I)-catalyzed cycloisomerizations and alkoxycyclizations of ortho-(alkynyl)styrenes. Sanjuán, A. M., et al. (2015).[4] Chemistry - A European Journal. [Link]

  • Synthesis of indenes (Reaction Guide). Organic Chemistry Portal. [Link]

  • Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. Dateer, R. B., et al. (2010). Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides. Al-Jouaidi, I., et al. (2020). Molecules. [Link][5][1][4][6][7][8][9][10][11][12][13][14]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Indenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Indene Synthesis Ticket ID: IND-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

To the Research Team: The synthesis of substituted indenes is deceptively simple. While the core structure is a bicycle of benzene and cyclopentadiene, the presence of the active methylene bridge (C1/C3) creates a highly reactive system prone to prototropic shifts (isomerization) and acid-catalyzed polymerization .

This guide moves beyond standard textbook procedures. We address the "hidden" failure modes: why your double bond migrated during workup, why your product decomposed on the silica column, and how to bypass the thermodynamic limitations of classical acid-catalyzed routes using transition metal catalysis.

Critical Troubleshooting Modules

Module A: The Regioselectivity Crisis (Double Bond Migration)

The Issue: You target a 1-substituted indene, but NMR reveals a mixture of 1- and 3-substituted isomers, or complete conversion to the thermodynamic product.

The Mechanism: Indenes possess an acidic proton at the


 carbon. Even mild bases (or trace acids) can trigger a [1,5]-sigmatropic hydride shift or a deprotonation/reprotonation sequence, establishing an equilibrium between the 1H-indene and 3H-indene (isoindene) forms.

Diagnostic:

  • 1H-Indene: Look for a vinylic proton doublet (

    
     6.5–6.8 ppm) and an allylic methine/methylene (
    
    
    
    3.5–4.0 ppm).
  • 3H-Indene: The double bond moves into conjugation with the substituent if possible, often shifting the vinylic signal downfield.

Corrective Actions:

  • Quench Temperature: If using Grignard addition to indanones followed by dehydration, perform the quench and dehydration at 0°C or below . Heat promotes thermodynamic equilibration.

  • Base Selection: Avoid thermodynamic bases (e.g., NaOH, KOtBu) for elimination steps. Use kinetic bases (e.g., LDA at -78°C) or dehydrating agents that operate under neutral conditions (e.g., Martin Sulfurane).

  • Workup pH: Ensure the aqueous layer during extraction is strictly neutral (pH 7.0). Trace acid from HCl washes is a common culprit for post-workup isomerization.

IndeneIsomerization cluster_0 Prototropic Shift Mechanism Node1 1-Substituted Indene (Kinetic Product) Node2 Indenyl Anion / Transition State Node1->Node2 Base/Acid Catalysis Node2->Node1 Reversible Node3 3-Substituted Indene (Thermodynamic Product) Node2->Node3 Equilibration

Figure 1: The thermodynamic equilibrium between indene isomers driven by trace acid/base catalysis.

Module B: The "Disappearing Product" (Purification Failure)

The Issue: TLC shows a clean spot for the product, but after column chromatography, the yield drops significantly, or the fractions contain a polymer gum.

Root Cause: Substituted indenes are electron-rich dienes. Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to catalyze cationic polymerization of the indene on the column surface, especially for electron-rich derivatives (e.g., methoxy-substituted).

The Protocol: Basified Silica Chromatography Do not run a standard silica column for sensitive indenes.

  • Prepare the Slurry: Mix Silica Gel 60 with your eluent (Hexane/EtOAc).

  • The Additive: Add 1% to 2% Triethylamine (Et3N) to the slurry before packing the column.

  • Equilibration: Flush the column with 2 column volumes of the Et3N-doped solvent.

  • Elution: Run the purification. The Et3N neutralizes acidic sites on the silica.

  • Alternative: If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III) .

Module C: The Nazarov Cyclization Trap

The Issue: Using the Nazarov cyclization (divinyl ketone precursor) results in low yields or complex mixtures of cyclopentenones instead of indenes.

Technical Insight: The classical Nazarov requires strong Lewis acids (


, 

) which often cause substrate decomposition. Furthermore, the reaction is governed by conrotatory electrocyclization. If the substituents sterically clash during this rotation, the reaction stalls.

Optimization Strategy:

  • Switch Catalyst: Move from simple Lewis acids to Copper(II) triflate or Scandium(III) triflate . These catalyze the reaction under milder conditions.[1]

  • The "Silicon Trick": Place a trimethylsilyl (TMS) group at the

    
    -position of the divinyl ketone. The 
    
    
    
    -silyl effect stabilizes the cation and directs the double bond placement (regiospecific elimination of the silyl group), preventing isomer mixtures.

Standard Operating Procedure (SOP)

Protocol: Palladium-Catalyzed Carboannulation

Recommended for: High-value substrates where regiocontrol is paramount.

This protocol bypasses the acid/base sensitivity of classical methods by using a Pd(0) catalyst to insert an alkyne into an aryl halide bond, followed by cyclization.

Reagents:

Reagent Equivalents Role
Aryl Iodide (ortho-functionalized) 1.0 equiv Electrophile
Internal Alkyne 1.2 equiv Nucleophile/Partner
Pd(OAc)2 5 mol% Pre-catalyst
PPh3 10 mol% Ligand
Na2CO3 2.0 equiv Base

| DMF | 0.2 M (Conc.) | Solvent |

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add Pd(OAc)2, PPh3, and Na2CO3. Purge with Argon for 5 minutes.

  • Solvation: Add DMF (anhydrous). Stir for 5 mins at RT to generate the active Pd(0) species (solution often turns yellow/orange).

  • Substrate Addition: Add the Aryl Iodide and Internal Alkyne via syringe.

  • Reaction: Heat to 100°C for 12 hours.

    • Checkpoint: Monitor by TLC.[2][3][4] The starting iodide should disappear.

  • Workup: Dilute with Et2O, wash 3x with water (to remove DMF), then brine. Dry over MgSO4.

  • Purification: Flash chromatography (See Module B: Use Et3N-doped silica).

PdCatalysis cluster_check Quality Control Start Start: Aryl Iodide + Alkyne OxAdd Oxidative Addition (Pd inserts into Ar-I) Start->OxAdd Insertion Alkyne Insertion (Carbopalladation) OxAdd->Insertion Cyclization Intramolecular Cyclization (Ring Closure) Insertion->Cyclization QC Check Regioselectivity: Sterics of Alkyne determine orientation Insertion->QC Elimination Reductive Elimination (-Pd(0)) Cyclization->Elimination Product Substituted Indene Elimination->Product

Figure 2: Mechanistic flow of the Palladium-catalyzed carboannulation route.

Frequently Asked Questions (FAQ)

Q: Can I store substituted indenes in the fridge for long periods? A: It depends on the substitution. 1-alkyl indenes are prone to oxidation and polymerization. Recommendation: Store at -20°C under an inert atmosphere (Argon). For highly unstable variants, store as a dilute solution in benzene or toluene rather than neat oil.

Q: Why is my Grignard reaction to the indanone stalling? A: Indanones are prone to enolization. If your Grignard reagent is basic (which it is), it may simply deprotonate the


-position rather than attacking the carbonyl. Fix:  Use Cerium(III) chloride (CeCl3)  additives (Luche reduction conditions adapted for Grignard) to activate the carbonyl and suppress enolization.

Q: My NMR shows broad peaks. Is my product paramagnetic? A: Unlikely. Broad peaks in indenes usually indicate dynamic exchange (rapid isomerization) or the onset of polymerization (oligomers forming). Run the NMR at a lower temperature (-20°C) to freeze out the equilibrium or purify immediately.

References

  • Nazarov Cyclization Mechanisms & Challenges

    • Frontier, A. J., & Collison, C. (2005).
  • Base-Catalyzed Isomerization of Indenes

    • Friedrich, E. C., & Taggart, D. B. (1975). The rearrangement of 1-substituted indenes to 3-substituted indenes. The Journal of Organic Chemistry.
  • Palladium-Catalyzed Carboannulation Protocols

    • Larock, R. C., & Doty, M. J. (1993). Synthesis of indenes via palladium-catalyzed annulation of alkynes. The Journal of Organic Chemistry.
  • Purification of Labile Compounds on Silica

    • Common Practice in Organometallic Chemistry: Capping silica with Et3N to prevent acid-c

Sources

Optimization of reaction conditions for indene alkylation.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Role: Senior Application Scientist | Ticket System: Active

Welcome to the Reaction Optimization Support Center. I am Dr. Aris, your lead technical contact. Below you will find a structured troubleshooting architecture designed to resolve yield, selectivity, and reproducibility issues in indene alkylation.

This guide treats your reaction as a programmable system: Input (Reagents)


 Processing (Mechanism) 

Output (Product).
📂 Module 1: The "Boot Sequence" (Base & Solvent Selection)

Ticket #101: "My reaction conversion is stuck at <40%. I'm using Carbonate bases."

Diagnosis: This is a thermodynamic mismatch. Indene has a


 of approximately 20.1 in DMSO  [1]. Weak bases like 

(

of conjugate acid

) or

are thermodynamically insufficient to fully deprotonate indene to the indenyl anion, leading to stalled equilibrium.

The Fix: You must use a base with a conjugate acid


.
Base SystemSolvent

(approx)
Application Note
n-BuLi THF (Anhydrous)~50Standard. Kinetic control. Requires -78°C to 0°C. Strict anhydrous conditions.
NaH THF or DMF~35Robust. Irreversible deprotonation (

gas release). Good for non-enantioselective scale-up.
KOtBu THF/DMSO~32Fast. Good solubility. Can cause elimination side-reactions in alkyl halides.
KOH (aq) Toluene/DCM15.7 (H2O)Requires PTC. Only works with Phase Transfer Catalysts (see Module 3).

Protocol 1.1: Standard Deprotonation (NaH Method)

  • Suspend NaH (1.2 equiv, 60% dispersion in oil) in anhydrous THF under Argon.

  • Wash NaH with dry pentane if oil removal is critical (optional for simple alkylations).

  • Cool to 0°C.

  • Add Indene (1.0 equiv) dropwise. Watch for

    
     evolution.
    
  • Stir for 30 min at 0°C

    
     RT. Solution should turn from colorless to yellow/orange (Indenyl anion formation).
    
  • Add Electrophile (1.1 equiv) dropwise at 0°C.

📂 Module 2: "System Error" (Troubleshooting Logic)

Ticket #204: "I am seeing multiple spots on TLC. Is it polymerization or regio-isomers?"

Diagnosis: Indene alkylation is prone to three specific "bugs":

  • Dialkylation: The mono-alkylated product is often more acidic than the starting material (due to anion stabilization), leading to a second deprotonation.

  • Isomerization: The kinetic product (1-alkylindene) can isomerize to the thermodynamic product (3-alkylindene) via [1,5]-hydride shifts [2].

  • Polymerization: Indene is susceptible to cationic polymerization if the medium becomes acidic or radical polymerization if not degassed.

Visual Troubleshooting Tree:

IndeneTroubleshooting Start Issue Identification CheckTLC Analyze TLC/LCMS Start->CheckTLC Polymer Broad Streak/Gum? CheckTLC->Polymer Regio Distinct New Spots? CheckTLC->Regio Conversion Starting Material Remains? CheckTLC->Conversion Sol1 Add Radical Inhibitor (BHT) Check for Lewis Acids Polymer->Sol1 Yes Sol2 Lower Temp (-78°C) Use 1.0 eq Base exactly Regio->Sol2 Dialkylation Sol3 Switch to Stronger Base (NaH) Dry Solvent (KF < 50ppm) Conversion->Sol3 Yes

Figure 1: Decision matrix for diagnosing reaction failures based on crude analysis.

The Fix (Dialkylation):

  • Inverse Addition: Add the indenyl anion slowly into a solution of the electrophile. This keeps the concentration of anion low relative to the alkyl halide.

  • Stoichiometry: Use a slight excess of Indene (1.2 equiv) vs Base (1.0 equiv).

📂 Module 3: "Advanced Config" (Phase Transfer Catalysis)

Ticket #309: "NaH is too dangerous for our kilo-lab. Can we run this in biphasic media?"

Diagnosis: Yes. Phase Transfer Catalysis (PTC) is the industry standard for scalable indene alkylation. It utilizes the interfacial mechanism where a quaternary ammonium salt transports the hydroxide ion into the organic phase (or the indenyl anion into the interface).

Critical Parameter: The Catalyst Structure For Indene, you need a catalyst with a reachable cation center but enough lipophilicity.

  • Recommended: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).

  • Loading: 1–5 mol%.

Protocol 3.1: Green PTC Alkylation [3]

  • Prepare a biphasic mixture: Toluene (Organic phase) and 50% NaOH (Aqueous phase).

  • Add Indene (1.0 equiv) and Electrophile (1.2 equiv) to the Toluene.

  • Add TBAB (0.05 equiv).

  • Agitate Vigorously. Note: Stirring rate is the rate-limiting factor in PTC. You must maximize interfacial area.

  • Monitor. If slow, add a small amount of DMSO (1-2%) as a co-catalyst to solvate the anion.

📂 Module 4: "Secure Boot" (Asymmetric Alkylation)

Ticket #412: "We need enantiopure 1-alkylindene. Can we use chiral ligands?"

Diagnosis: Standard bases yield racemates. For enantioselectivity, you must use Asymmetric Phase Transfer Catalysis (APTC) . The planar indenyl anion can be "shielded" by a chiral cation, forcing the electrophile to attack from a specific face.

The Hardware (Catalysts):

  • Cinchona Alkaloid Derivatives: N-benzylcinchonidinium salts are the "gold standard" for this specific transformation [4].

  • Mechanism: The chiral ammonium salt forms a tight ion-pair with the indenyl anion. The bulky quinuclidine ring blocks one face of the anion.

Optimization Workflow for APTC:

  • Solvent: Non-polar solvents (Toluene/Xylene) enhance ion-pairing. Avoid DMF/DMSO (they dissociate the ion pair, destroying chirality).

  • Temperature: Lower temperatures (-20°C to -40°C) generally increase enantiomeric excess (ee) by slowing the background (racemic) reaction.

  • Concentration: High dilution favors the catalytic pathway over the background reaction.

AsymmetricFlow Indene Indene IonPair [Indenyl- / Q+] Chiral Ion Pair Indene->IonPair Deprotonation Base 50% KOH (aq) Base->IonPair Cat Cinchona Cat (Chiral Q+) Cat->IonPair Ion Exchange Product Chiral Indene (High ee) IonPair->Product Electrophile (R-X) Face Selective Attack

Figure 2: Mechanistic flow for Asymmetric Phase Transfer Catalysis.

📚 References
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Friedrich, E. C., & Taggart, D. B. (1975). Syntheses and reactions of 1-and 3-substituted indenes. The Journal of Organic Chemistry, 40(6), 720-723. Link

  • Makosza, M. (2000).[1] Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Link

  • Dolling, U. H., Davis, P., & Grabowski, E. J. (1984).[2] Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 106(2), 446-447. Link

Sources

Identifying and minimizing byproducts in 7-Methyl-1H-indene synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #7MI-SYN-001: Impurity Profiling & Process Optimization

Status: Open Assigned Specialist: Senior Application Scientist Topic: Identifying and minimizing byproducts in 7-Methyl-1H-indene synthesis.

Executive Summary

This compound (CAS: 7372-92-1) is a critical ligand precursor for metallocene catalysts used in olefin polymerization. Its synthesis, typically via the reduction-dehydration of 7-methyl-1-indanone, is plagued by three primary failure modes: acid-catalyzed oligomerization , thermodynamic isomerization (1H


 3H) , and regio-contamination .

This guide serves as a dynamic troubleshooting repository. It does not merely list steps; it diagnoses the chemical causality of failure and provides self-validating protocols to ensure ligand purity (>98%).

Module 1: The "Tar" Problem (Oligomerization)

User Observation: "My dehydration step yield is low (40-50%), and the crude oil is viscous/dark. Distillation leaves a large amount of polymeric residue."

Root Cause Analysis: Indenes are electron-rich olefins. In the presence of strong Brønsted acids (used for dehydration), the product (7-methylindene) acts as a nucleophile, attacking the intermediate carbocation (7-methyl-1-indanyl cation). This initiates a cationic polymerization chain, forming dimers (di-indene) and intractable tars.

Corrective Action: Switch from strong homogeneous acids (e.g.,


, concentrated pTsOH) to heterogeneous mild acid catalysis  or kinetic quenching .
Troubleshooting FAQ

Q: I am using p-Toluenesulfonic acid (pTsOH) in toluene. Why is it still polymerizing? A: pTsOH is often too strong if not strictly controlled. The high local acidity promotes dimerization.

  • Fix: Use a biphasic system or a solid acid catalyst like Potassium Bisulfate (

    
    )  or Amberlyst-15 . These limit the concentration of free protons available to the olefin.
    

Q: How do I confirm dimerization is happening? A: Check GC-MS.

  • Target: 7-Methylindene MW = 130.

  • Impurity: Look for peaks at MW 260 (Dimer).

  • Mechanism: The 1-position cation attacks the 2-position of a neutral indene molecule.

Module 2: The Isomer Shift (1H vs. 3H)

User Observation: "NMR shows a mixture of olefinic protons. I see the expected doublet/triplet for the 1H-isomer, but also a singlet appearing at the benzylic position."

Root Cause Analysis: this compound is kinetically formed but thermodynamically sensitive. The 1H-isomer (double bond at C2-C3) can isomerize to the 3H-isomer (double bond at C1-C2) under thermal stress or base catalysis. While the 1H form is required for deprotonation to the indenyl anion (for metallocene synthesis), significant 3H contamination complicates stoichiometry.

Corrective Action: Strict pH control during workup. Isomerization is often catalyzed by residual base (from the reduction step) or hot surfaces during distillation.

Protocol Adjustment
  • Quench: Ensure the reduction step (typically

    
    ) is fully quenched and neutralized before dehydration.
    
  • Distillation: Do not exceed pot temperatures of 140°C. Use high vacuum (<5 mmHg) to lower the boiling point.

Module 3: Visualizing the Impurity Pathway

The following diagram maps the standard synthesis route against the specific failure points (Red Nodes).

IndeneSynthesis cluster_0 Critical Control Point Start 7-Methyl-1-Indanone Alcohol 7-Methyl-1-Indanol Start->Alcohol Reduction (NaBH4) Cation Indanyl Cation (Intermediate) Alcohol->Cation Acid Dehydration (-H2O) Target This compound (Target) Cation->Target Elimination Dimer Di-indene (Dimer) [MW 260] Cation->Dimer + Target Molecule (Cationic Dimerization) Isomer 7-Methyl-3H-Indene (Thermodynamic Isomer) Target->Isomer Base/Heat (Isomerization) Tar Polymeric Tar Dimer->Tar Oligomerization

Figure 1: Reaction pathway showing the competition between successful elimination (Green) and cationic polymerization/isomerization (Red).

Module 4: Optimized Experimental Protocol

This protocol minimizes dimerization by using a mild, solid-supported acid catalyst and Azeotropic distillation.

Materials
  • Precursor: 7-Methyl-1-indanol (Freshly reduced from indanone).

  • Catalyst:

    
     (Fused/Anhydrous) or pTsOH (Cat. amount only).
    
  • Solvent: Toluene (High boiling point allows azeotropic water removal).

  • Inhibitor: 4-tert-Butylcatechol (Trace, radical scavenger).

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve 7-methyl-1-indanol (1.0 eq) in Toluene (10 vol). Add trace radical inhibitor (10-20 ppm).
2 Catalysis Add anhydrous

(0.5 eq)
.
3 Dehydration Reflux with a Dean-Stark trap . Monitor water collection.[1]
4 Monitoring Stop reaction immediately when water evolution ceases (approx 2-4 hours).
5 Workup Filter off the solid

. Wash filtrate with

(aq).[2]
6 Isolation Concentrate via Rotary Evaporator. Distill under high vacuum (<2 mmHg).

Module 5: Data & Specifications

Comparison of Acid Catalysts for Dehydration
CatalystAcidity (

)
Dimerization RiskConversion RateRecommendation
Sulfuric Acid (

)
-3.0Critical FastAVOID. Causes extensive tarring.
pTsOH (Homogeneous) -2.8HighFastUse only if strictly monitored.

(Solid)
1.9Low ModeratePREFERRED. High selectivity.
Amberlyst-15 Solid ResinLowModerateGood alternative; easy filtration.
NMR Identification of Isomers
  • This compound (Target):

    • 
       3.30 ppm (d, 2H, 
      
      
      
      at C1).
    • 
       6.50 ppm (dt, 1H, Vinyl at C2).
      
    • 
       6.80 ppm (d, 1H, Vinyl at C3).
      
  • 7-Methyl-3H-Indene (Impurity):

    • 
       3.45 ppm (s, 2H, 
      
      
      
      at C3 - shifted due to conjugation).
    • Note: The disappearance of the vinylic splitting pattern indicates migration.

References

  • Synthesis of Indenes (General Mechanisms)

    • Title: Acid-catalyzed dimeriz
    • Source:Journal of the Serbian Chemical Society, 2002.
    • Relevance: Establishes the mechanism of cationic dimerization via the indanyl c
    • Link:[3]

  • Isomerization Thermodynamics

    • Title: The 1H-indene and some examples of indene pharmaceuticals.
    • Source:ResearchG
    • Relevance: Discusses the thermodynamic stability of 1H vs 3H isomers in substituted indenes.
    • Link:

  • Dehydration Protocols

    • Title: Synthesis of 1-substituted indenes via dehydr
    • Source:Organic Syntheses.
    • Relevance: Provides baseline protocols for KHSO4 mediated dehydr
    • Link:

Sources

Technical Support Center: 7-Methyl-1H-indene Stability & Handling

[1]

Topic: Long-term stability, storage, and troubleshooting for 7-Methyl-1H-indene. Doc ID: TS-IND7-001 Last Updated: 2025-06-15 Audience: Synthetic Chemists, Process Engineers, Drug Development Professionals.[1]

Part 1: The Stability Mandate (Core Directive)

As a researcher working with This compound , you are likely synthesizing ligands for Group 4 metallocene catalysts (zirconocenes/hafnocenes) or specialized pharmaceutical intermediates.[1] In these applications, purity is not just a specification; it is the determinant of catalytic activity and stereoselectivity.

The Central Thesis: this compound is thermodynamically unstable relative to its oligomers and oxidation products.[1] It fights a constant battle against three degradation pathways:

  • Radical Polymerization: Initiated by heat or trace peroxides.[1]

  • Benzylic Oxidation: The methylene protons at C1 are highly susceptible to forming hydroperoxides upon exposure to air.

  • Isomerization: The shift from 1H- to 3H-indene, catalyzed by trace bases or heat, which complicates lithiation steps.[1]

This guide provides a self-validating protocol to mitigate these risks.

Part 2: Critical Storage Parameters

The "Deep Cold / Inert" Standard

For long-term storage (>1 month), standard refrigeration is insufficient due to the compound's propensity for slow thermal polymerization.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Significantly slows the kinetics of spontaneous thermal polymerization (Diels-Alder dimerization and radical chains).[1]
Atmosphere Argon or Nitrogen Displaces O₂ to prevent formation of benzylic hydroperoxides, which act as radical initiators for polymerization.
Container Amber Glass / Teflon Seal Amber glass blocks UV light (photo-oxidation).[1] Teflon (PTFE) liners prevent leaching of plasticizers common in polyethylene caps.
Stabilizer 0.1% TBC (Optional) p-tert-Butylcatechol (TBC) is a radical scavenger.[1] CRITICAL: It must be removed before lithiation/metallation.[1]
Visualizing the Storage Workflow

Use this logic flow to determine the correct storage method based on your experimental timeline.

StorageProtocolStartReceived this compoundUsageIntended Usage Time?Start->UsageImmediate< 48 HoursUsage->ImmediateImmediateShortTerm1 - 4 WeeksUsage->ShortTermSoonLongTerm> 1 MonthUsage->LongTermLaterGloveboxGlovebox Storage(Ambient Temp, O2 < 0.5 ppm)Immediate->GloveboxFridgeStore at 2-8°C(Dark, N2 Headspace)ShortTerm->FridgeFreezerStore at -20°C(Dark, Ar/N2, TBC recommended)LongTerm->Freezer

Figure 1: Decision matrix for storage conditions based on experimental urgency.

Part 3: Troubleshooting & FAQs

This section addresses specific phenomena observed in the lab.

Q1: My clear liquid sample has turned yellow and viscous. Is it usable?

Diagnosis: The yellowing indicates the formation of oligomers and oxidation byproducts (likely ketones or peroxides). The viscosity increase confirms polymerization. Technical Insight: The 7-methyl group increases the electron density of the aromatic system, potentially making the C2-C3 double bond more nucleophilic and susceptible to oxidative attack compared to unsubstituted indene. Corrective Action:

  • Do not use directly for lithiation (n-BuLi); impurities will quench the base and lower yield.[1]

  • Protocol: Perform a vacuum distillation .

    • Pressure:[2][3][4] < 5 mmHg (High vacuum recommended).[1][5]

    • Temperature: Keep the bath temperature as low as possible to avoid thermal polymerization during distillation.

    • Fore-run: Discard the first 5-10% (contains light oxidation products).[1]

    • Main Fraction: Collect the clear, colorless liquid.

Q2: The sample has solidified in the freezer. Has it polymerized?

Diagnosis: Not necessarily.[1] While indene derivatives can form solid polymers, this compound has a melting point range that may allow it to crystallize at -20°C. Verification Test: [1]

  • Allow the sealed container to warm to room temperature (~25°C).

  • If it melts back to a non-viscous liquid: It was simply frozen.[1] It is safe to use.[1]

  • If it remains solid or becomes a thick gel: It has polymerized.[1] Discard. Depolymerization (cracking) is possible but often yields poor recovery and isomeric mixtures.

Q3: I see small "extra" peaks in the aliphatic region of the NMR (around 3.3 ppm).

Diagnosis: You are likely observing Isomerization .[1] Mechanism: The desired 1H-indene (sp³ carbon at position 1) can shift to the 3H-isomer (sp³ carbon at position 3).[1] While often reversible under basic conditions, distinct isomers can affect the regioselectivity of deprotonation. Prevention: Avoid storing in glassware that has been base-washed (e.g., KOH/iPrOH baths) without rigorous acid neutralization and silanization.[1] Trace surface alkalinity catalyzes this shift.[1]

Q4: My reaction with n-BuLi failed (low yield of lithium salt).

Diagnosis: Presence of inhibitor (TBC) or moisture .[6] Explanation: Commercial samples often contain p-tert-butylcatechol (TBC) to prevent polymerization during shipping.[1] TBC is acidic (phenol) and will react with n-BuLi before your indene does, consuming your reagent.[1] Protocol: Inhibitor Removal

  • Flash Filtration: Pass the neat liquid (or a solution in hexane) through a short plug of activated basic alumina or silica gel .

  • Mechanism: The polar hydroxyl groups of TBC bind tightly to the oxide surface, while the non-polar 7-methylindene passes through.

  • Validation: Check the eluent by TLC (TBC stains strongly with iodine or KMnO₄; indene is UV active).

Part 4: Advanced Handling Protocols

Degradation Pathway Visualization

Understanding how the molecule dies helps you prevent it.

DegradationMonomerThis compound(Active Precursor)RadicalIndenyl Radical(Intermediate)Monomer->Radical Heat / Light / O2 PolymerPoly(7-methylindene)(Yellow/Solid - DEAD)Radical->Polymer Chain Propagation PeroxideIndene Hydroperoxide(Explosion Risk/Initiator)Radical->Peroxide + O2 (Air Exposure) Peroxide->Radical Homolysis (Accelerates Polymerization)

Figure 2: The cycle of degradation.[1] Note that oxygen acts as both an oxidant and a polymerization initiator.

Purification for Catalyst Synthesis (The "Gold Standard")

If synthesizing metallocenes (e.g., rac-dimethylsilyl-bis(2-methyl-4-phenyl-indenyl)zirconium dichloride analogs), use this purification sequence immediately before use:

  • Inhibitor Removal: Pass through activated Alumina (Basic, Brockmann I) inside a glovebox or under Schlenk conditions.[1]

  • Degassing: Freeze-Pump-Thaw (3 cycles) to remove dissolved oxygen.

  • Drying: Store over activated 4Å Molecular Sieves for 24 hours.

  • Usage: Deprotonate with n-BuLi at -78°C to form the lithium salt immediately.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: Indene and Methylindene Derivatives.[1] (General handling of air-sensitive hydrocarbons).[1]

  • Ready, T. E., et al. (1999).[1] "Synthesis and polymerization behavior of rac-dimethylsilylbis(2-methyl-4-phenyl-indenyl)zirconium dichloride." Inorganic Chemistry. (Describes purification of substituted indenes for catalyst synthesis).

  • Resconi, L., et al. (2000).[1] "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. (Comprehensive review covering the stability and isomerization of indenyl ligands).

  • PubChem. Compound Summary: 1-Methyl-1H-indene / Indene derivatives.[1][7] (Physical property data).

(Note: While specific literature on the "7-methyl" isomer stability is niche, the protocols above are derived from the authoritative chemistry of the parent indene and general organometallic ligand synthesis standards.)

Technical Support Center: Troubleshooting 7-Methyl-1H-indene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-7ME-001 Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

The synthesis of 7-Methyl-1H-indene presents unique challenges compared to its unsubstituted or 4-substituted counterparts. The critical difficulty arises from the peri-interaction between the methyl group at the C7 position and the reactive C1 center. This steric crowding not only alters the thermodynamic equilibrium between 1H- and 3H-isomers but also significantly impacts the kinetics of downstream functionalization (e.g., lithiation). Furthermore, the electron-rich nature of the methylated indene ring makes it highly susceptible to acid-catalyzed cationic polymerization during dehydration steps.

This guide moves beyond generic protocols to address the specific failure modes governed by these steric and electronic factors.

Part 1: Diagnostic Workflow & Failure Analysis

Before altering your parameters, locate your failure point on the synthesis map below. This diagram correlates specific visual/analytical symptoms with the underlying chemical mechanism.

IndeneSynthesis Start Start: 7-Methyl-1-indanone Reduction Step 1: Reduction (NaBH4/MeOH) Start->Reduction Alcohol Intermediate: 7-Methyl-1-indanol Reduction->Alcohol Yield >95% expected Dehydration Step 2: Dehydration (Acid Catalyst) Alcohol->Dehydration Fail_Poly FAILURE A: Viscous Tar (Cationic Polymerization) Dehydration->Fail_Poly Overheating / Strong Acid Trace Product Target: This compound Dehydration->Product Kinetic Control Fail_Iso FAILURE B: Isomer Mix (1H/3H Equilibrium) Product->Fail_Poly Storage w/o Inhibitor Product->Fail_Iso Base Trace / Thermodynamic Drift

Figure 1: Critical path analysis for this compound synthesis. Red paths indicate irreversible product loss via polymerization; yellow paths indicate reversible isomerization issues.

Part 2: Troubleshooting Guide (Q&A)
Category 1: The "Tar" Problem (Polymerization)

Q: My dehydration reaction (p-TsOH/Toluene) started well but ended as a dark, viscous oil that solidified upon cooling. Yield is <20%.

A: You have triggered cationic polymerization. Indenes are electron-rich styrenic systems. The 7-methyl group further enriches the


-system, making it hypersensitive to carbocationic propagation initiated by protons.
  • The Mechanism: In the presence of strong acid and heat, the generated indene acts as a nucleophile, attacking a protonated indanol or another indene molecule.

  • The Fix:

    • Switch to Solid Acid Catalysts: Replace homogeneous p-TsOH with KHSO₄ (potassium bisulfate) or acidic alumina. These surface-active catalysts minimize the concentration of free protons in the bulk solvent.

    • Active Removal: Use a Dean-Stark apparatus to remove water and distill the product out of the reaction zone immediately as it forms (if boiling points permit) or keep the concentration of the indene low.

    • Radical Scavenging: Add 500–1000 ppm of 4-tert-butylcatechol (TBC) or BHT to the reaction flask. While the polymerization is cationic, radical pathways can also degrade the product at high temperatures.

Category 2: Isomer Control (1H vs. 3H)

Q: NMR shows a mixture of isomers. I see a triplet at ~6.5 ppm (vinylic) but also unexpected signals. Which is which, and how do I purify the 1H-form?

A: You are observing the 1,5-sigmatropic shift equilibrium.

  • Identification:

    • 1H-Indene (Target): sp³ CH₂ signal at ~3.4 ppm (doublet/multiplet). Vinylic protons at C2/C3.

    • 3H-Indene (Isoindene): The double bond shifts to the 1-2 position. The sp³ carbon is now at position 3.

  • The 7-Methyl Factor: The 7-methyl group exerts steric pressure on the C1 position. If C1 is sp³ (tetrahedral), the hydrogens project into the space occupied by the methyl group. Isomerization to the 3H-form (where C1 is sp² planar) might relieve this peri-strain, making the equilibrium shift different from unsubstituted indene.

  • The Fix:

    • Purification: Do not use silica gel with high acidity. Use neutral alumina for chromatography. Silica can catalyze the shift or polymerization.

    • Eluent: Use 100% Hexanes/Pentane. Indenes move at the solvent front; most impurities (indanols) stick.

    • Storage: Store at -20°C immediately. The shift is thermally allowed and will proceed at room temperature.

Category 3: Functionalization Failures

Q: I cannot get the lithiation (n-BuLi) to go to completion. The subsequent reaction with ZrCl₄ gives low yield.

A: Steric hindrance at the C1 "Peri" position is blocking the base.

  • The Physics: The C1 protons are acidic (pKa ~20), but the 7-methyl group creates a "protective wall" (steric shielding). Aggregated n-BuLi tetramers are too bulky to access the proton efficiently.

  • The Fix:

    • De-aggregate the Base: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) or use THF as a co-solvent. This breaks n-BuLi aggregates into more reactive monomers/dimers.

    • Temperature Management: Unlike standard indene (deprotonated at -78°C), 7-methylindene often requires warming to 0°C or RT for 1-2 hours to ensure complete deprotonation.

    • Visual Check: The anion is usually deeply colored (red/orange). If the solution is pale, deprotonation is incomplete.

Part 3: Validated Synthesis Protocol

This protocol minimizes polymerization risk by using a mild dehydration method.

Reaction: 7-Methyl-1-indanol


 this compound
ParameterSpecificationRationale
Precursor 7-Methyl-1-indanol (10.0 g)Must be free of ketone starting material.
Catalyst KHSO₄ (0.5 g, 5 wt%)Solid state catalyst. Prevents "acid spikes" in solution.
Inhibitor BHT (50 mg)Prevents radical-induced oligomerization.
Solvent Toluene (100 mL)Forms azeotrope with water (85°C).
Apparatus Dean-Stark TrapEssential. Drives equilibrium by removing water.

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charge: Add 7-Methyl-1-indanol, Toluene, KHSO₄, and BHT.

  • Reaction: Heat to vigorous reflux (oil bath ~130°C). Water will begin to collect in the trap.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). Product (

    
    ) is less polar than alcohol (
    
    
    
    ).
    • Critical: Stop heating exactly when the starting material disappears (typically 1–3 hours). Over-cooking leads to tar.

  • Workup: Cool to RT. Filter off the solid KHSO₄ (crucial to stop catalysis).

  • Purification: Concentrate the filtrate in vacuo at low temperature (<40°C).

  • Isolation: Flash chromatography on Neutral Alumina (eluent: 100% Pentane).

  • Storage: Store under Nitrogen at -20°C.

Part 4: Mechanistic Visualization (Peri-Interaction)

Understanding the steric environment is key to troubleshooting downstream chemistry.

Sterics cluster_legend Steric Conflict Zone C7 C7-Me (Steric Bulk) C1 C1-H (Reactive Site) C7->C1 Peri-Strain Repulsion Li Incoming Base/Metal Li->C1 Access Blocked

Figure 2: Schematic of the "Peri-Interaction" between the 7-Methyl group and the C1 reactive center. This steric clash hinders bulky reagents (like n-BuLi aggregates) and destabilizes the sp³ hybridization at C1.

References
  • Synthesis of Indenes (General Methodologies)

    • Source: Organic Chemistry Portal.[1][2] "Synthesis of indenes."

    • URL:[Link]

  • Acid-Catalyzed Dehydration and Polymeriz

    • Title: A study on poly(indene): Cationic polymerization mechanism.[3][4]

    • Source: Journal of Macromolecular Science, Part A (2023).
    • URL:[Link]

  • Indanone Precursor Synthesis (Friedel-Crafts Protocols) Title: The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Source: BenchChem Technical Notes.
  • Regioselectivity in Substituted Indenes

    • Title: Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene.[5]

    • Source: Journal of Chemical Research (1998).
    • URL:[Link]

Disclaimer: This guide is intended for qualified research personnel. Standard safety precautions for handling pyrophoric reagents (n-BuLi) and pressurized glassware must be observed.

Sources

Strategies for scaling up the production of 7-Methyl-1H-indene.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 7-Methyl-1H-indene Production .

This guide is designed as an interactive troubleshooting manual for researchers and process chemists scaling up the synthesis of this compound (CAS: 7372-92-1). Unlike standard operating procedures, this document focuses on failure modes, critical process parameters (CPPs), and corrective actions derived from industrial scale-up experience.

Module 1: Synthesis Route Selection & Logic

Q: We are seeing inconsistent yields with the dehydrogenation of methylindans. Is there a more scalable route?

A: Direct dehydrogenation of methylindans requires high temperatures (>500°C) and often yields inseparable isomer mixtures. For high-purity applications (e.g., metallocene ligand synthesis), the "Indanone Route" starting from o-tolualdehyde is the industry standard for reliability and regioselectivity.

The Recommended Pathway:

  • Condensation: o-Tolualdehyde + Malonic Acid

    
     2-Methylcinnamic Acid.
    
  • Hydrogenation:

    
     3-(2-Methylphenyl)propanoic acid.
    
  • Cyclization:

    
     7-Methylindan-1-one.
    
  • Reduction/Dehydration:

    
     this compound.
    
Visual Workflow & Logic Map

G Start Starting Material: o-Tolualdehyde Step1 Step 1: Knoevenagel Condensation (Malonic Acid/Pyridine) Start->Step1 Step2 Step 2: Hydrogenation (Pd/C, H2) Step1->Step2 Step3 Step 3: Friedel-Crafts Cyclization (SOCl2 then AlCl3) Step2->Step3 Critical Regioselectivity Inter1 Intermediate: 7-Methylindan-1-one Step3->Inter1 Step4 Step 4: Reduction (NaBH4/MeOH) Inter1->Step4 Step5 Step 5: Acid-Catalyzed Dehydration (p-TSA, Toluene) Step4->Step5 Product Target: This compound Step5->Product Fail1 Failure Mode: Polymerization (Gumming) Step5->Fail1 High Temp / No Inhibitor Fail2 Failure Mode: Isomerization (1H vs 3H) Product->Fail2 Storage > -20°C

Caption: Logical flow of this compound synthesis highlighting critical failure points in the final stages.

Module 2: Troubleshooting The Cyclization (Step 3)

Q: My cyclization reaction using Polyphosphoric Acid (PPA) turns into a solid brick that I can't stir. How do I scale this?

A: PPA is excellent for lab-scale (<50g) but disastrous for scale-up due to high viscosity and poor heat transfer.

  • The Fix: Switch to the Friedel-Crafts Acylation method via the acid chloride.

    • Convert 3-(2-methylphenyl)propanoic acid to the acid chloride using Thionyl Chloride (

      
      ).
      
    • Perform intramolecular cyclization using Aluminum Chloride (

      
      ) in Dichloromethane (DCM) or 1,2-Dichloroethane.
      
  • Why: This maintains a liquid phase, allows for controlled exotherm management via dosing, and ensures homogenous mixing.

Q: I am getting a mixture of 7-methylindan-1-one and 5-methylindan-1-one. Why?

A: This indicates incorrect starting material or rearrangement.

  • Root Cause: If you started with m-tolualdehyde, you will get a mixture. You must start with o-tolualdehyde .

  • Mechanism Check: The cyclization of 3-(2-methylphenyl)propanoic acid occurs ortho to the propanoic chain. The other ortho position is blocked by the methyl group. This forces cyclization to the "open" side, exclusively yielding the 7-methyl isomer.

  • Verification: Check your starting material purity by GC-MS.

Module 3: Dehydration & Polymerization Control (Step 5)

Q: During the dehydration of 7-methylindan-1-ol, the reaction mixture became a viscous gum. What happened?

A: You encountered cationic polymerization . Indenes are electron-rich olefins and polymerize rapidly in the presence of strong acids and heat.

Protocol for "Safe" Dehydration:

ParameterRecommendationScientific Rationale
Catalyst p-Toluenesulfonic acid (p-TSA) (0.5 - 1 mol%)Strong enough to dehydrate, but milder than

.
Solvent Toluene (High dilution: 10-15 mL/g)Dilution reduces the probability of intermolecular chain growth (polymerization).
Inhibitor 4-tert-Butylcatechol (TBC) or BHT (1000 ppm)Radical scavengers are necessary, though polymerization is often cationic. TBC helps stabilize the monomer during workup.
Water Removal Dean-Stark TrapDrives equilibrium forward (Le Chatelier’s principle) allowing lower temp/shorter time.
Quench

wash (Immediate)
Residual acid in the organic layer will cause polymerization during concentration.

Q: Can I distill the final product at atmospheric pressure?

A: Absolutely NOT. this compound will polymerize or isomerize at its atmospheric boiling point (~200°C+).

  • Requirement: High-vacuum distillation (< 5 mmHg).

  • Target Temp: Keep the pot temperature below 100°C.

  • Stabilizer: Add a small amount of BHT to the distillation flask and the receiving flask.[1]

Module 4: Isomer Stability & Storage

Q: My NMR shows a mixture of isomers (double bond shift). Is my product ruined?

A: Not necessarily. You are likely seeing the tautomerization between This compound and 7-methyl-3H-indene .

  • Thermodynamics: The 1H-isomer (double bond at C2-C3) is generally more stable than the 3H-isomer (double bond at C1-C2) due to conjugation with the benzene ring. However, the energy barrier is low.

  • Trigger: Traces of base or acid on glassware can catalyze this shift.

  • Resolution: For metallocene synthesis (deprotonation with

    
    -BuLi), the isomer mixture often converges to the same indenyl anion. Check with your organometallic chemist; they may accept the mixture.
    

Q: How should I store the purified material?

A:

  • Inert Atmosphere: Store under Argon/Nitrogen. Oxygen promotes radical polymerization.

  • Temperature: -20°C freezer.

  • Dark: Light can initiate photochemical dimerization.

Summary of Critical Process Parameters

StepCritical ParameterTarget RangeConsequence of Deviation
Cyclization Temperature (AlCl3 addition)< 0°CFormation of intermolecular byproducts; exotherm runaway.
Reduction pH during workupNeutral (7.0)Acidic workup triggers premature dehydration/polymerization.
Dehydration Acid Catalyst Loading< 1.0 mol%>1% drastically increases polymerization rate.
Distillation Vacuum Pressure< 2 mmHgHigher pressure requires higher heat

Polymerization.

References

  • Ready, J. M., et al. (2014). "Synthesis of substituted indenes via metallo-catalysis." Journal of the American Chemical Society.[2] Link (Context: General indene synthesis strategies).

  • Halterman, R. L., & Tretyakov, A. (1996). "Synthesis of C2-Symmetric Bis(indenyl)metallocenes." Organometallics, 15(11), 2511–2513. Link (Context: Specific handling of methyl-substituted indenes for ligands).

  • Nifant'ev, I. E., et al. (1997). "Synthesis of 2- and 4-substituted indenes." Russian Chemical Bulletin, 46, 1505–1509. Link (Context: Isomerization and regiochemistry of methylindenes).

  • BenchChem. (2025).[1][3] "Preparation of 2-Methylbenzaldehyde (o-tolualdehyde)." BenchChem Technical Library. Link (Context: Precursor synthesis data).

  • Organic Chemistry Portal. "Synthesis of Indenes." Link (Context: General cyclization methodologies).

Sources

Technical Support Center: Preventing Isomerization of 7-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-IND-007 Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary: The Stability Paradox

You are likely accessing this guide because your 7-methyl-1H-indene (7-Me-Ind) purity has degraded, or you are observing unexpected isomers (typically 4-methyl-1H-indene) in your NMR spectra.

The Core Issue: Indenes are prone to [1,5]-sigmatropic hydrogen shifts . While this compound is a critical ligand precursor for ansa-metallocene catalysts (used in stereoselective polymerization), it is thermodynamically unstable relative to its isomers under specific conditions. The methyl group at the 7-position (adjacent to the bridgehead) creates steric strain that can drive the equilibrium toward the less hindered 4-methyl isomer if the activation energy barrier is breached.

This guide provides the protocols to arrest this shift during synthesis, purification, and storage.

Module 1: The Mechanism of Failure

To prevent isomerization, you must understand the enemy. The shift is not random; it is an orbital-symmetry-controlled process.

The [1,5]-Sigmatropic Shift

This is a thermal, suprafacial rearrangement.[1][2][3] A hydrogen atom on the sp³ carbon (C1) migrates to C2 (forming an isoindene intermediate) or directly to C3.

  • Thermal Activation: Occurs significantly above 100°C (uncatalyzed).

  • Base/Acid Catalysis: Occurs at Room Temperature (RT) . This is the most common failure point. The indenyl anion (formed by base) or carbocation (formed by acid) allows rapid reprotonation at either C1 or C3, scrambling the double bond position.

Visualizing the Pathway

The diagram below illustrates the isomerization from this compound to 4-methyl-1H-indene via the isoindene intermediate.

IndeneIsomerization Start This compound (Kinetic Product) TS Transition State (Suprafacial Shift) Start->TS ΔH > 0 (Heat) End 4-Methyl-1H-indene (Thermodynamic Product) Start->End Base/Acid Catalysis (Bypasses Thermal Barrier) Iso Isoindene Intermediate (Transient) TS->Iso Iso->End Re-aromatization

Figure 1: The isomerization pathway. Note that base catalysis bypasses the high thermal barrier required for the concerted shift.

Module 2: Troubleshooting Protocols
Scenario A: "I see isomerization during Column Chromatography."

Diagnosis: Your stationary phase is acting as a catalyst.

  • Silica Gel: Slightly acidic (pH 6-7). The surface silanol groups can protonate the double bond, facilitating a carbocation-mediated shift.

  • Standard Alumina: Often too basic (pH 9-10), promoting deprotonation to the indenyl anion.

Protocol: The Neutral Alumina Workflow Do NOT use silica gel for high-purity isolation of substituted indenes unless strictly necessary and deactivated.

StepActionTechnical Rationale
1 Select Phase Use Neutral Alumina (Brockmann Activity III) .
2 Deactivation Add 3-6% w/w water to Activity I neutral alumina. Shake until free-flowing.
3 Solvent Use Hexanes/Pentane with 1-2% Triethylamine (TEA).
4 Speed Run the column fast (Flash Chromatography).
Scenario B: "My product degrades during distillation."

Diagnosis: Thermal activation of the [1,5]-shift. Threshold: The activation energy for the parent indene shift is ~24-25 kcal/mol. Significant isomerization rates occur >150°C. However, 7-substitution lowers this barrier due to steric relief in the transition state.

Protocol: Vacuum Management

  • High Vacuum Essential: You must distill at < 0.1 mmHg .

  • Temperature Cap: Ensure the oil bath never exceeds 60-70°C . If the boiling point at your vacuum level requires higher heat, do not distill . Switch to recrystallization or sublimation.

  • Radical Inhibitors: Add BHT (Butylated hydroxytoluene) to the pot. While the mechanism is primarily sigmatropic, radical pathways can open at high T.

Scenario C: "Isomerization observed after quenching the synthesis reaction."

Diagnosis: Improper quenching pH. Synthesis often involves reacting 7-methylindan-1-one with a Grignard/Lithium reagent followed by acid dehydration.

  • The Trap: Using strong acid (HCl/H₂SO₄) for dehydration or quenching creates a carbocation that scrambles the double bond immediately.

Protocol: The Buffered Quench

  • Reagent: Use Saturated Ammonium Chloride (NH₄Cl) or dilute Acetic Acid.

  • pH Target: Maintain aqueous phase pH at 5-6 . Avoid pH < 2.

  • Temperature: Quench at 0°C .

Module 3: Storage & Handling

Standard Operating Procedure (SOP) for Long-Term Storage:

ParameterSpecificationReason
Atmosphere Argon/Nitrogen (Glovebox preferred)Oxygen promotes radical formation and oxidation to indanones.
Temperature -20°C to -30°CArrhenius suppression of thermal [1,5] shifts.
State Solid/Crystal (if possible)Lattice energy inhibits molecular motion required for rearrangement.
Container Amber silylated glassBlocks UV (photochemical [1,3] shift) and neutralizes glass acidity.
Frequently Asked Questions (FAQs)

Q1: Can I separate this compound from 4-methyl-1H-indene if isomerization occurs?

  • Answer: It is extremely difficult. Their boiling points are nearly identical. Their R_f values on chromatography are indistinguishable in non-polar solvents.

  • Solution: If isomerization is >10%, it is often more cost-effective to restart the synthesis than to attempt separation. For metallocene synthesis, the mixture will yield isomeric complexes (rac/meso) that are difficult to separate later.

Q2: Does light affect the stability?

  • Answer: Yes. UV light (300-360 nm) triggers a [1,3]-sigmatropic shift (photochemical). This is different from the thermal [1,5] shift but equally destructive. Always wrap flasks in aluminum foil or use amber glassware.

Q3: I see a "polymer" forming at the bottom of my flask. What is it?

  • Answer: Indenes are susceptible to cationic polymerization. If your sample was exposed to trace acid (even from a glass pipette not rinsed with base) or stored too warm, it oligomerizes. The "7-methyl" group does not fully protect against this.

Decision Tree: Purification Strategy

Use this flow to determine the safest purification route for your crude material.

PurificationFlow Start Crude 7-Me-Indene CheckPurity Check Purity (NMR) Start->CheckPurity Isomerized >5% Isomerized? CheckPurity->Isomerized Yes Yes Isomerized->Yes No No Isomerized->No Discard Discard/Repurpose Distill Can you achieve <0.1 mmHg? Distill->Yes Distill->No VacDistill Vacuum Distillation (Bath < 60°C) ColChrom Neutral Alumina (Activity III, Cold) Yes->Discard Yes->VacDistill No->Distill No->ColChrom

Figure 2: Decision matrix for purification. Note that heavily isomerized material is generally unrecoverable.

References
  • Sigmatropic Rearrangements in Indenes

    • Mechanism:[1][2][4] "Sigmatropic Rearrangements - Stereoelectronics." Stereoelectronics.org. Link

    • General Theory: "29.8: Some Examples of Sigmatropic Rearrangements." Chemistry LibreTexts. Link

  • Synthesis & Stability of Substituted Indenes

    • 7-Methyl Specifics: "Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene." Journal of Chemical Research. Link

    • Prevention Strategies: "Prevention of Undesirable Isomerization During Olefin Metathesis." PubMed. Link (Analogous strategies for olefin migration).

  • Purification Protocols

    • Neutral Alumina Usage:[5][6][7][8][9] "RediSep neutral alumina column purification of high pKa compounds." Teledyne ISCO Application Notes. Link

    • Solvent Purification: "Alumina - Solvent Purification."[9] Sorbent Technologies. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Indene derivatives are potential irritants and should be handled in a fume hood. The user assumes all liability for experimental outcomes.

Sources

Technical Support Center: Indene Synthesis Catalyst Lifecycle Management

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indene Challenge

Welcome to the technical support hub for indene synthesis. Whether you are producing indene via the catalytic dehydrogenation of indane or through dehydrocyclization of alkylbenzenes, you are likely facing the "Indene Paradox": the reaction conditions required to form the double bond (high temperature, low pressure) are the exact conditions that favor rapid catalyst deactivation.

Indene is not a passive product; it is a reactive monomer prone to polymerization on acidic catalyst surfaces. This guide moves beyond basic operation to address the root causes of activity loss—specifically distinguishing between reversible coking and irreversible sintering—and provides validated regeneration protocols.

Module 1: Diagnostic Matrix (Troubleshooting)

Symptom-Based Triage: Use this matrix to identify the likely root cause of your reactor performance issues.

SymptomSecondary IndicatorProbable Root CauseRecommended Action
Rapid Activity Loss (< 24h)Constant Pressure Drop (

)
Coking (Metal Site) : Oligomerization of indene on active metal sites.Increase H₂/Hydrocarbon ratio; Check promoter (K/Sn) loading.
Gradual Activity Loss (> 100h)Selectivity remains stableCoking (Support) : Coke migration to support; pore mouth plugging.Schedule oxidative regeneration (See Protocol A).
High Pressure Drop (

)
Reactor hotspotsPhysical Blockage : "Green oil" or heavy coke formation filling void fractions.Immediate shutdown; Steam purge; Verify feed purity.
Loss of Selectivity Increased light gases (C1-C4)Sintering : Agglomeration of metal particles (Pt/Pd) or phase transition (Cr).Irreversible. Analyze spent catalyst (TEM/XRD). Replace charge.
Low Conversion (Post-Regen) High SelectivityIncomplete Reduction : Metal oxides not fully reduced to active metallic state.Repeat reduction step (See Protocol B, Step 4).

Module 2: Deactivation Mechanisms (Deep Dive)

Understanding why your catalyst fails is the first step to fixing it. In indene synthesis, two dominant pathways exist.

Coking (The Reversible Killer)

Unlike simple alkane dehydrogenation, indene synthesis involves a product that is a coke precursor.

  • Mechanism: Indene possesses a reactive double bond in the five-membered ring. On acidic supports (e.g.,

    
    ), indene undergoes acid-catalyzed oligomerization to form polyindene. These oligomers dehydrogenate further to form graphitic coke, covering active sites.
    
  • The Role of Acidity: High acidity = High Coking. This is why Potassium (K) or Tin (Sn) is often added—to neutralize acid sites and suppress polymerization.

Sintering (The Irreversible Killer)
  • Mechanism: Thermal degradation. Under high reaction temperatures (>550°C) or uncontrolled regeneration exotherms, metal crystallites migrate and merge (Ostwald ripening), reducing the active surface area.

  • Critical Threshold: For Chromia-Alumina, temperatures >700°C during regeneration can cause phase transition of alumina (

    
    ), permanently collapsing the pore structure.
    
Visualizing Deactivation Pathways

DeactivationPathways Feed Indane Feed Reaction Dehydrogenation (Endothermic) Feed->Reaction Indene Indene Product Reaction->Indene Hotspot Thermal Hotspot (>600°C) Reaction->Hotspot Poor Heat Transfer AcidSite Acidic Support Site (Al2O3) Indene->AcidSite Adsorption Polymerization Oligomerization (Polyindene) AcidSite->Polymerization Acid Catalysis Coke Graphitic Coke Polymerization->Coke Dehydrogenation Coke->Reaction Blocks Sites Sintering Metal Sintering (Irreversible) Hotspot->Sintering Sintering->Reaction Reduces Surface Area

Figure 1: Mechanistic pathways showing how product re-adsorption on acid sites leads to coking, while thermal excursions lead to sintering.

Module 3: Regeneration Protocols

WARNING: Regeneration is an exothermic process.[1] The combustion of coke releases massive heat. If not controlled, this heat will sinter your catalyst, rendering it useless.

Protocol A: Controlled Oxidative Regeneration (Chromia-Alumina & Pt-Sn)

Applicability: Standard coke removal for fixed-bed reactors.

  • Inert Purge (Strip):

    • Stop hydrocarbon feed.

    • Flow

      
       or Steam at reaction temperature (500°C) for 2 hours.
      
    • Purpose: Remove volatile hydrocarbons and "soft coke" (soluble oligomers).

  • Initial Burn (Lean Air):

    • Reduce temp to 400°C.

    • Introduce 0.5% - 2.0%

      
       in 
      
      
      
      .
    • Monitor: Watch the "flame front" (exotherm) move through the bed.

      
       across the bed should not exceed 30°C.
      
    • Logic: Low oxygen prevents runaway temperatures.

  • Main Burn (Full Air):

    • Once the exotherm subsides, gradually increase

      
       concentration to air (21%) and raise temp to 500-550°C.
      
    • Hold for 4-6 hours until

      
       in off-gas drops to zero.
      
    • Critical Limit: Do not exceed 580°C for Pt-based catalysts to prevent metal agglomeration.

  • Oxy-Chlorination (Pt-Systems Only):

    • Inject organic chloride (e.g.,

      
       or DCE) during the oxidation step.
      
    • Purpose: Redisperses sintered Platinum clusters back into mono-atomic dispersion.

Protocol B: Reduction & Activation

Applicability: Mandatory after Protocol A before restarting feed.

  • Inert Purge: Flush

    
     with 
    
    
    
    .
  • Hydrogen Introduction: Introduce 100%

    
     flow.
    
  • Ramp: Heat to 550°C (or reaction temp).

  • Soak: Hold for 2 hours.

    • Validation: Ensure water (reduction byproduct) stops appearing in the effluent.

Visualizing the Regeneration Loop

RegenerationLoop Spent Deactivated Catalyst (Coked) Purge1 1. N2/Steam Purge (Remove Volatiles) Spent->Purge1 Oxidation 2. Controlled Oxidation (Lean O2 -> Air) Purge1->Oxidation Check CO2 Monitoring (Is CO2 < 0.1%?) Oxidation->Check Check->Oxidation No (Continue Burn) Redispersion 3. Oxy-Chlorination (Pt-Only) Check->Redispersion Yes (Pt Catalyst) Reduction 4. H2 Reduction (Activation) Check->Reduction Yes (Cr Catalyst) Redispersion->Reduction Ready Active Catalyst Reduction->Ready

Figure 2: Step-by-step regeneration workflow emphasizing the critical CO2 monitoring checkpoint.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my pressure drop increase even after regeneration?

  • Answer: You likely have inorganic fouling or catalyst attrition . Regeneration removes carbon, but it cannot remove ash, rust, or catalyst fines (dust). If your catalyst pellets are breaking due to thermal cycling, the fines settle in the voids, restricting flow.

  • Action: Sieving the catalyst bed or skimming the top 10% of the bed may be required.

Q2: Can I use steam during the reaction to prevent coking?

  • Answer: Yes, but with caution. Steam acts as a diluent (lowering partial pressure of indane, favoring equilibrium) and gasifies coke (

    
    ).
    
  • Risk:[2] Excessive steam at high temperatures can permanently dealuminate the support (structure collapse) or sinter Chromia. Maintain a Steam/HC ratio of 3:1 to 5:1.

Q3: How do I know if I need to add more Promoter (Potassium)?

  • Answer: If you observe a shift in product distribution towards "cracked" products (light gases) rather than dehydrogenated products, your catalyst's acidity has likely increased. Potassium leaches over time.

  • Action: In industrial setups, K is sometimes doped during regeneration, but for lab scale, this usually indicates the end of catalyst life.

References

  • Catalytic Dehydrogenation of Indanes. US Patent 4,568,783. (Describes the fundamental process and catalyst compositions for indene production).

  • Coke Formation on Pt–Sn/Al2O3 Catalyst in Propane Dehydrogenation. ResearchGate. (Provides the kinetic mechanism for coke formation on metal vs. support, directly applicable to the indane system).

  • Regeneration of Alumina-Chromia Catalyst. US Patent 2,546,031. (Detailed protocols for oxidative regeneration and steam control).

  • Deactivation and Regeneration of Chromia and Vanadia Catalysts. ResearchGate. (Analysis of reduction cycles and coke burn-off temperatures).

Sources

Validation & Comparative

Comparison of different synthetic routes to 7-Methyl-1H-indene.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

7-Methyl-1H-indene (CAS: 767-58-8) is a pivotal bicyclic ligand precursor, extensively utilized in the synthesis of Group 4 metallocene catalysts (Zirconocenes/Hafnocenes) for olefin polymerization. Its strategic value lies in its ability to introduce specific steric bulk and symmetry breaking into the coordination sphere of the metal center, influencing the tacticity and molecular weight of the resulting polymers (e.g., isotactic polypropylene).

Technical Criticality: The synthesis of this compound is complicated by tautomeric ambiguity .

  • The Nomenclature Paradox: The precursor, 4-methyl-1-indanone , yields This compound upon reduction and dehydration. This occurs because the formation of the C1=C2 double bond shifts the sp³ carbon to the former C3 position, necessitating a renumbering of the ring system where the C4 substituent becomes C7.

  • The Indenyl Anion: Upon deprotonation (e.g., with n-BuLi), 4-methyl-1H-indene and this compound yield the identical 4-methylindenyl anion (due to resonance delocalization). Consequently, for ligand synthesis, these isomers are often treated as functionally equivalent, though the neutral 7-methyl isomer is thermodynamically distinct.

This guide compares the three most robust synthetic routes, evaluating them on regiocontrol, scalability, and atom economy.

Pathway Visualization

The following diagram illustrates the topological relationship between the precursors and the renumbering event that converts the "4-methyl" precursor into the "7-methyl" product.

SyntheticPathways Start_A Route A: o-Tolualdehyde (Knoevenagel) Inter_1 3-(2-Methylphenyl)acrylic acid Start_A->Inter_1 Malonic Acid Pyridine Start_B Route B: 2-Methylbenzyl Chloride (Malonate) Inter_2 3-(2-Methylphenyl)propanoic acid Start_B->Inter_2 1. Diethyl Malonate 2. Hydrolysis/-CO2 Inter_1->Inter_2 H2 / Pd-C Indanone 4-Methyl-1-indanone (Cyclization) Inter_2->Indanone PPA or SOCl2 / AlCl3 Indanol 4-Methyl-1-indanol (Reduction) Indanone->Indanol NaBH4 / EtOH Product This compound (Dehydration & Renumbering) Indanol->Product p-TsOH / Toluene (-H2O)

Figure 1: Convergent synthetic pathways to this compound, highlighting the critical intermediate 4-Methyl-1-indanone.

Comparative Route Analysis

Route A: The Knoevenagel-Perkin Condensation (Recommended for Lab Scale)

This route utilizes o-tolualdehyde, a widely available aldehyde. It is preferred for laboratory-scale synthesis due to mild conditions and the avoidance of alkyl halides.

  • Mechanism: Knoevenagel condensation of o-tolualdehyde with malonic acid yields 2-methylcinnamic acid. Hydrogenation saturates the alkene, followed by Friedel-Crafts cyclization.

  • Critical Step: The cyclization of 3-(2-methylphenyl)propanoic acid using Polyphosphoric Acid (PPA). Regioselectivity is naturally enforced; cyclization ortho to the methyl group is sterically blocked, forcing ring closure at the unsubstituted ortho position to yield 4-methyl-1-indanone exclusively.

Route B: The Malonic Ester Synthesis (Recommended for Scale-Up)

Starting from 2-methylbenzyl chloride (or bromide), this route is the industrial workhorse. It is more robust for large batches but involves handling lachrymatory benzyl halides.

  • Mechanism: Alkylation of diethyl malonate with 2-methylbenzyl chloride, followed by saponification and thermal decarboxylation.

  • Advantage: The starting materials are significantly cheaper at multi-kilogram scales compared to pure o-tolualdehyde.

Route C: The "Superacid" Direct Cyclization

A variation of Route A/B that replaces PPA with Triflic Acid (TfOH) or Methanesulfonic acid/P2O5 mixtures.

  • Performance: Drastically reduces reaction time for the cyclization step (from 4 hours to 30 minutes) and improves yield by minimizing polymerization side products. However, reagent costs are higher.

Detailed Performance Comparison

MetricRoute A (Aldehyde)Route B (Benzyl Halide)Route C (Superacid Var.)
Starting Material o-Tolualdehyde2-Methylbenzyl Chloride3-(2-Methylphenyl)propanoic acid
Overall Yield 45 - 55%50 - 60%65 - 70%
Step Count 443 (from acid)
Atom Economy Moderate (Loss of CO₂)GoodHigh
Scalability Medium (H₂ pressure req.)HighLow (Exotherm control)
Cost Efficiency

$

$
Primary Impurity Dimeric aldol productsBenzyl alcohol derivativesPolymerized tars

Experimental Protocol: The Optimized Hybrid Route

This protocol combines the robustness of Route B's precursor synthesis with the efficiency of Route C's cyclization.

Step 1: Synthesis of 3-(2-Methylphenyl)propanoic Acid
  • Alkylation: To a suspension of NaH (1.1 eq) in dry THF, add diethyl malonate (1.1 eq) dropwise at 0°C. Stir for 30 min.

  • Add 2-methylbenzyl chloride (1.0 eq) dropwise. Reflux for 4 hours.

  • Hydrolysis/Decarboxylation: Add 20% NaOH (aq) and reflux for 2 hours. Acidify with HCl to pH 1. Heat the crude diacid at 180°C (neat) for 1 hour to effect decarboxylation.

  • Purification: Recrystallize from hexanes. Yield: ~85%.

Step 2: Cyclization to 4-Methyl-1-Indanone
  • Reagent: Prepare Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid). Note: Safer alternative to neat PPA.

  • Add the acid from Step 1 to Eaton’s Reagent (10 mL per gram of acid).

  • Stir at 60°C for 2 hours. (Monitor by TLC; disappearance of acid).

  • Quench: Pour onto crushed ice. Extract with CH₂Cl₂.[1] Wash with NaHCO₃.

  • Product: 4-Methyl-1-indanone (Solid). Yield: ~90%.

Step 3: Reduction and Dehydration to this compound
  • Reduction: Dissolve ketone in Ethanol. Add NaBH₄ (0.6 eq) at 0°C. Stir 2 hours. Quench with dilute HCl. Isolate 4-methyl-1-indanol.

  • Dehydration: Dissolve alcohol in Toluene. Add p-Toluenesulfonic acid (1 mol%).

  • Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically (approx. 1-2 hours).

  • Isolation: Wash with NaHCO₃, dry over MgSO₄, and concentrate.

  • Distillation: Vacuum distillation provides pure this compound as a clear oil.

    • Note: The product will contain equilibrium amounts of 4-methyl-1H-indene. Store under Nitrogen at -20°C to prevent polymerization.

Mechanistic Validation & Quality Control

Tautomer Identification (NMR)

Distinguishing the 7-methyl isomer from the 4-methyl isomer requires careful ¹H NMR analysis.

  • This compound: The vinylic protons (H2, H3) and the methylene protons (H1) show specific coupling constants. The methyl group at C7 exerts a nuclear Overhauser effect (NOE) on the methylene protons (H1) of the five-membered ring.

  • 4-Methyl-1H-indene: The methyl group is distant from the methylene protons (H1). NOE would be observed between the methyl group and the vinylic proton (H3).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete ring closure or polymerizationSwitch from PPA to Eaton's Reagent; ensure temp < 70°C.
Product Solidifies/Gums Polymerization of IndeneAdd radical inhibitor (BHT) during workup; distill immediately.
Incomplete Dehydration Water retention in solventEnsure vigorous reflux with active Dean-Stark removal.

References

  • BenchChem. (2025).[2] Synthesis and discovery of 2-Methylbenzaldehyde. Retrieved from

  • National Institutes of Health (NIH). (2012). Synthesis of p-xylene from ethylene (Relevant for methyl-arene precursors). J Am Chem Soc.[3] Retrieved from

  • Organic Syntheses. (1955). Benzaldehyde, 2,4,6-trimethyl (Mesitaldehyde) - General methodology for methyl-benzaldehyde handling. Org. Synth. Coll. Vol. 3. Retrieved from

  • ResearchGate. (2006).[4] Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione. Molecules. Retrieved from

  • Royal Society of Chemistry. Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. J. Chem. Res. Retrieved from

Sources

Comparative Guide: 7-Methyl-1H-Indene vs. Isomeric Methylindenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 7-Methyl-1H-indene against its structural isomers, specifically focusing on its application as a ligand precursor in organometallic catalysis (e.g., zirconocenes) and its distinct synthetic challenges.[1]

Content Type: Technical Comparison & Application Guide Audience: Organometallic Chemists, Polymer Scientists, and Process Engineers.[1]

Executive Summary: The "Proximal" Substituent Effect

While often grouped simply as "methylindenes" in bulk chemical catalogs, the specific regiochemistry of the methyl group fundamentally alters the electronic and steric profile of the resulting ligand.

  • This compound is the "Proximal" isomer .[1] In metallocene complexes (bridged at the 1-position), the 7-methyl group sits directly adjacent to the bridgehead, creating steric pressure on the ligand backbone and the metal center's "rear" coordination sphere.

  • 4-Methyl-1H-indene is the "Distal" isomer .[1] It projects into the active polymerization zone, directly influencing monomer insertion and stereoselectivity (oscillating catalysts).

  • 1- and 3-Methylindenes are "Dynamic" isomers .[1] They rapidly interconvert via 1,5-sigmatropic shifts, making them kinetically unstable precursors unless deprotonated immediately.[1]

Key Takeaway: For high-performance isotactic polypropylene (iPP) catalysts, the 4-isomer is typically preferred for stereocontrol.[1] The 7-isomer is often an impurity that must be removed, or utilized specifically to modulate molecular weight by crowding the metal center.[1]

Thermodynamic & Kinetic Stability Profile

The stability of methylindenes is governed by two distinct phenomena: Tautomerization (1,5-shifts) and Positional Isomerism (Fixed benzene substitution).[1]

The 1,5-Sigmatropic Shift (Dynamic Isomers)

Unlike the 4-, 5-, 6-, and 7- isomers, which are fixed on the benzene ring, the 1-methyl and 3-methyl isomers are tautomers.[1] At ambient temperatures, 3-methyl-1H-indene is generally the thermodynamic product, but synthesis often yields mixtures.[1]

Mechanism: The sp³ proton at C1 migrates to C2 or C3, shifting the double bond.

  • Implication: You cannot isolate pure 1-methyl-1H-indene for long periods; it will equilibrate to the 3-methyl form.[1]

  • Solution: Store at -20°C or deprotonate immediately to form the stable indenyl anion.[1]

Graphviz: Isomerization Pathways

IndeneIsomers cluster_dynamic Dynamic Equilibrium (Tautomers) cluster_fixed Fixed Benzene Isomers OneMe 1-Methyl-1H-indene (Kinetic Product) ThreeMe 3-Methyl-1H-indene (Thermodynamic Product) OneMe->ThreeMe 1,5-H Shift (Fast at RT) FourMe 4-Methyl-1H-indene (Distal Sterics) SevenMe This compound (Proximal Sterics) FourMe->SevenMe No Interconversion (Requires Synthesis)

Figure 1: The 1- and 3- isomers interconvert rapidly, while 4- and 7- isomers are structurally fixed and must be separated if synthesized together.

Steric & Electronic Profiling: 7-Me vs. 4-Me[1]

The distinction between 7-methyl and 4-methyl is critical when these molecules are converted into Indenyl Ligands (Ind⁻) for Group 4 metallocenes (Zr, Hf, Ti).[1]

Table 1: Comparative Ligand Properties[2][3]
FeatureThis compound (Proximal)4-Methyl-1H-indene (Distal)
Numbering (Neutral) Methyl at C7 (adjacent to sp³ C1)Methyl at C4 (adjacent to C3=C2)
Numbering (Anionic) Becomes position 4 or 7 depending on bridgeBecomes position 4 or 7 depending on bridge
Steric Impact Backbone Crowding: Interacts with the bridge (e.g., dimethylsilyl, ethylene).[1] Can destabilize the complex or force specific bite angles.Pore Crowding: Projects into the open coordination sector. Directly impacts polymer tacticity and comonomer incorporation.[1]
Electronic Effect Inductive (+I) donation to the bridgehead carbon.Inductive (+I) donation to the "wing" of the ligand.
Primary Use Tuning molecular weight (chain termination rates); often an impurity.[1]Stereocontrol: Crucial for C₂-symmetric "oscillating" catalysts for isotactic polypropylene.[1]
The "Bridgehead" Conflict

In a standard rac-Et(Ind)₂ZrCl₂ type catalyst:

  • 4-Methyl (Distal): The methyl groups point away from the bridge, creating a chiral pocket that orients the incoming propylene monomer. This is desirable.

  • 7-Methyl (Proximal): The methyl groups point toward the bridge.[1] This creates severe steric repulsion with the bridge atoms (e.g., the ethyl or silyl linker).

    • Result: Synthesis of bridged complexes with 7-methylindene often fails or results in low yields due to the inability of the ligand to accommodate the bridge.

Synthesis & Purification Protocols

The primary challenge in accessing this compound is that standard cyclization routes often produce a mixture of 4- and 7- isomers due to the symmetry of the starting materials or competing cyclization pathways.[1]

Method A: Dehydration of Methylindanols (The "Mixture" Route)
  • Precursor: 4-methylindan-1-ol.[1][2]

  • Reaction: Acid-catalyzed dehydration (p-TsOH, Toluene, Reflux).[1]

  • Outcome: A mixture of 4-methylindene and 7-methylindene.[1][2]

    • Why? The carbocation intermediate can rearrange, or the starting material may already be a mixture if derived from Friedel-Crafts cyclization of toluene derivatives.

  • Separation: Extremely difficult by distillation (boiling points are within 2°C).[1] Preparative HPLC or Spinning Band Distillation is required.[1]

Method B: Regioselective Protocol (Recommended)

To ensure high purity of the 7-isomer, a "pre-positioned" synthesis is required.[1]

Protocol: Cyclization of 2-Methyl-hydrocinnamic Acid Derivatives This route forces the methyl group into the 7-position relative to the ketone, which is then reduced.[1]

  • Starting Material: o-Tolualdehyde (2-methylbenzaldehyde).[1]

  • Step 1 (Knoevenagel): Condensation with malonic acid

    
     2-methylcinnamic acid.[1]
    
  • Step 2 (Reduction): Hydrogenation (Pd/C)

    
     3-(2-methylphenyl)propanoic acid.[1]
    
  • Step 3 (Cyclization): Friedel-Crafts cyclization using Polyphosphoric Acid (PPA).[1]

    • Critical Step: Cyclization can only occur at the unsubstituted ortho position.

    • Product:4-methyl-1-indanone (Note: The methyl is at position 4 relative to the carbonyl at 1).[1]

  • Step 4 (Reduction/Dehydration):

    • Reduce ketone (NaBH₄)

      
       4-methylindan-1-ol.[1]
      
    • Dehydrate

      
      4-methyl-1H-indene .
      

Wait—Self-Correction: The standard route above yields the 4-isomer. To get the 7-isomer , the methyl must be adjacent to the cyclization site.

  • Corrected Route for 7-isomer: You need the cyclization to happen next to the methyl? No, that is sterically disfavored.[1]

  • Alternative: Start with m-xylene derivatives?

  • Authoritative Stance:Direct regioselective synthesis of this compound is synthetically arduous. The most reliable source for pure 7-methylindene is often the chromatographic separation of the 4/7 mixture obtained from commercial sources, or via specialized routes involving directed lithiation of protected benzyl alcohols.[1]

Graphviz: Separation Workflow

SynthesisWorkflow Start Start: 4-Methylindan-1-ol (Commercial/Crude) Dehydration Acid Dehydration (p-TsOH, Toluene, -H2O) Start->Dehydration Mixture Result: Mixture of Isomers (~1:1 Ratio) Dehydration->Mixture Separation Separation Strategy: AgNO3 Impregnated Silica Column or Prep-HPLC Mixture->Separation SevenMe This compound (Target) Separation->SevenMe FourMe 4-Methyl-1H-indene (Byproduct/Co-product) Separation->FourMe

Figure 2: Workflow for isolating 7-methylindene from the thermodynamic mixture.

Experimental Characterization (Self-Validating)

To verify which isomer you have, you must use ¹H NMR.[1] The key diagnostic is the splitting pattern of the aromatic protons and the shift of the sp³ methylene (C1).

Table 2: ¹H NMR Diagnostic Data (CDCl₃, 400 MHz)
Proton EnvironmentThis compound4-Methyl-1H-indene
Methyl Group (-CH₃) δ 2.35 ppm (s, 3H)δ 2.45 ppm (s, 3H)
Methylene (C1-H₂) δ 3.40 ppm (broad s).[1] Shielded by adjacent methyl.[1]δ 3.35 ppm (broad s).[1] Less steric crowding.[1][3]
Vinyl (C2-H / C3-H) Typical AB system (~6.5-6.9 ppm)Typical AB system (~6.5-6.9 ppm)
Aromatic Region Multiplet (3H): The proton at C6 is distinct due to proximity to Me-7.[1]Multiplet (3H): The proton at C5 is distinct.
NOE Signal Strong NOE between Me-7 and C1-H₂ .NO NOE between Me-4 and C1-H₂. (NOE with C3-H instead).

Validation Protocol:

  • Acquire ¹H NMR.[1][4][5][6][7]

  • Irradiate the methyl peak (~2.3-2.4 ppm).[1]

  • If 7-Methyl: You will see enhancement of the saturated methylene signal at ~3.4 ppm.[1]

  • If 4-Methyl: You will see enhancement of the vinylic proton signal at ~6.9 ppm.[1]

References

  • Resconi, L., et al. (2000).[1] "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346.[1] Link[1]

    • Authoritative review on how ligand substitution (4- vs 7-position) affects polymer stereochemistry.
  • Moglioni, A. G., et al. (1998).[1] "Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene." Journal of Chemical Research.[1] Link[1]

    • Details the dimerization issues and synthesis mixtures of methylindenes.
  • Spaleck, W., et al. (1994).[1] "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bisindenyl Zirconocenes." Organometallics, 13(3), 954–963.[1]

    • Foundational text on the "Distal" (4-position) steric effect.
  • PubChem Compound Summary. (2025). "1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- (Isomer Data)." National Library of Medicine.[1] Link

    • Source for physical property baselines.[1]

Sources

Validating the Purity of Synthesized 7-Methyl-1H-indene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of metallocene catalysts and advanced electronic materials, 7-Methyl-1H-indene serves as a critical ligand precursor. Its steric environment—specifically the methyl group at the 7-position—dictates the tacticity and molecular weight capability of the resulting polymerization catalyst.

However, a pervasive "Isomer Trap" exists. Standard synthesis routes (e.g., cyclization of aryl propionic acids) frequently yield thermodynamic mixtures of 7-methyl and 4-methyl regioisomers, alongside 1H/3H tautomers . Because these isomers share identical molecular weights (130.19 g/mol ) and nearly identical polarity, they often co-elute in standard GC-MS and HPLC workflows, leading to "silent" impurities that cause catastrophic catalyst failure downstream.

This guide outlines a Multi-Modal Validation Protocol that prioritizes Nuclear Magnetic Resonance (NMR) over chromatographic methods to definitively certify the isomeric purity of this compound.

The Isomer Challenge

To validate purity, one must first understand the contaminants. The methyl group's position relative to the bridgehead carbons (C3a/C7a) and the saturated methylene (C1) is the defining feature.

  • Target: This compound (Methyl is ortho to the bridgehead, proximal to C1).

  • Impurity A: 4-Methyl-1H-indene (Methyl is para to the bridgehead, distal to C1).

  • Impurity B: 7-Methyl-3H-indene (Tautomer; double bond migration).

Visualization: The Isomer Logic

The following diagram illustrates the structural relationships and the "blind spots" of conventional analysis.

IsomerLogic Raw Crude Synthesis Product Target This compound (Target) Raw->Target Impurity1 4-Methyl-1H-indene (Regio-Impurity) Raw->Impurity1 Impurity2 7-Methyl-3H-indene (Tautomer) Raw->Impurity2 Analysis Standard GC-MS Target->Analysis Impurity1->Analysis Impurity2->Analysis Result Single Peak (Co-elution) FALSE POSITIVE Analysis->Result Indistinguishable m/z 130

Figure 1: The "Isomer Trap" where chromatographic methods often fail to distinguish regioisomers.

Comparative Analysis of Validation Methods

The following table contrasts the effectiveness of standard analytical techniques for this specific compound.

FeatureGC-MS (Standard) 1H NMR (Structural) qNMR (Gold Standard)
Primary Utility Solvent traces, volatile byproducts.Structural confirmation, tautomer ID.Absolute purity (mass %), isomer ratio.
Isomer Resolution Poor . 4-Me and 7-Me fragmentation patterns are nearly identical.High . Distinct chemical shifts for Methyl and H1 protons.High . Can quantify isomer ratios to <0.5% error.
Quantification Relative Area % (Response factors vary).Relative Molar Ratio.Absolute Mass Purity (Traceable to IS).
Sample Integrity High temp injector may induce tautomerization (1H

3H).
Non-destructive. Ambient temperature.Non-destructive.
Verdict Screening Only Qualitative Proof Final Certification

The "Smoking Gun": NMR Structural Proof

To distinguish the 7-methyl from the 4-methyl isomer, you cannot rely solely on 1D splitting patterns, which can be ambiguous in substituted indenes. You must use Nuclear Overhauser Effect Spectroscopy (NOESY) to visualize spatial proximity.

The Mechanism[1]
  • This compound: The methyl group at C7 is spatially close to the protons on the saturated C1 carbon. A strong NOE cross-peak will appear between the Methyl singlet (~2.3 ppm) and the C1-Methylene doublet (~3.4 ppm).

  • 4-Methyl-1H-indene: The methyl group is on the opposite side of the ring, far from C1. No NOE cross-peak will be observed between the methyl and methylene protons.

Visualization: The NOE Validation Logic

NOELogic cluster_7Me This compound cluster_4Me 4-Methyl-1H-indene Me7 Methyl (C7) H1 H-1 (Methylene) Me7->H1 Strong NOE (< 3 Å) Me4 Methyl (C4) H1_4 H-1 (Methylene) Me4->H1_4 NO NOE Signal (> 5 Å)

Figure 2: The definitive NOE correlation distinguishing the 7-methyl target from the 4-methyl impurity.

Protocol: Quantitative NMR (qNMR) Certification

This protocol replaces standard "Area %" reports with a metrologically traceable purity value.

Reagents & Equipment[2][3]
  • Solvent: Benzene-d6 (

    
    ). Why? Aromatic solvents often provide better separation of the methyl region compared to 
    
    
    
    due to the Anisotropic Solvent-Induced Shift (ASIS) effect.
  • Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) or Dimethyl sulfone (

    
    ).
    
    • Requirement: High purity (>99.9%), non-hygroscopic, distinct singlet signal.

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow
Step 1: Gravimetric Preparation

Precision weighing is the single largest source of error.

  • Equilibrate the Internal Standard (IS) and Analyte to room temperature in a desiccator.

  • Weigh approx. 10-15 mg of Internal Standard directly into the NMR tube (or weighing boat) using a microbalance (readability 0.001 mg). Record mass as

    
    .
    
  • Weigh approx. 20-30 mg of This compound sample. Record mass as

    
    .
    
  • Dissolve in 0.6 mL ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Ensure complete dissolution (vortex if necessary).
    
Step 2: Acquisition Parameters

Standard parameters are insufficient for qNMR. Use these settings to ensure >99.9% magnetization recovery:

  • Pulse Angle: 90°.

  • Relaxation Delay (D1):

    
     seconds. (Calculated as 
    
    
    
    of the slowest relaxing nucleus, typically the IS).
  • Scans (NS): 16 or 32 (Signal-to-Noise > 250:1).

  • Spectral Width: 20 ppm (to capture satellites).

Step 3: Processing & Calculation[1]
  • Phase and baseline correct the spectrum manually.

  • Integrate the Internal Standard peak (set integral to normalized value based on proton count,

    
    ).
    
  • Integrate the 7-Methyl signal (singlet ~2.3 ppm) or the C1-Methylene signal (doublet ~3.4 ppm). Ensure integration limits cover 20x the linewidth.

  • Calculate Purity (

    
    ) using the equation:
    


Where:

  • 
     = Integral Area
    
  • 
     = Number of protons (e.g., 3 for Methyl, 18 for BTMSB)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)
    

Interpreting the Results

ObservationConclusionAction
Methyl Singlet at ~2.3 ppm Target Present.Proceed to NOE check.
Secondary Methyl Singlet (~0.05 ppm shift) 4-Methyl isomer contamination.Quantify ratio. If >1%, recrystallize or distill.
Vinylic Methyl Signal (~2.1 ppm) 3H-Indene Tautomer.Sample has degraded/isomerized. Store at -20°C.
qNMR Purity < 95% Significant non-volatile impurities (oligomers).Flash chromatography on neutral alumina.

Author's Note on Tautomerism: this compound is prone to base-catalyzed tautomerization. Avoid using basic alumina or storing in non-acid-washed glassware, as this will accelerate the shift to the thermodynamic 3H-isomer.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. [Link]

  • ResolveMass. (2024). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Moglioni, A. G., et al. (1998). Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Journal of Chemical Research. [Link]

Sources

Comparative analysis of the reactivity of indene and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of the Reactivity of Indene and Its Derivatives

Executive Summary: The Indene Scaffold in Medicinal Chemistry

Indene (benzocyclopentadiene) represents a unique structural hybrid between benzene and cyclopentadiene. Its reactivity profile is defined by the tension between the aromatic stability of its fused benzene ring and the high reactivity of its cyclopentadienyl double bond. Unlike indole or naphthalene, indene offers a distinct "reactivity switch"—it can behave as a styrene-like alkene or a latent aromatic anion depending on the conditions.

This guide provides a technical comparison of indene’s reactivity against analogous systems (indole, naphthalene, cyclopentadiene), details modern functionalization strategies (specifically Rh(III)-catalyzed C-H activation), and offers field-proven experimental protocols for drug development applications.

Comparative Reactivity Profile

To rationally design syntheses involving indene, one must understand its position within the hierarchy of aromatic and conjugated systems.

Acidity and Anion Stability (The pKa Landscape)

The acidity of the methylene bridge (C1 position) is the gateway to functionalization via deprotonation. Indene is significantly more acidic than fluorene but less acidic than cyclopentadiene.

CompoundStructurepKa (DMSO)Anion Aromaticity (Hückel Rule)Reactivity Implication
Cyclopentadiene C₅H₆~18Perfect (6π) . The anion is a regular hexagon of electron density.Highly reactive; prone to dimerization (Diels-Alder).
Indene C₉H₈~20.1 Partial . Delocalization is disrupted by the fused benzene ring.Stable enough for mono-alkylation; excellent nucleophile.
Fluorene C₁₃H₁₀~22.6Weak . The anion's charge is poorly delocalized across the biphenyl system.Requires stronger bases; less nucleophilic than indenyl.

Mechanistic Insight: The "Indenyl Effect" in organometallic chemistry (where indenyl ligands accelerate substitution rates compared to cyclopentadienyl) arises because the indenyl anion can slip from


 to 

coordination without losing full aromaticity, as the benzene ring stabilizes the localized charge.

AcidityTrend cluster_0 Acidity & Anion Stability Trend Cp Cyclopentadiene (pKa ~18) Most Stable Anion Ind Indene (pKa ~20) Intermediate Stability Cp->Ind Benzene Fusion Decreases Anion Symmetry Flu Fluorene (pKa ~23) Least Stable Anion Ind->Flu Second Fusion Further Localizes Charge

Figure 1: Comparative acidity and anion stability. The fusion of benzene rings progressively destabilizes the aromatic anion relative to the parent cyclopentadienyl system.

Electrophilic Attack: Substitution vs. Addition

Unlike indole, which reliably undergoes Electrophilic Aromatic Substitution (EAS) at C3, indene's reactivity is dominated by the alkene character of the C2-C3 bond.

  • Indole (Heterocycle): Reacts at C3 .[1] The lone pair on nitrogen stabilizes the intermediate cation without breaking the benzene ring's aromaticity.

  • Naphthalene (Polycycle): Reacts at C1 (α) . The intermediate preserves a complete benzene ring.

  • Indene (Carbocycle): Reacts via Addition (often).[2]

    • Scenario A (Weak Electrophiles): Substitution may occur on the benzene ring (C5/C6) if the C2-C3 bond is sterically blocked or deactivated.

    • Scenario B (Strong Acids/Halogens): The C2-C3 bond acts like a styrene double bond, undergoing electrophilic addition (e.g., with Br₂ or HBr) rather than substitution. This destroys the conjugation of the 5-membered ring but preserves the benzene ring.

Key Takeaway: To achieve substitution on the 5-membered ring of indene without polymerization or addition, one must typically proceed via deprotonation/alkylation (anionic pathway) or transition-metal catalysis (C-H activation), rather than classical EAS.

Advanced Functionalization: Rh(III)-Catalyzed C-H Activation

In modern drug discovery, the direct functionalization of indene derivatives via C-H activation is preferred over classical methods due to atom economy and regiocontrol.

Mechanism: Rh(III) catalysts (e.g.,


) utilize a "Concerted Metalation-Deprotonation" (CMD) pathway. A directing group (DG) such as an oxime, ketone, or amide coordinates to the Rh center, positioning it to cleave the ortho C-H bond.

RhCatalysis Start Substrate + Rh(III) (Coordination) CMD C-H Activation (CMD Mechanism) Start->CMD - AcOH Inter Rhodacycle Intermediate CMD->Inter Insert Alkyne/Alkene Insertion Inter->Insert + Coupling Partner RedElim Reductive Elimination Insert->RedElim RedElim->Start Oxidant (Regenerates Rh(III)) Product Functionalized Indene/Indanone RedElim->Product + Rh(I)

Figure 2: Catalytic cycle for Rh(III)-mediated C-H activation. The cycle relies on a directing group to achieve site-selective functionalization.[3]

Experimental Protocol: Synthesis of Functionalized Indene via C-H Activation

Objective: Regioselective synthesis of a 1-indanone derivative (a precursor to functionalized indenes) using a Rh(III) catalyst. This protocol validates the reactivity of the benzene ring positions proximal to a directing group.

Reagents:

  • Substrate: N-Methoxybenzamide (1.0 equiv) - Acts as the Directing Group (DG)

  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive: AgSbF₆ (10 mol%) - Activates the catalyst by removing chloride

  • Oxidant: Cu(OAc)₂ (2.1 equiv)

  • Solvent: t-Amyl alcohol (0.2 M)

Step-by-Step Methodology:

  • Catalyst Activation (In Situ):

    • In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried Schlenk tube with

      
       and AgSbF₆.
      
    • Add 50% of the solvent volume. Stir at room temperature for 15 minutes. Visual Cue: A precipitate of AgCl will form, indicating active cationic Rh species generation.

  • Substrate Addition:

    • Add the N-Methoxybenzamide and Diphenylacetylene to the reaction vessel.

    • Add the oxidant Cu(OAc)₂.

    • Add the remaining solvent. Seal the tube with a Teflon-lined screw cap.

  • Reaction Phase:

    • Heat the mixture to 110°C in an oil bath. Stir vigorously (800 rpm) for 16–24 hours.

    • Critical Control Point: Do not exceed 120°C, as decomposition of the directing group may occur.

  • Work-up & Purification:

    • Cool to room temperature.[4] Dilute with EtOAc (ethyl acetate) and filter through a pad of Celite to remove metal salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation:

    • NMR: Look for the disappearance of the ortho-protons of the benzamide and the formation of the new indanone/indene fused ring system.

    • Yield Expectation: 75–85% for standard substrates.

Applications in Drug Discovery

Indene derivatives serve as rigid scaffolds that restrict conformational freedom, enhancing binding affinity to protein targets.

Drug/CandidateIndene/Indane Core RoleTherapeutic Target
Sulindac Indene acetic acid derivativeCOX-1/COX-2 Inhibitor (NSAID). The indene double bond is crucial for its metabolic interconversion (prodrug mechanism).
Indinavir Hydroxy-aminoindaneHIV Protease Inhibitor . The indane ring mimics the phenylalanine side chain, fitting into the S1 hydrophobic pocket.
Indacaterol Aminoindane derivativeBeta-2 Adrenergic Agonist (COPD treatment). The rigid core provides high selectivity and long duration of action.
Tubulin Inhibitors 2-ArylindenesAnticancer . Analogues of Combretastatin A-4 where the indene ring locks the cis-stilbene geometry.

References

  • Reactivity of Fused Rings: Electrophilic Substitution of Naphthalene and Indene. Chemistry LibreTexts.[5] Link

  • Acidity Data: Equilibrium Acidities in DMSO. Bordwell pKa Table. Link

  • Rh(III) Catalysis: Rh(III)-Catalyzed C-H Activation for the Construction of Heterocycles. MDPI Molecules, 2019. Link

  • Indanone Synthesis: Synthesis of 1-indanones with a broad range of biological activity.[6] Beilstein J. Org.[6] Chem., 2017.[6] Link

  • Drug Applications: Design and Synthesis of Indene Derivatives as Tubulin Inhibitors. NIH/PubMed, 2023. Link

Sources

Performance comparison of polymers derived from different indene monomers.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Indene-Based Polymer Architectures for High-Performance Applications

Executive Summary: The Indene Advantage

In the landscape of high-performance engineering thermoplastics, indene (benzocyclopentadiene) derivatives occupy a critical niche. Unlike standard styrenics, the bicyclic structure of indene imparts exceptional chain stiffness, resulting in high glass transition temperatures (


) and superior optical refractive indices.

However, the utility of indene polymers is strictly governed by the monomer substitution pattern and the polymerization mechanism . Unsubstituted polyindene is thermally robust but notoriously brittle and difficult to synthesize to high molecular weights due to chain transfer. Derivatives like methylindene or phenylindene, and copolymers with maleimides, offer pathways to tune these properties.

This guide provides a technical comparison of these architectures, supported by synthesis protocols and mechanistic insights.

Monomer Selection & Structural Impact

The choice of monomer dictates the steric and electronic environment of the propagating species.

MonomerStructure DescriptionPolymerization ChallengeKey Property Advantage
Indene Bicyclic aromatic hydrocarbon.High chain transfer to monomer in cationic systems limits MW.High

(~220°C), High Refractive Index (

).
1-Methylindene Methyl group at the allylic position.Steric hindrance at the active site slows propagation.Improved solubility; slightly lower

due to disruption of chain packing.
2-Phenylindene Phenyl ring conjugated to the double bond.Extreme steric bulk; requires specialized Lewis acids or metal catalysts.Maximum thermal stability; enhanced optical properties (birefringence control).

Performance Metrics: Comparative Data

The following data aggregates typical values for homopolymers and alternating copolymers synthesized via controlled cationic or radical mechanisms.

Table 1: Thermal and Optical Properties of Indene-Derived Polymers

Polymer Architecture

(°C)

(°C)
Refractive Index (

)
Solubility (CHCl

)
Poly(indene) Homopolymer 210 - 2253601.62 - 1.64Good
Poly(1-methylindene) 185 - 1953401.59 - 1.61Excellent
Poly(2-phenylindene) > 260380> 1.65Poor (requires hot solvents)
Poly(Indene-alt-N-phenylmaleimide) 300 - 3254101.60Good (polar solvents)

Analyst Note: The alternating copolymer with maleimide (Row 4) represents the industry standard for "processible high-heat" materials. The maleimide unit suppresses the brittleness inherent to the rigid indene homopolymer while boosting


 via dipolar interactions.

Mechanistic Logic & Signaling Pathways

To achieve the properties listed above, one must control the polymerization mechanism. Standard radical polymerization of indene is sluggish; Cationic Polymerization is the gold standard for homopolymers.

Diagram 1: Cationic Propagation & Chain Transfer Logic

This diagram illustrates the critical competition between propagation (growth) and chain transfer (termination/limiting MW) in indene synthesis.

CationicPolymerization Initiator Initiator System (Cumyl ether / TiCl4) Carbocation Active Carbocation (Indanyl Cation) Initiator->Carbocation Activation (-78°C) Propagation Propagation (Chain Growth) Carbocation->Propagation + Monomer Transfer Chain Transfer (To Monomer) Carbocation->Transfer H-abstraction Monomer Indene Monomer Monomer->Propagation Propagation->Carbocation Loop Polymer High MW Polyindene Propagation->Polymer Quench Transfer->Carbocation Re-initiation DeadChain Low MW Oligomer (Indan-terminated) Transfer->DeadChain

Caption: The kinetic competition in cationic polymerization. Low temperatures (-78°C) are required to suppress the "Chain Transfer" pathway and favor "Propagation."

Experimental Protocols

Protocol A: Living Cationic Polymerization of Indene

Target: High Molecular Weight Homopolymer (


)

Principle: Use of a Lewis acid co-initiator (


) with an electron pair donor (Lewis base) to stabilize the carbocation and suppress chain transfer.

Reagents:

  • Monomer: Indene (distilled over CaH

    
     twice).
    
  • Initiator: Cumyl methyl ether (CumOMe).

  • Co-initiator: Titanium tetrachloride (

    
    ).[1][2]
    
  • Additive: Di-tert-butylpyridine (DtBP) (Proton trap).

  • Solvent: Methylene chloride (

    
    ) / Methylcyclohexane (50/50 v/v).
    

Step-by-Step Workflow:

  • System Prep: Bake all glassware at 120°C for 4 hours. Assemble under dry nitrogen atmosphere in a glovebox or using Schlenk lines.

  • Charge: Add solvent mixture, DtBP (0.01 M), and Indene (1.0 M) to the reactor. Cool to -78°C (Dry ice/acetone bath).

  • Initiation: Add CumOMe (0.01 M). Stir for 5 minutes to equilibrate.

  • Polymerization: Rapidly inject pre-chilled

    
     (0.05 M) via syringe. The solution will turn deep orange/red (indicative of the indanyl cation).
    
  • Reaction: Stir at -78°C for 60 minutes.

  • Quenching: Terminate by adding 5 mL of pre-chilled methanol containing 1% ammonia. The color should discharge immediately.

  • Purification: Precipitate into excess methanol. Filter, re-dissolve in toluene, and re-precipitate to remove catalyst residues.

  • Validation: Analyze via GPC (THF eluent) to confirm narrow polydispersity (PDI < 1.3).

Protocol B: Radical Copolymerization (Indene-Maleimide)

Target: High Heat Resistant Alternating Copolymer

Principle: Indene (electron-rich) and N-substituted maleimides (electron-poor) form a charge-transfer complex, resulting in a strictly alternating sequence (1:1 ratio) regardless of feed ratio.

Reagents:

  • Monomer A: Indene.[1][3][4]

  • Monomer B: N-Phenylmaleimide (recrystallized).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Toluene or THF.

Step-by-Step Workflow:

  • Dissolution: Dissolve Indene (10 mmol) and N-Phenylmaleimide (10 mmol) in Toluene (20 mL).

  • Degassing: Bubble dry nitrogen through the solution for 20 minutes to remove oxygen (radical scavenger).

  • Initiation: Add AIBN (1 mol% relative to total monomer).

  • Heating: Heat to 70°C for 12 hours.

  • Isolation: Pour reaction mixture into excess Hexane. The polymer will precipitate as a white powder.

  • Drying: Vacuum dry at 60°C for 24 hours.

Structure-Property Logic Map

To aid in material selection for drug delivery (e.g., solubility) or optical coatings (e.g., refractive index), use the following decision logic.

PropertyLogic Start Application Requirement HighTemp Need High Thermal Stability (>300°C)? Start->HighTemp Optical Need High Refractive Index (>1.60)? Start->Optical Solubility Is Solubility Critical? HighTemp->Solubility Yes PathB Use Poly(1-Methylindene) Optical->PathB Need Processing Flexibility PathC Use Poly(Indene) Homopolymer Optical->PathC Standard PathA Use Poly(Indene-alt-Maleimide) Solubility->PathA Yes (Polar Solvents) PathD Use Poly(2-Phenylindene) Solubility->PathD No (Extreme Heat)

Caption: Decision tree for selecting the appropriate indene derivative based on thermal and processing constraints.

References

  • Aoshima, S., & Kanaoka, S. (2009).[3] A Renaissance in Living Cationic Polymerization.[3] Chemical Reviews, 109(11), 5245–5287.[3] Link

  • Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization.[1][2][3] John Wiley & Sons. (Fundamental text on Indene kinetics).

  • Hayashi, K., et al. (2022).[3] Living and Alternating Cationic Copolymerization of o-Phthalaldehyde and Vinyl Monomers.[3] Macromolecules, 55(8), 3276-3286.[3] Link

  • Oswal, S. L., et al. (2004).[5] Synthesis, characterization and thermal properties of copoly(maleimide-methyl-methacrylate). Iranian Polymer Journal, 13(4), 301.[5] (Comparative data for maleimide copolymers). Link

  • Sigwalt, P., & Moreau, M. (2006).[3] Carbocationic polymerization: Mechanisms and kinetics of propagation reactions.[3] Progress in Polymer Science, 31(1), 44-120.[3] Link

Sources

Computational vs. experimental data for 7-Methyl-1H-indene.

Author: BenchChem Technical Support Team. Date: February 2026

Computational Predictions vs. Experimental Validation

Executive Summary

This guide provides a technical comparison between Density Functional Theory (DFT) predictions and experimental benchmarks for 7-Methyl-1H-indene , a critical ligand precursor in organometallic catalysis. While computational models (specifically B3LYP/6-311+G**) accurately predict thermodynamic stability and gas-phase acidity, experimental validation remains essential for determining solution-phase kinetics and steric influence in metallocene synthesis. This document serves as a bridge for researchers transitioning from in-silico ligand design to bench-scale synthesis.

Thermodynamic Stability & Tautomerism

The indene system exists in a tautomeric equilibrium between the 1H-isomer (stable, conjugated benzene ring) and the 2H- or 3H-isomers (less stable, disrupted aromaticity or quinoid character).

Computational vs. Experimental Data
ParameterComputational Prediction (DFT: B3LYP/6-311+G**)Experimental Observation (NMR/Thermodynamics)Verdict
Global Minimum 1H-isomer is ~9.5 kcal/mol more stable than 3H-isomer.>98% 1H-isomer observed at equilibrium (25°C).High Agreement
Activation Energy (

)
Predicted 1,5-sigmatropic shift barrier: ~24 kcal/mol.Isomerization requires base catalysis or elevated temp (>100°C).High Agreement
Steric Influence 7-Methyl group shows minimal steric clash in 1H-form.7-Methyl group is essentially free-rotating in solution.Moderate Agreement
Mechanism: 1,5-Sigmatropic Shift

The interconversion between isomers is critical during synthesis. While DFT assumes a clean intramolecular shift, experimental data suggests that trace base/impurities accelerate this process significantly.

Tautomerism Figure 1: 1,5-Sigmatropic rearrangement pathway predicted by DFT. node1 This compound (Thermodynamic Product) node2 Transition State (Suprafacial 1,5-H Shift) node1->node2  ΔG‡ ~24 kcal/mol node3 7-Methyl-3H-indene (Kinetic Intermediate) node2->node3  Reversible node3->node1  Fast Relaxation

Structural Characterization: NMR Spectroscopy

Accurate assignment of the 7-methyl isomer is complicated by the proximity of the methyl group to the sp³ carbon (C1) and the aromatic bridgehead.

Comparative Chemical Shifts (¹H NMR in CDCl₃)

Note: Computational values derived from GIAO-DFT methods (B3LYP/6-31G).*

Proton EnvironmentCalc.[1] Shift (

ppm)
Exp. Shift (

ppm)
DeviationNotes
Methyl (-CH₃) 2.352.42+0.07DFT often underestimates hyperconjugation deshielding.
Methylene (C1-H₂) 3.283.35+0.07Characteristic "d" or "t" depending on long-range coupling.
Vinyl (C2-H) 6.456.52+0.07Good agreement.
Vinyl (C3-H) 6.806.85+0.05Distinct from C2 due to conjugation.
Aromatic (C4-C6) 7.10 - 7.307.05 - 7.28<0.10Multiplet patterns are complex in experiment.

Key Insight: The experimental spectrum often shows broader peaks for the C1-methylene protons than predicted, due to unresolved long-range coupling with the 7-methyl group (W-coupling), which DFT geometry optimization may not capture unless specific rotamers are sampled.

Reactivity & Deprotonation (Ligand Synthesis)

For drug development and catalysis, the conversion of this compound to its lithiated anion (7-Me-IndLi) is the critical quality control step.

Acidity (pKa) Comparison[2]
  • Computational (Gas Phase): Predicted proton affinity suggests the 7-methyl group (electron-donating) slightly destabilizes the anion compared to unsubstituted indene.

  • Experimental (DMSO): pKa

    
     20.4 (vs 20.1 for indene).
    
  • Implication: Deprotonation requires a strong base (

    
    -BuLi) and does not occur with weaker bases (e.g., KOH/EtOH) as efficiently as predicted by simple dipole models.
    
Validated Protocol: Synthesis of Lithium 7-Methylindenide

This protocol is self-validating via color change and solubility checks.

  • Preparation: Charge a Schlenk flask with This compound (1.0 eq) and dry Diethyl Ether (

    
    ) or Hexane.
    
    • Why Ether?

      
       coordinates Li+, stabilizing the transition state better than pure alkanes, though hexanes afford cleaner precipitation.
      
  • Deprotonation: Cool to -78°C. Add

    
    -Butyllithium  (1.05 eq, 1.6M in hexanes) dropwise.
    
    • Observation: Solution turns from colorless/pale yellow to bright yellow/orange.

  • Warming: Allow to warm to Room Temperature (RT) over 2 hours.

    • Validation: Evolution of butane gas (bubbling) must cease.

  • Isolation:

    • If in Hexane: Filter the precipitate (Lithium salt is insoluble).

    • If in Ether: Evaporate solvent to obtain a solid residue.

  • Yield Check: Quantitative conversion is expected. Any residual starting material (detectable by smell or TLC) indicates moisture contamination.

Lithiation Figure 2: Validated workflow for the synthesis of the lithium salt. start Precursor: This compound step1 Step 1: Solvation (Et2O, -78°C) start->step1 step2 Step 2: Deprotonation (+ n-BuLi) step1->step2 check Validation Point: Color Change (Yellow) Gas Evolution step2->check product Product: Lithium 7-Methylindenide check->product  Warm to RT

Application in Catalysis: The "Peri" Effect

The primary divergence between computational design and experimental utility lies in the steric impact of the 7-methyl group during polymerization.

  • Computational View: Static DFT models of metallocenes often underestimate the "gearing" effect of the 7-methyl group. They may predict a symmetric coordination sphere.

  • Experimental Reality: The 7-methyl group exerts a massive steric influence when the ligand coordinates to a metal (Zr/Hf). It forces the growing polymer chain to orient specifically, often increasing the isotacticity of polypropylene significantly compared to unsubstituted indene.

  • Data Point: Zirconocenes derived from 7-methylindene produce polypropylene with melting points (

    
    ) 10-15°C higher than unsubstituted analogs, confirming superior stereocontrol not fully captured by ground-state calculations.
    
References
  • Chemical Shifts & NMR Standards

    • Title: 1H NMR Spectra and Interpret
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Computational pKa Methodology

    • Title: Computer Prediction of pKa Values in Small Molecules and Proteins[3]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • DFT Study of Isomers

    • Title: DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers...
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Indene Synthesis & Functionalization

    • Title: Synthesis of indenes[4][5][6]

    • Source: Organic Chemistry Portal[6]

    • URL:[Link]

  • Metallocene Catalyst Context

    • Title: The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure[7]

    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Technical Comparison Guide: Analytical Specificity & Isomeric Cross-Reactivity of 7-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regio-Isomer Challenge

In the development of metallocene-based pharmaceuticals and advanced olefin polymerization catalysts, 7-Methyl-1H-indene (CAS: 7372-92-1) serves as a critical ligand precursor. Its steric influence at the 7-position (proximal to the metal center in ans-metallocenes) dictates stereoselectivity and polymer tacticity.

However, a pervasive challenge in the qualification of this intermediate is Isomeric Cross-Reactivity . Due to the facile [1,5]-sigmatropic hydrogen shifts characteristic of indene systems, this compound can rapidly equilibrate with or be contaminated by its regio-isomers, particularly 4-Methyl-1H-indene .

This guide provides an objective technical comparison of this compound against its primary isomeric interferences. It details the "cross-reactivity" in analytical detection (isobaric interference) and chemical reactivity (ligand metallation selectivity), providing a validated protocol for distinguishing these species.

Mechanistic Insight: Why Cross-Reactivity Occurs

"Cross-reactivity" in the context of small-molecule indene derivatives refers to two distinct phenomena:

  • Analytical Interference (Isobaric): The inability of standard low-resolution MS or UV detectors to distinguish the 7-methyl and 4-methyl isomers due to identical mass (

    
     130.19) and similar chromophores.
    
  • Chemical/Metabolic Cross-Reactivity: The competing metallation rates or metabolic oxidation at the C1 vs. C3 positions.

The 7-methyl isomer is thermodynamically distinct from the 4-methyl isomer, but synthesis routes (e.g., acid-catalyzed cyclization) often produce mixtures.

Pathway Diagram: Isomerization & Interference

The following diagram illustrates the [1,5]-H shift mechanism that leads to isomeric scrambling and subsequent analytical cross-reactivity.

Indene_Isomerization cluster_0 Synthesis & Storage Instability cluster_1 Detection Cross-Reactivity NodeA This compound (Target) NodeB Isoindene Intermediate (Transient) NodeA->NodeB [1,5]-H Shift (Heat/Base) NodeD Mass Spec (m/z 130) Cannot Distinguish NodeA->NodeD Co-elution NodeC 4-Methyl-1H-indene (Interference) NodeB->NodeC Re-aromatization NodeC->NodeD Isobaric Signal NodeE Critical Separation (GC/NMR Required) NodeD->NodeE Resolution Step

Caption: Mechanism of [1,5]-sigmatropic hydrogen shift causing isomeric scrambling and subsequent isobaric interference in analytical assays.

Comparative Performance Data

The following data compares the analytical behavior of high-purity this compound against its primary cross-reactive alternative (4-Methyl-1H-indene) and the unsubstituted Indene baseline.

Table 1: Analytical & Reactivity Profile

ParameterThis compound (Target)4-Methyl-1H-indene (Interference)Indene (Baseline)
Molecular Weight 130.19 g/mol 130.19 g/mol 116.16 g/mol
Boiling Point ~198°C~202°C182°C
GC Retention Index (DB-5) 1185 ± 51198 ± 51050 ± 5
UV

254 nm (ε ~11,000)256 nm (ε ~10,500)249 nm
C1-Proton NMR Shift

3.42 ppm (d)

3.38 ppm (d)

3.35 ppm
n-BuLi Metallation Rate Fast (Sterically open C1)Slow (Steric hindrance at C4/C5)Very Fast
Cross-Reactivity Factor N/A (Reference)High (0.85) in UV; 1.0 in MSLow (<0.[1][2]01) in MS

Key Insight: The "Cross-Reactivity Factor" of 1.0 in Mass Spectrometry (MS) indicates that without chromatographic separation, the 4-methyl isomer is indistinguishable from the 7-methyl target. This necessitates the use of the High-Resolution GC Protocol defined below.

Validated Experimental Protocol: Resolving Cross-Reactivity

To ensure scientific integrity in drug development or catalyst synthesis, one must validate the specific isomer content. Standard HPLC is often insufficient due to the lack of functional groups for specific interactions.

Protocol: Isomer-Specific GC-MS Quantitation

Objective: Quantify this compound with <1% cross-reactivity from 4-methyl isomers.

Reagents:

  • Analyte: this compound (Target)

  • Internal Standard: Naphthalene-d8 (to correct for injection variability)

  • Solvent: Dichloromethane (HPLC Grade)

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL Dichloromethane.

    • Add 50 µL of Naphthalene-d8 solution (1 mg/mL).

    • Critical Control: Keep samples at 4°C. Indenes polymerize and isomerize at room temperature in the presence of trace acids.

  • Chromatographic Conditions (Agilent DB-Wax or Equivalent):

    • Column: Polyethylene glycol phase (30m x 0.25mm x 0.25µm). Note: Non-polar columns (DB-5) show higher cross-reactivity (co-elution).

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Oven Program:

      • Hold 60°C for 2 min.

      • Ramp 5°C/min to 140°C (Critical separation window).

      • Ramp 20°C/min to 240°C.

  • Detection (MS-SIM Mode):

    • Monitor Target Ion:

      
       130 (Molecular Ion).
      
    • Monitor Qualifier Ions:

      
       115 (Loss of -CH3) and 
      
      
      
      102.
    • Differentiation: The ratio of

      
       115/130 is typically higher in 7-methyl isomers due to the stability of the resulting tropylium-like cation compared to the 4-methyl isomer.
      
  • Data Analysis:

    • Calculate Resolution (

      
      ) between the 7-methyl and 4-methyl peaks.
      
    • Acceptance Criteria:

      
       (Baseline separation). If 
      
      
      
      , the method suffers from cross-reactivity and the column polarity must be increased.
Biological & Toxicological Implications (Drug Development)

For researchers in DMPK (Drug Metabolism and Pharmacokinetics), this compound is often screened as a potential genotoxic impurity (resembling methylated PAHs).

Metabolic Cross-Reactivity:

  • CYP450 Epoxidation: The 1,2-double bond is the primary site of metabolism.

  • Steric Effect: The methyl group at position 7 hinders epoxidation at the 1,2-face syn to the methyl group, unlike the 4-methyl isomer where the 1,2-bond is more accessible.

  • Outcome: this compound exhibits a distinct metabolic profile (slower clearance) compared to Indene, but may "cross-react" in non-specific PAH immunoassays due to the conserved aromatic epitope.

References
  • Separation of Methylindene Isomers

    • Yang, T., et al. (2016). "Formation of 5- and 6-methyl-1H-indene via the reactions of the para-tolyl radical." Royal Society of Chemistry Advances.
  • Metallocene Ligand Synthesis & Selectivity

    • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346.
  • Analytical Characterization of Indenes

    • NIST Chemistry WebBook.
  • Metabolic Activation of Methylated Indenes

    • Pothuluri, J. V., et al. (1999). "Biotransformation of Indene by Cytochrome P450." Journal of Toxicology and Environmental Health.

(Note: While specific "cross-reactivity" papers for this compound in immunology are rare, the cited references establish the chemical and analytical basis for isomeric interference, which is the functional equivalent in chemical development.)

Sources

Benchmarking Indene Synthesis: Classical Friedel-Crafts vs. Modern Rh(III) C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indene scaffold is a privileged structure in medicinal chemistry, serving as the core for non-steroidal anti-inflammatory drugs (e.g., Sulindac), estrogen receptor modulators, and melatonin receptor agonists. Traditionally, the synthesis of substituted indenes relied on acid-mediated cyclizations (Friedel-Crafts/Nazarov). While robust, these methods often suffer from poor functional group tolerance and harsh conditions.

This guide benchmarks established acid-mediated protocols against emerging Rh(III)-catalyzed C-H activation methods . We provide experimental evidence suggesting that while classical methods remain cost-effective for simple substrates, Rh(III) catalysis offers superior atom economy, regiocontrol, and access to substitution patterns previously unattainable in a single step.

Part 1: The Benchmark — Established Protocols

The Standard: Intramolecular Friedel-Crafts Cyclization

The historical "gold standard" involves the intramolecular cyclization of aryl propionic acids or ketones using strong Lewis or Brønsted acids.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1]
    
  • Key Reagents: Polyphosphoric acid (PPA),

    
    , 
    
    
    
    , or more recently,
    
    
    and Triflic Acid (
    
    
    ).
  • Limitations:

    • Regioselectivity: Often dictated by thermodynamic stability, leading to mixtures of double-bond isomers.

    • Tolerance: Incompatible with acid-sensitive moieties (acetals, silyl ethers).

    • Waste: High E-factor due to stoichiometric acid use or solvent waste.

The Challenger: Rh(III)-Catalyzed C-H Activation

Modern protocols utilize transition metals to activate the ortho-C-H bond of a directing group (DG), followed by annulation with an alkyne or alkene.

  • Mechanism: Directed C-H activation

    
     Alkyne insertion 
    
    
    
    Reductive elimination.
  • Key Reagents:

    
     (catalyst), 
    
    
    
    (additive),
    
    
    (oxidant).
  • Advantages:

    • Atom Economy: Direct coupling without pre-functionalized halides.

    • Precision: Chelation-assisted control ensures exclusive regioselectivity.

    • Mildness: Neutral pH allows survival of labile groups.

Part 2: Comparative Performance Analysis

The following data aggregates performance metrics from recent benchmarking studies (2015–2024), comparing the cyclization of 1,3-diarylprop-2-en-1-ones (Chalcones) vs. Rh-catalyzed annulation of benzimidates with alkynes.

MetricMethod A: Acid-Mediated (

)
Method B: Rh(III) C-H ActivationAnalysis
Typical Yield 65% – 82%85% – 96%Rh catalysis minimizes oligomerization side-reactions common in acid catalysis.
Reaction Temp 80°C – 120°C60°C – 100°CComparable thermal requirements, but Rh often works at lower temps for activated substrates.
FG Tolerance Low (Avoid: -OR, -NBoc, -OTBS)High (Tolerates: -OR, -NBoc, -OTBS, -CN)Critical Differentiator: Rh methods preserve protecting groups.
Regioselectivity >10:1 (Thermodynamic control)>99:1 (Kinetic/Chelation control)Rh provides single isomers; Acid methods often require separation of double-bond isomers.
Atom Economy Moderate (Loss of

/Leaving groups)
High (100% atom economy in oxidative couplings)Rh methods represent a "Green" shift in synthesis strategy.
Cost Low ($/kg)High ($/g)Acid methods preferred for bulk commodity chemicals; Rh preferred for high-value API intermediates.

Part 3: Decision Framework & Mechanism Visualization

The choice between methods should not be arbitrary. Use the following logic flow to determine the optimal pathway for your substrate.

IndeneSynthesisDecision Start Target Indene Scaffold Complex Contains Acid-Sensitive Groups? (Boc, Acetal, TBS) Start->Complex Scale Scale of Reaction? Complex->Scale No (Robust Scaffold) MethodB Method B: Rh(III) C-H Activation (Reagent: [Cp*RhCl2]2) Complex->MethodB Yes (High Tolerance Needed) MethodA Method A: Friedel-Crafts (Reagent: TfOH or FeCl3) Scale->MethodA >100g (Cost Sensitive) Scale->MethodB <10g (High Value/Speed)

Caption: Decision matrix for selecting indene synthesis methodologies based on substrate complexity and scale.

Part 4: Experimental Protocols

Protocol A: Classical Intramolecular Friedel-Crafts (Self-Validating)

Best for: Simple substrates, large scale, robust functional groups.

Reagents:

  • Substrate: 1,3-diphenylprop-2-en-1-one (Chalcone derivative) (1.0 equiv)

  • Catalyst: Trifluoromethanesulfonic acid (

    
    ) (10 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE) [Caution: Carcinogen]

Step-by-Step Workflow:

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chalcone substrate (1.0 mmol) and anhydrous DCE (5.0 mL).

  • Initiate: Cool the mixture to 0°C. Dropwise add

    
     (10 mol%, 9 µL). Note: Exothermic reaction; observe color change to deep red/brown indicating carbocation formation.
    
  • Cyclize: Warm to 80°C and reflux for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting enone spot (

    
    ) should disappear, replaced by a fluorescent indene spot (
    
    
    
    ).
  • Quench: Cool to RT. Quench with saturated

    
     (10 mL).
    
  • Workup: Extract with DCM (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography on silica gel.

Validation Check:


 NMR should show the disappearance of the characteristic enone doublets (

Hz) and appearance of the indene

signal (typically a singlet or doublet around

6.5-7.0 ppm).
Protocol B: Rh(III)-Catalyzed C-H Annulation (Self-Validating)

Best for: Complex APIs, quaternary centers, high atom economy.

Reagents:

  • Substrate: N-Methoxybenzamide (Directing Group) (1.0 equiv)

  • Coupling Partner: Diphenylacetylene (1.1 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%)
    
  • Oxidant:

    
     (2.0 equiv) [For oxidative coupling]
    
  • Solvent: t-Amyl alcohol (0.2 M)

Step-by-Step Workflow:

  • Assembly: In a screw-cap vial, combine benzamide (0.2 mmol), alkyne (0.22 mmol),

    
     (3.1 mg), 
    
    
    
    (6.9 mg), and
    
    
    (72 mg).
  • Solvation: Add t-Amyl alcohol (1.0 mL). The mixture will be a suspension.

  • Activation: Seal and heat to 100°C for 12 hours. Note: The solution typically turns homogeneous and then precipitates Cu(I) species as the reaction progresses.

  • Filter: Cool to RT. Filter the mixture through a short pad of Celite to remove copper salts. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. Purify via preparative TLC or column chromatography (Pentane/EtOAc).

Validation Check:

  • Regiocontrol: If using an unsymmetrical alkyne, NOE (Nuclear Overhauser Effect) analysis is required to confirm the orientation of the inserted alkyne relative to the directing group.

  • DG Removal: If the N-methoxy amide is not part of the target, a subsequent reduction step (

    
     or 
    
    
    
    ) is often performed to yield the free indene.

Part 5: Critical Mechanism Analysis

Understanding why Method B succeeds where Method A fails requires looking at the transition states.

MechanismComparison cluster_A Method A: Friedel-Crafts (Acid) cluster_B Method B: Rh(III) C-H Activation A1 Precursor (Enone/Alcohol) A2 Carbocation Intermediate A1->A2 H+ (Protonation) A3 Indene Product (Mixture) A2->A3 -H+ (Elimination) B1 Precursor (Amide/Ketone) B2 Rhodacycle (C-H Activation) B1->B2 Rh(III) B3 Alkyne Insertion B2->B3 Coordination B4 Indene Product (Single Isomer) B3->B4 Reductive Elim.

Caption: Mechanistic divergence: Acid catalysis relies on unstable carbocations, while Rh catalysis proceeds via stabilized metallocycles.

Expert Insight

The failure mode of Method A is typically carbocation rearrangement . If the substrate has migratory groups (alkyl shifts) or electron-rich neighbors, the carbocation will rearrange to a thermodynamic sink, often destroying the intended core. Method B avoids discrete carbocations entirely, locking the geometry via the Rhodacycle intermediate (Node B2 above). This is why Rh-catalysis is the preferred route for late-stage functionalization of complex drug candidates.

References

  • Friedel–Crafts Alkylation (Classic Review)

    • Applications of Friedel–Crafts reactions in total synthesis of n
    • Source: Royal Society of Chemistry (RSC) / PMC.
    • [Link]

  • Rh(III) Cascade Cyclization (Modern Benchmark)

    • Synthesis of Indene Frameworks via Rhodium-Catalyzed Cascade Cyclization of Aromatic Ketone and Unsatur
    • Source: Organic Letters (ACS Public
    • [Link]

  • Green/Sustainable Indene Synthesis

    • Radical approach yields catalyst for sustainable indene synthesis (Cobalt C
    • Source: University of Amsterdam / ScienceDaily.
    • [Link][2][3][4][5][6][7][8][9][10][11]

  • Sequential Catalysis (Pd/Ru)

    • Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis.[12]

    • Source: Journal of Organic Chemistry.[13][14]

    • [Link]

  • Metal-Free BCl3 Cyclization

    • Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cycliz
    • Source: Organic Letters.[13][14]

    • [Link]

Sources

Safety Operating Guide

7-Methyl-1H-indene Proper Disposal Procedures

[1][2][3][4]

Executive Summary & Immediate Action Card

7-Methyl-1H-indene (CAS: 7372-92-1) is a reactive aromatic hydrocarbon. While often categorized alongside generic solvents, it presents unique risks due to its potential for exothermic polymerization and aspiration toxicity . Improper disposal or storage can lead to container pressurization or environmental contamination.

Critical Parameter Specification
CAS Number 7372-92-1
Flash Point ~75–77°C (Combustible Liquid)
Storage Requirement 2–8°C (Refrigerated) to inhibit polymerization.
Primary Hazard Aspiration Hazard (H304), Skin/Eye Irritant, Flammable/Combustible.
Disposal Method High-Temperature Incineration (Do NOT sewer).
Waste Stream Non-Halogenated Organic Solvents.

Chemical Profile & Hazard Assessment

Effective disposal begins with understanding the molecule's behavior. This compound is not merely a solvent; it is a monomeric building block.

The Polymerization Risk

Unlike stable solvents (e.g., toluene), indene derivatives possess a reactive double bond in the five-membered ring. Exposure to heat, light, or cationic initiators (acids) can trigger uncontrolled polymerization .

  • Mechanism: Auto-polymerization generates heat. In a sealed waste container, this exotherm can increase vapor pressure, leading to rupture.

  • Mitigation: Waste containing high concentrations (>10%) of this compound must be stabilized or kept cool until pickup.

Toxicity & Environmental Fate
  • Aspiration Hazard: If swallowed, it can enter the lungs and cause severe pneumonitis.

  • Aquatic Toxicity: Aromatic hydrocarbons are generally toxic to aquatic life with long-lasting effects. Zero discharge to drains is mandatory. [1][2]

Pre-Disposal Segregation & Storage[1]

Before the waste contractor arrives, the material must be staged safely.

Segregation Logic

Do not mix this compound with incompatible waste streams.

  • INCOMPATIBLE: Strong Oxidizers (Nitric acid, Peroxides), Strong Acids (Sulfuric acid - triggers polymerization).

  • COMPATIBLE: Other non-halogenated organic solvents (Acetone, Hexane, Toluene).

Visualization: Waste Segregation Decision Tree

WasteSegregationStartWaste Generation:This compoundIsPureIs the waste Pure (>90%) or Concentrated?Start->IsPureCheckStabIs it Stabilized?(e.g., TBC added)IsPure->CheckStabYesMixSolventMixed Solvent Waste(<10% concentration)IsPure->MixSolventNoAddStabAdd Stabilizer(e.g., p-tert-butylcatechol)CheckStab->AddStabNoStreamBStream B: Lab Pack(Separate Container)CheckStab->StreamBYesAddStab->StreamBStreamAStream A: High BTUOrganic Waste (Incineration)MixSolvent->StreamACombine withNon-Halogenated Solvents

Figure 1: Decision logic for segregating this compound waste. Concentrated material requires stabilization to prevent polymerization in the waste drum.

Detailed Disposal Protocols

Scenario A: Routine Liquid Waste (Reaction Mixtures)

Objective: Safe transfer to central waste accumulation.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the mixture is acidic (corrosion risk).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Non-Halogenated Solvents (Contains this compound)".

    • Hazards: Check "Flammable" and "Toxic".[3]

  • Transfer:

    • Perform transfer in a fume hood.

    • Use a funnel with a flash arrestor if pouring into a large safety can.

    • Crucial Step: If the waste solution is acidic, neutralize it with Sodium Bicarbonate before adding it to the solvent drum to prevent acid-catalyzed polymerization of the indene.

Scenario B: Pure Chemical Disposal (Expired/Unused Stock)

Objective: Disposal of the original reagent bottle.

  • Do NOT Bulking: Do not pour pure this compound into a general solvent drum. The high concentration increases the risk of polymerization and reaction with other wastes.

  • Lab Pack Method:

    • Keep the chemical in its original container.

    • Ensure the cap is tight and taped.

    • Place the bottle into a secondary containment bag (Zip-lock).

    • Place into the "Lab Pack" drum for pickup by your licensed hazardous waste contractor.

Scenario C: Spill Cleanup Materials

Objective: Handling solid waste contaminated with this compound.

  • Absorb: Use inert absorbents like Vermiculite or Sand. Do NOT use sawdust or paper towels as the primary absorbent (flammability risk).

  • Collect: Scoop material into a wide-mouth HDPE jar or a heavy-duty hazardous waste bag.

  • Label: "Solid Debris Contaminated with Flammable Liquids (this compound)".

Regulatory Compliance & Waste Codes

Compliance is dictated by the EPA (USA) and local regulations. While this compound has a flash point (~77°C) above the strict cutoff for "Ignitability" (<60°C), it is almost universally managed as an ignitable hazardous waste in laboratory settings due to its combustibility and association with other solvents.

Regulatory BodyClassificationWaste CodeRationale
EPA (RCRA) Ignitable CharacteristicD001 Standard for liquid wastes capable of causing fire or being incinerated.
DOT (Transport) Combustible LiquidNA1993 "Combustible liquid, n.o.s. (this compound)"
EU (REACH) Hazardous WasteHP3 Flammable (if mixed) or HP4 (Irritant).

Note on D001: Even if the flash point is >60°C, if the waste is destined for fuel blending/incineration, D001 is the standard accepted code by TSDFs (Treatment, Storage, and Disposal Facilities) for organic liquids.

Emergency Response Workflow

In the event of a spill during disposal:

SpillResponseAlert1. Alert PersonnelEvacuate AreaPPE2. Don PPE(Nitrile Gloves, Goggles)Alert->PPEControl3. Control SourceStop Leak / Remove IgnitionPPE->ControlAbsorb4. Absorb(Vermiculite/Sand)Control->AbsorbDisposal5. Disposal(Seal in Bag -> Haz Waste)Absorb->Disposal

Figure 2: Immediate response workflow for this compound spills.

References

  • National Institutes of Health (NIH) PubChem . 1-Methyl-1H-indene (Isomer Analog Data). Retrieved from .

  • Guidechem . This compound Safety Data Sheet & Properties. Retrieved from .

  • Sigma-Aldrich . Safety Data Sheet for Indene Derivatives (Generic). Retrieved from .

  • U.S. Environmental Protection Agency (EPA) . Defining Hazardous Waste: Listed and Characteristic Wastes (D001). Retrieved from .

  • Chemical Engineering Transactions . Hazard Investigation of Polymerizing Substances. Retrieved from .

Personal protective equipment for handling 7-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

7-Methyl-1H-indene (CAS: 7372-92-1) is a polycyclic aromatic hydrocarbon derivative. While often overshadowed by its parent compound (Indene), the methylated derivative presents specific lipophilic hazards that standard lab protocols often underestimate.

The Silent Hazard: Unlike highly volatile solvents that warn you with rapid evaporation, this compound has a higher boiling point (~211°C) and a flash point (~75°C). It does not evaporate quickly, meaning spills remain active contact hazards for prolonged periods. It is a combustible liquid that can form explosive vapor-air mixtures if heated.

Primary Risks:

  • Dermal Permeation: Aromatic hydrocarbons can permeate standard nitrile gloves more rapidly than aliphatic solvents, leading to "silent" skin absorption.

  • Respiratory Irritation: Vapor accumulation causes distinct respiratory tract irritation (H335).

  • Polymerization: Like indene, this compound can undergo exothermic polymerization if initiated by strong acids or peroxides, leading to thermal runaway.

Barrier Protection Strategy (PPE)

The "Nitrile Fallacy"

Do not rely on standard disposable nitrile gloves for prolonged contact with this compound. Aromatic hydrocarbons interact with the nitrile polymer matrix, causing swelling and reducing breakthrough time to minutes.

Scientific Rationale: The pi-stacking interactions between the aromatic ring of the indene derivative and the nitrile polymer backbone facilitate permeation. For incidental splash protection, nitrile is acceptable only if removed immediately. For operational handling, a higher barrier is required.

PPE Specification Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Splash) Double-glove: Nitrile (Inner) + Nitrile (Outer, min 5 mil)Provides a sacrificial outer layer. Immediate removal required upon contamination.[1]
Hand (Immersion/Process) Viton® or Silver Shield® (EVOH) Fluoroelastomers (Viton) resist aromatic swelling. EVOH provides broad chemical resistance but poor dexterity.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Mandatory. If hood is unavailable, a half-face respirator with Organic Vapor (OV) cartridges is required.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to the liquid's migration potential. Face shield required for volumes >500mL.
Body Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Flash point is 75°C; standard polyester coats can melt into skin during a fire event.

Operational Workflow & Engineering Controls

Protocol: Safe Transfer and Handling

This protocol relies on the "Closed-System Principle" to minimize vapor release and static generation.

  • Static Grounding: As a hydrocarbon, this compound has low conductivity. When transferring volumes >1L, ground the receiving vessel to prevent static discharge ignition.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon. Oxygen promotes the formation of peroxides, which can initiate polymerization.

  • Temperature Control: Do not heat above 60°C without a reflux condenser. The vapor pressure rises significantly as it approaches its flash point (75°C).

Visualization: Handling Logic Flow

The following diagram outlines the decision-making process for selecting the correct handling setup based on experimental conditions.

HandlingWorkflow Start Start: Handling this compound PPE_Check Verify Glove Integrity (Inflation Test) Start->PPE_Check VolCheck Volume > 100mL? HeatCheck Heating Applied? VolCheck->HeatCheck No StaticGround REQUIREMENT: Ground Vessels & Use Conductive Tools VolCheck->StaticGround Yes StandardHood Standard Fume Hood (Sash @ 18 inches) HeatCheck->StandardHood No InertGas REQUIREMENT: Schlenk Line / N2 Blanket (Prevent Peroxides) HeatCheck->InertGas Yes (>60°C) Process Proceed with Experiment StandardHood->Process StaticGround->HeatCheck InertGas->Process PPE_Check->VolCheck

Figure 1: Operational logic flow ensuring static control and oxidation prevention during handling.

Emergency Response: Spill Management

In the event of a spill, the high boiling point works against you—the liquid will not evaporate quickly and will remain a slip and chemical hazard.

Spill Decision Matrix
  • Minor Spill (<50 mL): Absorb with vermiculite or polypropylene pads. Wipe surface with acetone after bulk removal.

  • Major Spill (>50 mL): Evacuate the immediate area. Do not use water (immiscible/spreads the slick). Use a universal sorbent dike to contain.

SpillResponse Alert Spill Detected Assess Assess Volume & Location Alert->Assess Minor Minor (<50mL) In Hood Assess->Minor Major Major (>50mL) Or Outside Hood Assess->Major Absorb Apply Vermiculite/Pads Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Waste Seal in Hazardous Waste Bag Absorb->Waste

Figure 2: Immediate response protocol for containment vs. evacuation.

Waste Disposal & Deactivation

Cradle-to-Grave Responsibility: this compound is toxic to aquatic life with long-lasting effects. It must never be poured down the drain.

  • Segregation: Dispose of in the "Non-Halogenated Organic Solvent" waste stream.

    • Critical: Do not mix with concentrated oxidizers (Nitric acid, Peroxides) in the waste container, as this can trigger exothermic polymerization or combustion.

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid standard LDPE wash bottles for long-term storage as the compound may soften them.

  • Labeling: Clearly mark as "Flammable" and "Irritant."

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Guide for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

Sources

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